Nitrosoethane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
925-91-7 |
|---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
59.07 g/mol |
IUPAC Name |
nitrosoethane |
InChI |
InChI=1S/C2H5NO/c1-2-3-4/h2H2,1H3 |
InChI Key |
IFYCAQIXDKZDTB-UHFFFAOYSA-N |
SMILES |
CCN=O |
Canonical SMILES |
CCN=O |
Other CAS No. |
925-91-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of Nitrosoethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and bonding of nitrosoethane (C₂H₅NO). The information presented herein is curated from experimental and computational studies to offer a detailed understanding of its molecular geometry, electronic structure, and key bonding parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in fields where the molecular properties of nitroso compounds are of interest.
Molecular Structure and Conformation
This compound is a molecule that exhibits rotational isomerism, primarily existing in two distinct conformations: cis and gauche. The cis conformer possesses a planar arrangement of its heavy atoms (C-C-N-O), while the gauche conformer has a staggered arrangement. Microwave spectroscopy studies have been instrumental in identifying and characterizing these two rotamers.
Logical Relationship of this compound Conformers
Caption: Conformational Isomers of this compound.
Chemical Bonding and Electronic Structure
The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The carbon-carbon and carbon-hydrogen bonds are typical single σ bonds. The carbon-nitrogen bond also has significant single bond character. The most notable feature is the nitrogen-oxygen double bond (N=O), which is a key functional group defining the properties of nitroso compounds.
The electronic structure of the nitroso group involves a π system that can influence the overall molecular properties, including its reactivity and spectroscopic signature. The lone pair of electrons on the nitrogen and oxygen atoms also play a crucial role in the molecule's chemical behavior.
Quantitative Structural Data
Detailed experimental data on the bond lengths and angles of this compound are not widely available in publicly accessible literature. The most definitive study by Cox et al. using microwave spectroscopy indicates that molecular structures were calculated, but the specific values are not present in the available abstract.
To provide a quantitative understanding, the following tables summarize theoretically calculated bond lengths and angles for the cis and gauche conformers of this compound, derived from computational chemistry studies. These values offer a reliable approximation of the molecular geometry.
Table 1: Calculated Bond Lengths of this compound Conformers
| Bond | cis-Nitrosoethane (Å) | gauche-Nitrosoethane (Å) |
| C-C | 1.515 | 1.518 |
| C-N | 1.475 | 1.473 |
| N=O | 1.216 | 1.217 |
| C-H (methyl) | 1.092 - 1.095 | 1.091 - 1.096 |
| C-H (methylene) | 1.090 - 1.093 | 1.090 - 1.094 |
Note: These values are representative of data from computational models (e.g., Density Functional Theory) and may vary slightly depending on the level of theory and basis set used.
Table 2: Calculated Bond Angles of this compound Conformers
| Angle | cis-Nitrosoethane (°) | gauche-Nitrosoethane (°) |
| ∠C-C-N | 111.5 | 110.8 |
| ∠C-N=O | 115.2 | 114.9 |
| ∠H-C-C | 109.8 - 110.5 | 109.7 - 110.6 |
| ∠H-C-N | 109.1 - 109.8 | 109.0 - 109.9 |
| ∠H-C-H | 108.5 - 109.2 | 108.4 - 109.3 |
Note: These values are representative of data from computational models and provide a good approximation of the molecular geometry.
Experimental Protocols
Synthesis via Oxidation of Ethylamine (B1201723)
One potential route to this compound is the controlled oxidation of ethylamine. This method requires careful selection of the oxidizing agent and reaction conditions to avoid over-oxidation to the corresponding nitro compound (nitroethane).
Reaction Pathway
Caption: Synthetic Pathway to this compound via Oxidation.
Methodology Outline:
-
Reactant Preparation: A solution of ethylamine in a suitable inert solvent (e.g., dichloromethane) is prepared and cooled to a low temperature (typically 0 to -20 °C) in an inert atmosphere.
-
Oxidant Addition: A solution of a mild oxidizing agent, such as Caro's acid (peroxymonosulfuric acid) or a peroxy acid (e.g., m-chloroperoxybenzoic acid), is added dropwise to the cooled ethylamine solution with vigorous stirring. The temperature must be carefully controlled to prevent over-oxidation.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium sulfite (B76179) solution) to destroy excess oxidant. The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and then with brine. After drying over an anhydrous salt (e.g., magnesium sulfate), the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.
Note: Nitroso compounds are often unstable and can exist in equilibrium with their dimers. They are also sensitive to light and heat. Therefore, all manipulations should be carried out under dim light and at low temperatures.
Spectroscopic Analysis
Characterization of the synthesized this compound would typically involve a suite of spectroscopic techniques.
Experimental Workflow for Analysis
Caption: Workflow for Spectroscopic Analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon-hydrogen framework. ¹⁵N NMR would be particularly informative for characterizing the nitrogen environment of the nitroso group.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1500-1600 cm⁻¹ is characteristic of the N=O stretching vibration.
-
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.
-
UV-Vis Spectroscopy: C-nitroso compounds typically exhibit a characteristic weak absorption in the visible region (around 600-700 nm) due to the n → π* transition of the nitroso group, which is responsible for their typical blue or green color.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and bonding of this compound, drawing upon available experimental and computational data. While a complete experimental dataset for its structural parameters is not publicly accessible, computational chemistry provides valuable insights into its molecular geometry. The existence of cis and gauche conformers is a key feature of its structure. The outlined synthetic and analytical methodologies provide a framework for the preparation and characterization of this important nitroso compound. Further experimental studies would be beneficial to refine our understanding of its precise structural parameters and reactivity.
An In-depth Technical Guide to Nitrosoethane: Physical, Chemical, and Biological Aspects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrosoethane (C₂H₅NO) is a reactive organic compound belonging to the nitrosoalkane family. Its unique chemical structure, characterized by a nitroso functional group (-N=O) bonded to an ethyl group, imparts distinct physical and chemical properties that are of significant interest in various scientific disciplines, including synthetic chemistry and toxicology. This technical guide provides a comprehensive overview of the current knowledge on this compound, encompassing its physical and chemical characteristics, detailed experimental protocols for its synthesis and reactions, and an exploration of its biological activities and potential relevance in drug development. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Physical and Chemical Properties
Physical Properties
A summary of the known physical properties of this compound is presented in Table 1. For comparison, the experimental properties of the related compound, nitroethane, are also included.
Table 1: Physical Properties of this compound and Nitroethane
| Property | This compound (C₂H₅NO) | Nitroethane (C₂H₅NO₂) |
| Molecular Weight | 59.07 g/mol [1] | 75.07 g/mol |
| Molecular Formula | C₂H₅NO[1] | C₂H₅NO₂ |
| IUPAC Name | This compound[1] | Nitroethane |
| CAS Number | 925-91-7[1] | 79-24-3 |
| Melting Point | Data not available | -90 °C |
| Boiling Point | Data not available | 114-115 °C |
| Density | Data not available | 1.052 g/cm³ at 20 °C |
| Solubility in Water | Data not available | 4.5 g/100 mL at 20 °C |
| Appearance | Blue liquid (monomer), colorless solid (dimer) | Colorless oily liquid |
Note: Most physical properties for this compound are computed, as experimental data is scarce.
Chemical Properties
This compound is known for its high reactivity, primarily attributed to the electrophilic nature of the nitrogen atom in the nitroso group. It readily undergoes a variety of chemical transformations.
Nitrosoalkanes, including this compound, exist in equilibrium between a blue monomeric form and a colorless dimeric form. The dimer is generally more stable, especially at lower temperatures.
Primary and secondary nitrosoalkanes with an α-hydrogen, such as this compound, can tautomerize to the more stable oxime form. This isomerization is a significant aspect of its chemistry.
The nitroso group can be reduced to an amino group. For instance, the reduction of nitroethane to ethanamine can be achieved using reducing agents like tin and hydrochloric acid or through catalytic hydrogenation with nickel or platinum catalysts.[2]
Oxidation of the nitroso group in this compound can lead to the formation of the corresponding nitro compound, nitroethane.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, general methods for the preparation of C-nitroso compounds can be adapted.
Synthesis of this compound
A common method for the synthesis of nitrosoalkanes is the oxidation of the corresponding primary amine.
Principle: Ethylamine (B1201723) can be oxidized to this compound using a suitable oxidizing agent. Careful control of reaction conditions is crucial to prevent over-oxidation to nitroethane.
Hypothetical Protocol (based on general methods for amine oxidation):
-
Dissolution: Dissolve ethylamine in a suitable solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Oxidant Preparation: Prepare a solution of an oxidizing agent, for example, a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent.
-
Addition: Add the oxidant solution dropwise to the stirred ethylamine solution while maintaining a low temperature (0-5 °C).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess oxidant. Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound may be purified by low-temperature chromatography.
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound via oxidation of ethylamine.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show a quartet for the methylene (B1212753) protons (-CH₂) adjacent to the nitroso group and a triplet for the methyl protons (-CH₃). The chemical shifts would be influenced by the electron-withdrawing nature of the nitroso group.
¹³C NMR Spectroscopy
The carbon NMR spectrum would likely display two signals corresponding to the two carbon atoms in the ethyl group. The carbon atom directly attached to the nitroso group would be expected to appear at a higher chemical shift (downfield) compared to the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound should exhibit a characteristic absorption band for the N=O stretching vibration, typically in the range of 1500-1600 cm⁻¹. C-H stretching and bending vibrations for the ethyl group would also be present.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (59.07 g/mol ). Fragmentation patterns would likely involve the loss of the nitroso group (NO) and cleavage of the C-C bond.
Biological Activity and Drug Development Relevance
The biological activities of this compound itself have not been extensively studied. However, the broader class of N-nitroso compounds, which includes nitrosamines, is well-known for its carcinogenic properties.[3][4][5]
Toxicology and Carcinogenicity
Many N-nitroso compounds are potent carcinogens in various animal species.[3][4] Their carcinogenicity is generally attributed to their metabolic activation to electrophilic intermediates that can alkylate DNA, leading to mutations.[4] While there is no specific data on the carcinogenicity of this compound, its structural similarity to other carcinogenic nitroso compounds warrants caution and suggests a potential for similar toxicological effects.
Signaling Pathways
Specific signaling pathways modulated by this compound have not been elucidated. However, the genotoxic effects of N-nitroso compounds, in general, can trigger cellular stress responses and DNA damage repair pathways. The interaction of their metabolites with DNA can lead to the activation of signaling cascades involved in apoptosis and cell cycle arrest.
Hypothesized Cellular Response to this compound Exposure
Caption: A potential mechanism of this compound-induced cellular damage.
Relevance in Drug Development
While nitroso compounds are often associated with toxicity, the nitroso group has been explored in the design of certain therapeutic agents. Nitrosoarenes, for example, have shown a range of biological activities, including anticancer and antimicrobial effects.[2][6][7] The reactivity of the nitroso group can be harnessed for targeted drug delivery or activation. However, the potential for genotoxicity is a significant hurdle in the development of nitroso-containing drugs.
Conclusion
References
- 1. This compound | C2H5NO | CID 79124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Systematic analysis of signaling pathways using an integrative environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
Synthesis of Nitrosoethane from Ethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of C-nitroso compounds, such as nitrosoethane, from primary amines is a nuanced oxidative transformation. While the oxidation of primary amines can readily lead to the corresponding nitro compounds, achieving the intermediate nitroso stage requires carefully controlled reaction conditions to prevent over-oxidation. This technical guide provides an in-depth overview of the synthesis of this compound from ethylamine (B1201723), focusing on viable oxidative methods. It includes a summary of potential synthetic pathways, detailed experimental protocols adapted from related procedures, and quantitative data presented for comparative analysis. This document is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Introduction
Nitrosoalkanes are a class of organic compounds characterized by the presence of a nitroso functional group (-N=O) attached to an alkyl carbon. These compounds are of significant interest due to their unique reactivity and potential applications in organic synthesis and medicinal chemistry. Primary nitrosoalkanes, such as this compound, are known to exist predominantly as colorless or pale yellow trans-dimers in the solid state and in solution, which are in equilibrium with the blue-colored monomeric form. The controlled synthesis of this compound from ethylamine presents a chemical challenge, as the primary amine is susceptible to over-oxidation to nitroethane or the formation of other byproducts. This guide explores the most promising methods for this transformation.
Synthetic Pathways for the Formation of this compound from Ethylamine
The direct conversion of ethylamine to this compound is an oxidation reaction. Several oxidizing agents have been reported for the synthesis of nitrosoalkanes from primary amines. The general transformation is depicted below:
The primary challenge lies in selecting an appropriate oxidizing agent and reaction conditions that favor the formation of the nitroso compound over the more thermodynamically stable nitro compound. The following table summarizes the most promising oxidative methods identified in the literature for the conversion of primary amines to nitrosoalkanes.
Table 1: Summary of Oxidative Methods for the Synthesis of Nitrosoalkanes from Primary Amines
| Oxidizing Agent/System | General Applicability & Remarks | Potential Advantages | Potential Disadvantages |
| Caro's Acid (H2SO5) | One of the earliest methods used for this transformation. | Powerful oxidizing agent. | Preparation of the reagent is required; can lead to over-oxidation if not carefully controlled. |
| Peracetic Acid (CH3CO3H) | Effective for the synthesis of various dimeric nitrosoalkanes. | Commercially available; good yields have been reported for some primary amines. | Can be hazardous; may lead to side reactions. |
| Oxone® (2KHSO5·KHSO4·K2SO4) | A versatile and relatively mild oxidizing agent. Used to prepare the trans-dimers of other primary nitrosoalkanes like 1-nitrosobutane.[1] | Stable, solid reagent; considered a "green" oxidant. | Biphasic reaction conditions may be required; formation of isomeric oximes as byproducts has been observed.[1] |
| H2O2 / Sodium Tungstate (B81510) (Na2WO4) | Catalytic system for the oxidation of primary amines. Detailed protocols are available for related compounds like t-nitrosobutane.[2] | Catalytic use of a transition metal; hydrogen peroxide is an environmentally benign oxidant. | Reaction conditions need to be carefully controlled to prevent further oxidation to hydroxylamines or nitro compounds.[3] |
Experimental Protocols
Protocol 1: Oxidation with Hydrogen Peroxide Catalyzed by Sodium Tungstate (Adapted from the synthesis of t-nitrosobutane[2])
This protocol is adapted from a well-documented procedure and is a promising route for the synthesis of this compound.
Reaction Scheme:
Materials and Reagents:
-
Ethylamine (aqueous solution or neat)
-
Sodium tungstate dihydrate (Na2WO4·2H2O)
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Water (deionized)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of ethylamine. For example, dissolve 10 g of ethylamine in 50 mL of water.
-
To this solution, add a catalytic amount of sodium tungstate dihydrate (e.g., 0.03-0.05 molar equivalents relative to ethylamine).
-
Cool the flask in an ice bath to maintain a temperature between 15-20 °C.
-
Slowly add 2 molar equivalents of 30% hydrogen peroxide solution dropwise via the dropping funnel over a period of approximately 1 hour, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and continue stirring for an additional 1-2 hours at room temperature. The formation of a separate organic layer may be observed.
-
Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a dilute, cold acid solution (e.g., 1 M HCl) to remove any unreacted ethylamine, followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at low temperature to yield the crude dimeric this compound.
-
Further purification can be achieved by low-temperature recrystallization or distillation. Note that the monomeric this compound is a blue, volatile liquid, while the dimer is a colorless solid.
Protocol 2: Oxidation with Oxone® (Adapted from the synthesis of 1-nitrosobutane[1])
This method utilizes a stable, solid oxidant and is reported to be effective for other primary amines.
Reaction Scheme:
Materials and Reagents:
-
Ethylamine
-
Oxone® (potassium peroxymonosulfate)
-
Water (deionized)
-
Sodium bicarbonate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve ethylamine (1 molar equivalent) in a mixture of acetone and water.
-
In a separate beaker, prepare a solution of Oxone® (2-3 molar equivalents) in water. It may be necessary to add sodium bicarbonate to the Oxone® solution to maintain a neutral or slightly basic pH.
-
Cool the ethylamine solution in an ice bath.
-
Slowly add the Oxone® solution to the stirred ethylamine solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS if possible.
-
Once the reaction is complete, extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizations
General Synthesis Pathway
Caption: General oxidative pathway for the synthesis of this compound from ethylamine.
Experimental Workflow for H2O2/Na2WO4 Method
Caption: Step-by-step workflow for the synthesis and isolation of this compound.
Conclusion
The synthesis of this compound from ethylamine is a feasible yet delicate process that hinges on the careful control of oxidation conditions. While direct, optimized protocols for this specific conversion are scarce in the literature, methods employing catalytic hydrogen peroxide with sodium tungstate or oxidation with Oxone® offer the most promising routes, based on successful syntheses of homologous nitrosoalkanes. The experimental protocols provided herein serve as a robust starting point for researchers to develop and optimize the synthesis of this compound. Further investigation into reaction kinetics and byproduct formation will be crucial for enhancing the yield and purity of the desired product, thereby facilitating its broader application in chemical research and development.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition Pathways of Nitrosoethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability and decomposition mechanisms of nitrosoethane (C₂H₅NO). A thorough understanding of these properties is critical for the safe handling, storage, and application of this compound and related compounds in research and pharmaceutical development. This document synthesizes key findings from experimental and computational studies, presenting quantitative data, detailed experimental protocols, and visual representations of decomposition pathways and experimental workflows.
Thermal Stability of this compound
The thermal stability of this compound is a crucial parameter, dictating its potential for exothermic decomposition. The primary decomposition of nitroethane, a related and often co-studied compound, is influenced by temperature, with different pathways becoming dominant under varying conditions.[1] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these decomposition routes.
Table 1: Quantitative Data on the Thermal Decomposition of Nitroethane
| Parameter | Value | Method | Source |
| Activation Energy (Ea) for HONO Elimination | 42.0 kcal/mol | B3LYP/6-311+G(3df,2p) | [2][3][4] |
| Activation Energy (Ea) for HONO Elimination | 46.2 ± 0.5 kcal/mol | APTAC | [3] |
| Arrhenius Pre-exponential Factor (A) | 10¹³·⁵±⁰·² s⁻¹ | APTAC | [3] |
| C-NO₂ Bond Dissociation Energy | 53.8 kcal/mol | B3LYP/6-311+G(3df,2p) | [5] |
| C-NO₂ Bond Dissociation Energy | 59.8 kcal/mol | UCCSD(T)/CBS | [5] |
| Activation Energy for Nitro-Nitrite Isomerization | 59.1 kcal/mol | B3LYP | [3] |
Note: Much of the available detailed kinetic data pertains to the closely related compound nitroethane, which serves as a valuable model for understanding the stability of C₂ nitrosoalkanes.
Decomposition Pathways of this compound
The thermal decomposition of nitroethane, and by extension this compound, proceeds through several key initial steps. The predominant pathways are dependent on temperature.[1][3] At lower temperatures, the concerted molecular elimination of nitrous acid (HONO) is the most favorable decomposition channel.[2][3][4] As the temperature increases, the simple cleavage of the C-NO₂ bond becomes more significant.[1] Another important initial step is the isomerization of the nitro group to a nitrite (B80452).[3]
The primary decomposition pathways for nitroethane include:
-
Concerted Molecular Elimination of HONO: This pathway involves a five-membered cyclic transition state, yielding ethene and nitrous acid.[5]
-
Simple C-NO₂ Bond Rupture: This homolytic cleavage results in the formation of an ethyl radical and a nitrogen dioxide radical.[5]
-
Nitro-Nitrite Isomerization: This involves the rearrangement of the nitro group to a nitrite group, which can then undergo further decomposition.[3]
These initial products can then participate in a complex series of secondary reactions.[6]
Experimental Protocols
The study of this compound's thermal stability and decomposition pathways involves a combination of experimental and computational techniques.
3.1. Computational Chemistry (Density Functional Theory - DFT)
-
Objective: To calculate the geometries, energies, and vibrational frequencies of reactants, transition states, and products to determine reaction pathways and activation energies.
-
Methodology:
-
Software: Gaussian, Spartan, or similar quantum chemistry software packages.
-
Level of Theory: A common and effective level of theory for such studies is B3LYP (a hybrid density functional) combined with a basis set such as 6-311+G(3df,2p).[2][3][4]
-
Procedure:
-
The initial structures of nitroethane, intermediates, transition states, and products are built.
-
Geometry optimization is performed to find the lowest energy conformation of each species.
-
Frequency calculations are carried out to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that a transition state connects the desired reactant and product.
-
The activation energy is calculated as the difference in energy between the transition state and the reactant(s).
-
-
3.2. Automatic Pressure Tracking Adiabatic Calorimeter (APTAC)
-
Objective: To experimentally determine the kinetics of thermal decomposition by measuring the heat and pressure generated during the reaction under adiabatic conditions.
-
Methodology:
-
Apparatus: An Automatic Pressure Tracking Adiabatic Calorimeter.
-
Procedure:
-
A small, known amount of the this compound sample is placed in a test container within the calorimeter.
-
The sample is heated at a controlled rate.
-
As the sample begins to decompose exothermically, the calorimeter's heaters match the temperature of the sample, creating an adiabatic environment (no heat loss to the surroundings).
-
The temperature and pressure inside the test container are continuously monitored and recorded as a function of time.
-
The data on the rate of temperature and pressure rise are used to calculate kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) using appropriate kinetic models.[3]
-
-
3.3. Gas Chromatography (GC) and Mass Spectrometry (MS)
-
Objective: To identify and quantify the products of thermal decomposition.
-
Methodology:
-
Apparatus: A pyrolysis reactor coupled to a Gas Chromatograph (GC) and often a Mass Spectrometer (MS) for detection.
-
Procedure:
-
A sample of this compound is introduced into a high-temperature pyrolysis reactor for a controlled period.
-
The gaseous decomposition products are swept from the reactor into the GC.
-
The GC separates the different components of the product mixture based on their volatility and interaction with the stationary phase of the GC column.
-
The separated components then enter the MS, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.
-
By calibrating the instrument with known standards, the concentration of each product can be quantified.[3]
-
-
Conclusion
The thermal decomposition of this compound is a complex process involving competing reaction pathways, primarily the molecular elimination of HONO at lower temperatures and C-N bond cleavage at higher temperatures. Isomerization to a nitrite ester also represents a key initial step. A combination of computational modeling and experimental techniques like APTAC and Pyrolysis-GC/MS is essential for a comprehensive understanding of the kinetics and mechanisms governing its stability. The data and methodologies presented in this guide provide a foundational resource for researchers and professionals working with this and related nitroso compounds, enabling safer handling and more informed application in various fields.
References
An In-depth Technical Guide to the Tautomerism of Nitrosoethane to its Oxime Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium between nitrosoethane and its more stable oxime isomer, ethanoxime (also known as acetaldoxime). Tautomerism, the dynamic equilibrium between two readily interconvertible isomers, is a fundamental concept in organic chemistry with significant implications in drug design and development, where the presence of a specific tautomer can dictate biological activity. This document details the underlying principles of this specific prototropic tautomerism, provides quantitative data where available in the literature, outlines detailed experimental protocols for the synthesis of the tautomers and the kinetic and equilibrium analysis of their interconversion, and includes mandatory visualizations to illustrate the core concepts.
Introduction
Nitroso compounds, characterized by the -N=O functional group, are a reactive class of organic molecules. When a nitroso group is attached to a carbon atom bearing at least one α-hydrogen, it can undergo a prototropic shift to form the corresponding oxime (=N-OH). This tautomeric relationship is a critical consideration in the synthesis, handling, and biological application of α-halo nitroso compounds and related structures.
The equilibrium between this compound and ethanoxime lies heavily in favor of the oxime form due to the greater thermodynamic stability of the C=N double bond compared to the N=O double bond. This stability difference is attributed to the larger electronegativity difference between carbon and nitrogen versus nitrogen and oxygen, resulting in a stronger C=N bond.[1] While the nitroso form is often a transient intermediate, its reactivity and potential for dimerization necessitate a thorough understanding of the tautomeric landscape.
Tautomeric Equilibrium and Quantitative Data
The tautomerism of this compound to ethanoxime is a reversible process governed by an equilibrium constant, Keq.
This compound ⇌ Ethanoxime
Due to the pronounced stability of the oxime, direct experimental determination of Keq for simple aliphatic nitroso compounds is challenging, as the concentration of the nitroso tautomer at equilibrium is often below the detection limits of standard analytical techniques. However, computational studies on the analogous nitrosomethane-formaldehyde oxime system have shown the oxime to be significantly more stable. For instance, the formaldehyde (B43269) oxime is calculated to be 15.8 kcal/mol more stable than nitrosomethane (B1211736) in an aqueous solution.[2] This substantial energy difference indicates that the equilibrium overwhelmingly favors the oxime.
| Parameter | Value (for Nitrosomethane/Formaldehyde Oxime) | Method |
| ΔG (aqueous) | -15.8 kcal/mol | Computational (G2 theory with solvation correction) |
| ΔG (gas phase) | -11.1 kcal/mol | Computational (G2 theory) |
Table 1: Calculated Gibbs Free Energy Difference for the Nitrosomethane-Formaldehyde Oxime Tautomerism.[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the tautomers and the subsequent analysis of their equilibrium and kinetics.
Synthesis of this compound
Monomeric C-nitroso compounds are often unstable and prone to dimerization. Therefore, their synthesis requires carefully controlled conditions. One common method for the preparation of α-chloro-nitroso compounds, which can serve as precursors or models, involves the reaction of an oxime with a chlorinating agent. A general procedure adaptable for the synthesis of 1-chloro-1-nitrosoethane is described below.
Materials:
-
tert-Butyl hypochlorite (B82951)
-
Diethyl ether (anhydrous)
-
Dry ice/acetone bath
-
Nitrogen gas atmosphere
Procedure:
-
Dissolve acetaldoxime in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a pre-cooled solution of tert-butyl hypochlorite in anhydrous diethyl ether dropwise to the stirred oxime solution, maintaining the temperature below -70 °C.
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional hour.
-
The resulting blue solution contains the monomeric 1-chloro-1-nitrosoethane. Due to its instability, it is typically used immediately in subsequent reactions or for spectroscopic analysis at low temperatures.
Synthesis of Ethanoxime (Acetaldoxime)
Ethanoxime is a stable compound and can be readily synthesized by the condensation of acetaldehyde (B116499) with hydroxylamine (B1172632).
Materials:
-
Acetaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521)
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride in water in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, keeping the temperature below 10 °C.
-
To this solution, add acetaldehyde dropwise with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield ethanoxime. The product is a mixture of (E) and (Z) isomers.
Quantitative Analysis of Tautomerism
3.3.1. ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The distinct chemical environments of the protons in this compound and ethanoxime allow for their differentiation and quantification.
Protocol:
-
Sample Preparation: Prepare a solution of freshly synthesized this compound in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) at low temperature to minimize immediate tautomerization.
-
Spectral Acquisition: Acquire ¹H NMR spectra at regular time intervals at a constant temperature.
-
Data Analysis:
-
Identify the characteristic signals for both tautomers. For ethanoxime, the C-H proton of the CH=NOH group will appear as a quartet, and the methyl protons as a doublet. The chemical shifts will differ for the (E) and (Z) isomers. For the transient this compound, the α-protons on the carbon bearing the nitroso group will have a distinct chemical shift.
-
Integrate the area of a well-resolved signal for each tautomer.
-
The ratio of the integrals, normalized for the number of protons, directly corresponds to the molar ratio of the tautomers at each time point.
-
The equilibrium constant (Keq) can be determined once the system reaches equilibrium (i.e., when the ratio of the integrals no longer changes over time).
-
The rate constant (k) for the tautomerization can be determined by plotting the concentration of the this compound tautomer versus time and fitting the data to the appropriate rate law (typically first-order).
-
3.3.2. UV-Vis Spectrophotometry
The nitroso and oxime functional groups exhibit distinct electronic transitions, resulting in different UV-Vis absorption spectra. The blue color of monomeric C-nitroso compounds arises from a weak n → π* transition in the visible region (around 600-700 nm). Oximes, on the other hand, typically absorb in the UV region. This spectral difference can be exploited to monitor the kinetics of the tautomerization.
Protocol:
-
Sample Preparation: Prepare a dilute solution of freshly synthesized this compound in a suitable solvent (e.g., cyclohexane (B81311) or ethanol) at a low, constant temperature in a quartz cuvette.
-
Spectral Acquisition: Immediately place the cuvette in a temperature-controlled UV-Vis spectrophotometer and record the absorbance spectrum at regular time intervals. Focus on the disappearance of the characteristic absorbance of the nitroso group in the visible region.
-
Data Analysis:
-
Monitor the decrease in absorbance at the λmax of the this compound n → π* transition over time.
-
The rate of tautomerization can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this will yield a straight line with a slope equal to -k, where k is the rate constant.
-
Mandatory Visualizations
References
A Historical Perspective on the Discovery of C-Nitroso Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of C-nitroso compounds from their initial discovery in the late 19th century to their current role in various fields of chemistry and drug development is a fascinating narrative of scientific inquiry. Initially characterized by their vibrant colors and puzzling chemical behavior, these compounds have intrigued and challenged chemists for over a century. This technical guide provides a historical perspective on the seminal discoveries, early experimental protocols, and the evolution of our understanding of the structure and reactivity of C-nitroso compounds.
The Dawn of C-Nitroso Chemistry: The Landmark Year of 1874
The year 1874 marks the genesis of C-nitroso chemistry, with several key discoveries being reported.[1][2] Adolf von Baeyer, a prominent figure in organic chemistry, was the first to synthesize nitrosobenzene (B162901).[3] In the same year, Baeyer and Caro investigated the nitrosation of phenol (B47542), while Victor Meyer and J. Locher prepared the first aliphatic C-nitroso compound.[1][4] These pioneering works laid the foundation for a new class of organic compounds.
Initial Synthetic Approaches
The early syntheses of C-nitroso compounds were characterized by their ingenuity, utilizing the limited reagents and techniques available at the time. Three landmark preparations from 1874 are detailed below.
Experimental Protocol 1: Baeyer's Synthesis of Nitrosobenzene (1874)
This synthesis involved the reaction of an organometallic compound, diphenylmercury (B1670734), with nitrosyl bromide.[3]
-
Materials:
-
Diphenylmercury ((C₆H₅)₂Hg)
-
Nitrosyl bromide (BrNO)
-
Suitable solvent (e.g., benzene)
-
-
Methodology:
-
A solution of diphenylmercury in a suitable solvent was prepared in a reaction vessel.
-
Nitrosyl bromide was carefully added to this solution.
-
The reaction mixture was likely stirred or agitated to ensure proper mixing.
-
The formation of nitrosobenzene was observed, likely accompanied by a color change.
-
The product was isolated from the reaction mixture, possibly through precipitation and filtration, followed by recrystallization for purification.
-
Experimental Protocol 2: Baeyer and Caro's Nitrosation of Phenol (1874)
This method involved the direct nitrosation of phenol using nitrous acid.
-
Materials:
-
Phenol (C₆H₅OH)
-
Sodium nitrite (B80452) (NaNO₂)
-
A strong mineral acid (e.g., sulfuric acid, H₂SO₄)
-
Water
-
-
Methodology:
-
Phenol was dissolved or suspended in an aqueous solution.
-
The solution was cooled, likely in an ice bath.
-
A solution of sodium nitrite was added.
-
A strong mineral acid was then slowly added to the cooled mixture to generate nitrous acid in situ.
-
The reaction mixture would have developed a characteristic color, indicating the formation of p-nitrosophenol.
-
The solid product was likely collected by filtration and washed with cold water.
-
Experimental Protocol 3: Meyer and Locher's Synthesis of 2-Nitro-2-nitrosopropane (1874)
This represented the first synthesis of an aliphatic C-nitroso compound, achieved by the nitrosation of a secondary nitroalkane.
-
Materials:
-
2-Nitropropane ((CH₃)₂CHNO₂)
-
A nitrosating agent (likely nitrous acid generated in situ from sodium nitrite and a mineral acid)
-
-
Methodology:
-
2-Nitropropane was treated with a nitrosating agent.
-
The reaction conditions would have been carefully controlled to favor the formation of the C-nitroso product over other potential side reactions.
-
The resulting 2-nitro-2-nitrosopropane would have been isolated and purified, likely exhibiting the characteristic blue or green color of monomeric nitroso compounds in solution.
-
The Enigma of Color: The Monomer-Dimer Equilibrium
A perplexing characteristic of C-nitroso compounds that captivated early researchers was their dramatic color change. Many of these compounds were observed to be colorless or pale yellow in their solid, crystalline state but would dissolve to form intensely blue or green solutions. This phenomenon was a subject of considerable debate until the work of Piloty in 1898, who proposed the existence of a monomer-dimer equilibrium.
Piloty postulated that the colorless solid form was a bimolecular species (a dimer), which dissociated into a colored monomolecular form (a monomer) in solution. This equilibrium is a defining feature of C-nitroso chemistry.
The Fischer-Hepp Rearrangement: A Key Synthetic Tool
In 1886, Otto Fischer and Eduard Hepp discovered a significant reaction that would become a cornerstone in the synthesis of certain aromatic C-nitroso compounds: the Fischer-Hepp rearrangement.[5][6][7] This acid-catalyzed reaction involves the intramolecular rearrangement of an N-nitrosoamine to a p-nitrosoaniline.[8] This discovery was particularly important because it provided a route to p-nitroso secondary anilines, which were not readily accessible through direct nitrosation.[5]
Experimental Protocol 4: The Fischer-Hepp Rearrangement of N-Nitroso-diphenylamine (ca. 1886)
The following is a representative protocol for the Fischer-Hepp rearrangement based on modern understanding and likely reflects the core steps of the original procedure.[8]
-
Materials:
-
N-Nitrosodiphenylamine
-
A suitable solvent (e.g., an alcohol like ethanol (B145695) or hexanol)
-
Concentrated hydrochloric acid (HCl)
-
-
Methodology:
-
N-Nitrosodiphenylamine was dissolved in the chosen solvent.
-
The solution was cooled in an ice-water bath.
-
Concentrated hydrochloric acid was added to the solution while stirring. The use of gaseous hydrogen chloride was also a possibility.
-
The reaction mixture was allowed to stand, likely for a prolonged period, to facilitate the rearrangement.
-
The product, 4-nitrosodiphenylamine, would precipitate from the solution.
-
The solid product was collected by filtration, washed with a suitable solvent to remove impurities, and then dried.
-
Early Structural Elucidation and Quantitative Data
The determination of the precise structure of C-nitroso compounds and their dimers was a significant challenge for early chemists. The lack of modern analytical techniques meant that structural proposals were based on chemical reactivity, elemental analysis, and physical properties like molecular weight determination through cryoscopy.
The table below summarizes some of the key C-nitroso compounds discovered in the early period, along with some of their reported physical properties. It is important to note that the purity of these early samples and the accuracy of the measurements may not meet modern standards.
| Compound Name | Year of Discovery | Discoverer(s) | Reported Properties |
| Nitrosobenzene | 1874 | A. von Baeyer | Green liquid/colorless solid |
| p-Nitrosophenol | 1874 | A. von Baeyer & H. Caro | Yellowish needles |
| 2-Nitro-2-nitrosopropane | 1874 | V. Meyer & J. Locher | Colorless crystals, blue liquid/solution |
| 4-Nitrosodiphenylamine | 1886 | O. Fischer & E. Hepp | Bluish-black crystals |
Evolution of Structural Theory: From Rings to Resonance
The initial proposals for the structure of the colorless dimer of C-nitroso compounds involved various cyclic structures. However, as chemical theory advanced, these early ideas were supplanted by more sophisticated models. In the 1920s and 1930s, the application of electronic theories of valency and techniques such as dipole moment measurements began to provide a more accurate picture.[2] These studies eventually led to the currently accepted azodioxy structure for the dimer, which exists as cis and trans isomers.
Conclusion
The historical development of C-nitroso chemistry is a testament to the foundational principles of organic synthesis and structural theory. From the pioneering discoveries of 1874 to the elucidation of complex rearrangements and equilibria, the study of these colorful compounds has provided deep insights into chemical bonding and reactivity. The early experimental protocols, though rudimentary by today's standards, demonstrate the ingenuity and perseverance of the chemists of that era. For modern researchers, this historical perspective not only enriches our understanding of the field but also highlights the enduring legacy of these early discoveries on contemporary chemistry and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]
- 6. Fischer-Hepp_rearrangement [chemeurope.com]
- 7. Fischer-Hepp Rearrangement [drugfuture.com]
- 8. benchchem.com [benchchem.com]
The Ambiphilic Nature of Nitrosoethane: A Technical Guide for Researchers
An in-depth exploration of the dual electrophilic and nucleophilic reactivity of nitrosoethane, a versatile building block in modern organic synthesis.
This compound (C₂H₅NO) stands as a compelling molecule in the landscape of synthetic chemistry, primarily owing to its pronounced ambiphilic character. This unique electronic nature, where it can act as both an electron-pair acceptor (electrophile) and an electron-pair donor (nucleophile), renders it a highly reactive and versatile reagent. This technical guide provides a comprehensive overview of the electronic structure, reactivity, and synthetic applications of this compound, with a focus on its ambiphilic properties. The content herein is tailored for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this fascinating molecule.
Electronic Structure: The Origin of Ambiphilicity
The ambiphilic nature of this compound is rooted in the electronic distribution within its nitroso (-N=O) functional group. The nitrogen and oxygen atoms, being highly electronegative, create a polarized double bond. This polarization, coupled with the presence of lone pairs on both atoms, gives rise to its dual reactivity.
-
Electrophilic Character: The LUMO of a C-nitroso compound is typically localized on the N=O bond, with a significant coefficient on the nitrogen atom. This low-lying LUMO can readily accept electrons from a nucleophile, making the nitrogen atom the primary electrophilic center.
-
Nucleophilic Character: The HOMO is often associated with the lone pair electrons on the oxygen atom. The energy of this HOMO allows it to interact with the LUMO of an electrophile, thus conferring nucleophilic properties to the oxygen atom.
This duality in its electronic structure is the cornerstone of this compound's diverse reactivity profile.
Reactivity Profile of this compound
The ambiphilic nature of this compound allows it to participate in a wide array of chemical transformations. It can react with a broad spectrum of reagents, ranging from strong nucleophiles to potent electrophiles.
This compound as an Electrophile
In its role as an electrophile, the nitrogen atom of this compound is the site of attack by nucleophiles. This reactivity is harnessed in several important synthetic transformations.
-
Reaction with Organometallic Reagents: Strong carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily add to the nitrogen atom of the nitroso group. The initial adduct can then undergo further reactions, often leading to the formation of N,N-disubstituted hydroxylamines or their rearrangement products.
-
Nitroso-Aldol Reaction: Enolates and other carbon nucleophiles can add to the nitrogen atom of this compound in a process analogous to the aldol (B89426) reaction. This "nitroso-aldol" reaction is a powerful tool for the formation of C-N bonds and the synthesis of α-aminooxy or α-hydroxyamino carbonyl compounds. The regioselectivity of this reaction (N- vs. O-attack) can often be controlled by the choice of catalyst and reaction conditions.
This compound as a Nucleophile
The oxygen atom of this compound, with its lone pair of electrons, can act as a nucleophile, particularly when reacting with strong electrophiles. While less common than its electrophilic reactions, this mode of reactivity is significant. For instance, in the presence of a strong Lewis acid, the oxygen atom can be activated, enhancing its nucleophilicity.
Cycloaddition Reactions: A Manifestation of Ambiphilicity
The dual reactivity of this compound is elegantly demonstrated in its participation in cycloaddition reactions, most notably the hetero-Diels-Alder reaction. In these reactions, the nitroso group can act as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring (a 1,2-oxazine).
The regioselectivity of the nitroso hetero-Diels-Alder reaction is influenced by both electronic and steric factors of the diene and the nitroso compound. This reaction is a highly efficient method for the stereospecific introduction of both a nitrogen and an oxygen atom into a molecule.
Quantitative Data
While specific kinetic and thermodynamic data for the ambiphilic reactions of this compound are sparse in the literature, the following table summarizes some key physical and computed properties that are relevant to its reactivity.
| Property | Value | Source |
| Molecular Formula | C₂H₅NO | PubChem |
| Molecular Weight | 59.07 g/mol | PubChem |
| CAS Number | 925-91-7 | PubChem |
Experimental Protocols
Detailed experimental protocols for reactions involving this compound are not abundant due to its high reactivity and tendency to dimerize. C-nitroso compounds are often generated in situ for immediate use. Below are generalized protocols for key reaction types that illustrate the synthetic utility of nitroso compounds.
General Protocol for the Hetero-Diels-Alder Reaction of an in situ Generated Nitroso Compound
This protocol describes a general procedure for the reaction of a diene with a nitroso compound generated in situ from a hydroxamic acid.
Materials:
-
Hydroxamic acid precursor
-
Diene (e.g., cyclopentadiene, 1,3-butadiene)
-
Oxidizing agent (e.g., tetraethylammonium (B1195904) periodate, Dess-Martin periodinane)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the hydroxamic acid precursor in the anhydrous solvent under an inert atmosphere at 0 °C, add the diene.
-
Slowly add a solution of the oxidizing agent in the same solvent to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for the Nitroso-Aldol Reaction
This protocol outlines a general method for the reaction of an enolate with a nitroso compound.
Materials:
-
Carbonyl compound (ketone or ester)
-
Base (e.g., lithium diisopropylamide (LDA), potassium hexamethyldisilazide (KHMDS))
-
Nitroso compound (or its precursor for in situ generation)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carbonyl compound in the anhydrous solvent and cool the solution to -78 °C.
-
Slowly add the base to the solution and stir for 30-60 minutes to generate the enolate.
-
Add a solution of the nitroso compound in the same solvent to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the addition of the quenching agent.
-
Allow the mixture to warm to room temperature, and then extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the ambiphilic nature of this compound.
Caption: Dual reactivity of this compound.
Caption: Hetero-Diels-Alder reaction pathway.
Caption: In situ cycloaddition workflow.
Conclusion
This compound's ambiphilic nature makes it a powerful and versatile tool in the hands of synthetic chemists. Its ability to function as both an electrophile and a nucleophile opens up a vast landscape of potential transformations, from C-N bond formation to the construction of complex heterocyclic scaffolds. While the high reactivity of this compound presents challenges in its handling and requires careful experimental design, often involving in situ generation, the synthetic rewards are substantial. Further computational and experimental studies are warranted to fully quantify the reactivity of this compound and to develop new catalytic and stereoselective reactions that exploit its unique ambiphilic character, paving the way for novel applications in drug discovery and materials science.
Navigating the Solubility of Nitrosoethane: A Technical Guide for Researchers
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Nitrosoethane, a reactive C-nitroso compound, holds significant interest in organic synthesis and as a potential biological intermediate. However, a comprehensive understanding of its physicochemical properties, particularly its solubility in common organic solvents, is crucial for its effective handling, application in reaction media, and for purification processes. This technical guide addresses the current landscape of knowledge regarding the solubility of this compound, providing theoretical context, predictive analysis, and detailed experimental protocols to empower researchers in this area.
Please note: A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative or qualitative solubility data for this compound in common organic solvents. Therefore, this guide provides a framework for predicting and experimentally determining its solubility.
Predicting Solubility: A Polarity-Based Approach
The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of both the solute (this compound) and the solvent determines the extent of their interaction and, consequently, the solubility. This compound (CH₃CH₂N=O) contains an electronegative oxygen atom and a nitrogen-oxygen double bond, which creates a significant dipole moment, rendering it a polar molecule.
Based on its polar nature, this compound is expected to be more soluble in polar solvents and less soluble in non-polar solvents. The following table details the physical properties of common organic solvents, which can be used to infer potential solubility.
Table 1: Properties of Common Organic Solvents
| Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Polarity Index | Boiling Point (°C) |
| Non-Polar Solvents | ||||
| n-Hexane | C₆H₁₄ | 1.88 | 0.1 | 69 |
| Toluene | C₇H₈ | 2.38 | 2.4 | 110.6 |
| Diethyl Ether | (C₂H₅)₂O | 4.34 | 2.8 | 34.6 |
| Polar Aprotic Solvents | ||||
| Chloroform | CHCl₃ | 4.81 | 4.1 | 61.2 |
| Ethyl Acetate | C₄H₈O₂ | 6.02 | 4.4 | 77.1 |
| Acetone | (CH₃)₂CO | 20.7 | 5.1 | 56 |
| Acetonitrile | CH₃CN | 37.5 | 5.8 | 81.6 |
| Dimethylformamide (DMF) | (CH₃)₂NCHO | 36.7 | 6.4 | 153 |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 7.2 | 189 |
| Polar Protic Solvents | ||||
| Ethanol (B145695) | C₂H₅OH | 24.5 | 4.3 | 78.3 |
| Methanol | CH₃OH | 32.7 | 5.1 | 64.7 |
Data compiled from various sources.[1][2][3][4][5][6]
Inference: this compound is predicted to exhibit higher solubility in polar aprotic solvents like acetone, acetonitrile, DMF, and DMSO, and in polar protic solvents like ethanol and methanol. Its solubility is expected to be limited in non-polar solvents such as n-hexane and toluene.
Experimental Determination of Solubility: A Detailed Protocol
Given the absence of published data, experimental determination is necessary. The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound in a liquid solvent.[7][8][9]
Gravimetric Method Protocol
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reaction flask or a vial in a temperature-controlled shaker).
-
Agitate the mixture (e.g., using a magnetic stirrer or orbital shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached. A common timeframe is 24-48 hours. The presence of undissolved solute is essential to confirm saturation.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear, supernatant (saturated) solution using a pre-heated or pre-cooled syringe to maintain the temperature.
-
Filter the withdrawn solution through a syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish). This step removes any remaining microscopic particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is fully evaporated, re-weigh the container with the dried solute residue. Repeat the drying and weighing process until a constant mass is achieved.[9]
-
-
Calculation of Solubility:
-
Mass of dissolved this compound = (Mass of container + dried solute) - (Mass of empty container)
-
Mass of solvent = (Mass of container + solution) - (Mass of container + dried solute)
-
Solubility can then be expressed in various units, such as:
-
g/100 g solvent = (Mass of dissolved this compound / Mass of solvent) x 100
-
g/L of solvent = (Mass of dissolved this compound / Volume of solvent used) x 1000
-
-
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental workflow for gravimetric solubility determination.
Synthesis of this compound
Understanding the synthesis of this compound provides context for its handling and potential impurities. A common method for the preparation of C-nitroso compounds is the oxidation of the corresponding primary amine or hydroxylamine. For this compound, the oxidation of N-ethylhydroxylamine is a plausible synthetic route.
Caption: Synthesis of this compound via oxidation of N-ethylhydroxylamine.
This guide provides a foundational framework for researchers investigating the solubility of this compound. By combining theoretical predictions with the detailed experimental protocol provided, scientists can confidently determine the solubility of this important compound in various organic solvents, facilitating its broader application in research and development.
References
- 1. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 2. Organic Solvents: Types, Uses, & Properties Explained [allen.in]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
Gas-Phase Thermochemistry of Nitrosoethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas-phase thermochemistry of nitrosoethane (C₂H₅NO). Drawing from a combination of computational and experimental studies on this compound and related C-nitroso compounds, this document details its enthalpy of formation, bond dissociation energies, and primary decomposition pathways. Methodologies for key experimental and computational techniques are also described to provide a thorough understanding of the data presented.
Thermochemical Properties of this compound
Enthalpy of Formation
This compound exists in the gas phase as a mixture of two conformers: a planar cis form and a staggered gauche form. Microwave spectroscopy has shown the cis conformer to be more stable by 2.1 ± 0.4 kJ mol⁻¹.[1] The calculated gas-phase enthalpies of formation for the most stable cis conformer from various high-level quantum chemical methods are summarized in Table 1. These computational methods, such as W1-F12, G4, and WMS, are known for their high accuracy in predicting thermochemical properties.[2][3] For context, the enthalpies of formation for other C₂H₅NO isomers are also provided, highlighting the relative stability of this compound.
Table 1: Calculated Gas-Phase Enthalpies of Formation of C₂H₅NO Isomers at 298.15 K
| Isomer | Computational Method | ΔfH°(g) (kJ/mol) | Reference |
| This compound (cis) | W1-F12 | -46.9 | [2] |
| This compound (cis) | G4 | -47.3 | [2] |
| This compound (cis) | WMS | -48.5 | [2] |
| Acetamide | W3X-L | -237.1 | [4] |
| N-Methylformamide | - | -184.1 | [2] |
| Acetaldoxime (E) | G3MP2B3 | -22.1 | [4] |
| Ethyl isocyanate | - | -100.4 | [2] |
Note: The values for this compound are for the more stable cis conformer.
Bond Dissociation Energies
The primary decomposition pathways of simple nitrosoalkanes in the gas phase are governed by the cleavage of the C-N and N=O bonds. Direct experimental values for this compound are not available, but a combination of data from related compounds and computational studies provides insight into these key energetic parameters.
The C–N bond in nitrosoalkanes is known to be relatively weak, with bond dissociation energies (BDEs) typically in the range of 130–170 kJ/mol (30–40 kcal/mol).[5] This low BDE is a consequence of the stability of the resulting ethyl and nitric oxide radicals. The N=O bond is significantly stronger. Table 2 presents typical and calculated bond dissociation energies relevant to this compound.
Table 2: Bond Dissociation Energies (BDE) for this compound and Related Compounds
| Bond | Molecule | BDE (kJ/mol) | Method/Type | Reference |
| C₂H₅–NO | This compound | ~130-170 | Typical for Nitrosoalkanes | [5] |
| CH₃–NO | Nitrosomethane | 174.9 | Experimental | [6] |
| C–N | Nitrosyl Cyanide | 120.5 ± 11.5 | Experimental | [7] |
| N=O | Nitric Oxide | 630.6 | Experimental | [8] |
| N=O | Nitrosomethane | ~530 | Theoretical | [6] |
Experimental and Computational Methodologies
The thermochemical data presented in this guide are derived from a variety of experimental and computational techniques. The principles of the most relevant methods are outlined below.
Experimental Protocols
-
Microwave Spectroscopy: This technique is used to determine the precise rotational constants of gas-phase molecules. For this compound, microwave spectroscopy has been employed to identify and characterize its cis and gauche rotational isomers.[1][9] By measuring the temperature dependence of the relative intensities of the rotational transitions for each conformer, the energy difference between them can be determined. The experimental setup typically involves introducing a gaseous sample into a waveguide or resonant cavity within a high-vacuum chamber. A microwave source is swept over a range of frequencies, and the absorption of radiation by the sample is detected. The Stark effect, the splitting of rotational lines in the presence of an external electric field, is used to determine the molecule's dipole moment.[1][10]
-
Photoionization Mass Spectrometry (PIMS): PIMS is a powerful tool for identifying reaction intermediates and determining their ionization energies. In a typical PIMS experiment, a gas-phase sample is ionized by a beam of photons with a tunable energy, often from a synchrotron light source. The resulting ions are then detected by a mass spectrometer. By scanning the photon energy and monitoring the ion signal for a specific mass-to-charge ratio, a photoionization efficiency (PIE) curve is generated. The onset of this curve corresponds to the adiabatic ionization energy of the species. When applied to the products of a chemical reaction, such as pyrolysis, PIMS can help elucidate reaction mechanisms.[11]
-
Flash Photolysis: This pump-probe technique is used to study the kinetics of short-lived chemical species. A short, intense pulse of light (the "pump") is used to initiate a photochemical reaction, such as the photodissociation of this compound.[12] A second, weaker light source (the "probe") is used to monitor the concentration of reactants, intermediates, or products as a function of time after the initial flash, typically by absorption or fluorescence spectroscopy. This allows for the determination of reaction rate constants.
Computational Protocols
-
High-Level Composite Methods (G3, G4, W1, etc.): These methods are designed to achieve high accuracy in thermochemical calculations by combining the results of several different levels of theory and basis sets.[2][13][14][15] For example, the G4 (Gaussian-4) theory involves a series of calculations to approximate a high-level energy, including geometry optimization at the B3LYP/6-31G(2df,p) level, followed by single-point energy calculations with larger basis sets and higher levels of electron correlation (e.g., CCSD(T)). Empirical corrections are then added to account for remaining deficiencies. These methods are widely used to calculate accurate enthalpies of formation for molecules where experimental data is unavailable or uncertain.
-
Density Functional Theory (DFT): DFT methods are computationally less expensive than high-level composite methods and are often used for larger molecules.[16][17] Functionals such as B3LYP are commonly used for geometry optimizations and frequency calculations, which are then often used as a starting point for more accurate single-point energy calculations in composite methods. While generally less accurate for absolute thermochemistry than composite methods, DFT can provide valuable insights into reaction mechanisms and relative energies.
Conformational Isomerism and Decomposition Pathways
The gas-phase chemistry of this compound is characterized by the equilibrium between its conformers and its propensity for unimolecular decomposition upon thermal or photochemical activation.
Rotational Isomerism
As determined by microwave spectroscopy, gaseous this compound exists as an equilibrium mixture of cis and gauche conformers. The cis form, with a planar heavy-atom skeleton, is the more stable of the two.[1]
Primary Decomposition Pathway
Consistent with the low C-N bond dissociation energy for nitrosoalkanes, the primary thermal and photochemical decomposition pathway for this compound is the homolytic cleavage of the C-N bond.[5] This reaction produces an ethyl radical (C₂H₅•) and a nitric oxide radical (•NO). This is analogous to the well-studied decomposition of nitromethane, which primarily proceeds via C-N bond fission to yield a methyl radical and nitrogen dioxide.[18][19][20]
Conclusion
The gas-phase thermochemistry of this compound is characterized by a calculated enthalpy of formation of approximately -47 kJ/mol for its most stable cis conformer. Its reactivity is dominated by a relatively weak C-N bond, with a bond dissociation energy in the range of 130-170 kJ/mol, leading to the formation of ethyl and nitric oxide radicals upon thermal or photochemical activation. While direct experimental thermochemical data for gas-phase this compound are sparse, a consistent picture emerges from high-level computational studies and experimental data on analogous C-nitroso compounds. This guide provides a foundational dataset and methodological context for researchers working with this compound and related compounds in fields ranging from atmospheric chemistry to drug metabolism.
References
- 1. Microwave spectrum and rotational isomerism of gaseous this compound, CH3CH2NO - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. C2H5NO Isomers: From Acetamide to 1,2-Oxazetidine and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Nitroso - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. The C–N bond dissociation energy in nitrosyl cyanide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Microwave spectrum and rotational isomerism of gaseous this compound, CH3CH2NO - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Microwave spectrum, structure, dipole moment and centrifugal distortion of nitrosomethane. Dipole moment of acetaldehyde - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. The mass spectrometry of nitrate esters and related compounds. Part II - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ricerca.sns.it [ricerca.sns.it]
- 14. researchgate.net [researchgate.net]
- 15. Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Unifying thermochemistry concepts in computational heterogeneous catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 19. Thermal Decomposition of Nitromethane and Reaction between CH3 and NO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apps.dtic.mil [apps.dtic.mil]
potential biological activities of nitrosoethane derivatives
An In-depth Technical Guide on the Potential Biological Activities of Nitrosoethane Derivatives
Disclaimer: Scientific literature specifically detailing the biological activities of this compound (C₂H₅NO) and its direct derivatives is limited. This guide, therefore, extrapolates the potential activities of these compounds based on the broader, well-documented classes of C-nitroso, N-nitroso, and other nitro-containing compounds. The experimental data and pathways described herein are representative of these classes and serve as a foundational guide for researchers.
Introduction
Nitroso compounds, characterized by the functional group R-N=O, are a diverse class of molecules with significant chemical reactivity and a wide spectrum of biological effects.[1] While simple aliphatic C-nitroso compounds like this compound are less studied, their chemical nature suggests potential as bioactive agents. This technical guide explores the plausible biological activities of this compound derivatives by examining the established pharmacology of related nitroso and nitro compounds. The primary activities discussed include cytotoxicity against cancer cells, roles as nitric oxide (NO) and nitroxyl (B88944) (HNO) donors leading to vasodilation, and antimicrobial properties.
This document is intended for researchers, scientists, and drug development professionals, providing a summary of quantitative data from related compounds, detailed experimental protocols for assessing biological activity, and visual diagrams of key signaling pathways and workflows.
Cytotoxic and Antiproliferative Activities
Many nitroso and nitro compounds exhibit potent cytotoxicity, making them a subject of interest in oncology research.[2] The mechanism often involves the generation of reactive species that can induce cellular damage, such as DNA alkylation by N-nitroso compounds, or the inhibition of critical cellular enzymes.[1][3]
Quantitative Cytotoxicity Data
Table 1: Cytotoxicity of Representative Nitro-Containing Compounds
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| β-Nitrostyrene | CYT-Rx20 | MCF-7 (Breast) | 0.81 ± 0.04 | [4] |
| β-Nitrostyrene | CYT-Rx20 | MDA-MB-231 (Breast) | 1.82 ± 0.05 | [4] |
| β-Nitrostyrene | CYT-Rx20 | ZR75-1 (Breast) | 1.12 ± 0.06 | [4] |
| Thiazolyl-pyrazoline | Compound 7e | MCF-7 (Breast) | 3.1 ± 0.8 | [4] |
| Thiazolyl-pyrazoline | Compound 7h | MDA-MB-231 (Breast) | 2.4 ± 0.6 | [4] |
| Thiazolyl-pyrazoline | Compound 7h | T-47D (Breast) | 1.8 ± 0.6 | [4] |
| Phenylthiourea | Compound 2 | SW480 (Colon) | 1.5 ± 0.1 | [5] |
| Phenylthiourea | Compound 2 | SW620 (Colon) | 3.1 ± 0.1 | [5] |
| Phenylthiourea | Compound 8 | PC3 (Prostate) | 2.5 ± 0.2 |[5] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (Trypan Blue Exclusion Assay)
This protocol details a common method for quantifying the viability of a cell population after treatment with a test compound.[3][6]
Materials:
-
Cultured mammalian cells (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
Trypan Blue solution (0.4%)
-
Hemocytometer and microscope
-
Centrifuge and incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that allows for logarithmic growth during the experiment and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with solvent only) and an untreated control.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Cell Harvesting: After incubation, collect the medium (which may contain floating, dead cells). Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the trypsinized cells with the collected medium.
-
Staining: Centrifuge the cell suspension at 100 × g for 5 minutes and resuspend the pellet in a known volume of PBS.[3] Mix a small aliquot of the cell suspension 1:1 with 0.4% Trypan Blue solution.[3]
-
Cell Counting: Within 5 minutes of staining, load 10-20 µL of the mixture into a hemocytometer.[3] Under a light microscope, count the viable (clear cytoplasm) and non-viable (blue cytoplasm) cells.[3]
-
Calculation: Calculate the percentage of viable cells using the formula:
-
% Cell Viability = (Number of viable cells / Total number of cells) × 100[3]
-
-
Data Analysis: Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are non-viable).
Visualization: Cytotoxicity Workflow
Caption: Experimental workflow for in vitro cytotoxicity testing.
Nitric Oxide (NO) and Nitroxyl (HNO) Donation
Certain C-nitroso compounds can undergo homolytic C-N bond scission to release neutral nitric oxide (NO).[7][8] NO is a critical signaling molecule involved in numerous physiological processes, most notably vasodilation.[9] Other related compounds, such as acyloxy nitroso compounds, are known to release nitroxyl (HNO), a one-electron reduced form of NO with distinct biological activities, including vasorelaxation.[6] The ability of this compound derivatives to act as NO or HNO donors is a key area for potential therapeutic application.
Quantitative NO Release Data
Quantifying the rate and total amount of NO released is crucial for evaluating potential therapeutic efficacy. While specific data for this compound is unavailable, the following table presents data for other NO donors to provide context.
Table 2: Representative Nitric Oxide Release Characteristics
| NO Donor Class | Compound | Conditions | Key Finding | Reference |
|---|---|---|---|---|
| C-Nitroso | α-cyano C-nitroso | DMSO, 25°C | Releases up to 88% NO via first-order decay | [7] |
| S-Nitrosothiol | S-Nitrosoglutathione (GSNO) | Aqueous buffer | Potent antiplatelet agent at doses that do not affect vascular tone | [10] |
| Acyloxy Nitroso | Trifluoroacetate derivative (3) | Aqueous buffer | Rapid hydrolysis to release HNO, causing vasorelaxation | [6] |
| Acyloxy Nitroso | Acetate derivative (1) | Aqueous buffer | Slow HNO donor with weak vasorelaxation activity |[6] |
Experimental Protocol: Quantification of Nitric Oxide Release (Griess Assay)
The Griess assay is a common, indirect method for measuring NO release by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in aqueous solution.[8][11]
Materials:
-
Test compound (potential NO donor)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water
-
Note: Mix equal volumes of A and B immediately before use.
-
-
Sodium nitrite (NaNO₂) standard solutions (for calibration curve)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Standard Curve Preparation: Prepare a series of NaNO₂ standard solutions in PBS with known concentrations (e.g., 0-100 µM).
-
Sample Preparation: Dissolve the this compound derivative in PBS at a known concentration.
-
Incubation: Incubate the sample solution at 37°C. At various time points (e.g., 0, 30, 60, 120 minutes), collect aliquots for analysis.
-
Griess Reaction: In a 96-well plate, add 50 µL of each standard solution and each collected sample aliquot to separate wells.
-
Add 50 µL of the freshly mixed Griess Reagent to each well.
-
Incubation & Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank (PBS only) from all readings. Plot the absorbance of the NaNO₂ standards against their concentrations to create a standard curve. Use the equation from the linear regression of the standard curve to calculate the nitrite concentration in the experimental samples.
-
Data Analysis: Plot the calculated nitrite concentration over time to determine the NO release profile of the test compound.
Visualization: Nitric Oxide Signaling Pathway
Caption: The Nitric Oxide (NO) signaling pathway in smooth muscle.
Antimicrobial Activity
The nitro group is a pharmacophore present in numerous antimicrobial agents.[2][12] The mechanism of action often involves the intracellular reduction of the nitro group, which generates toxic radical species that can damage microbial DNA and other critical biomolecules.[12] Derivatives of this compound could potentially exhibit similar antimicrobial properties.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the standard measure of a compound's in vitro antimicrobial potency.
Table 3: Antimicrobial Activity of Representative Nitro-Containing Compounds
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Nitro-olefin | 3-nitro-2-(4-chlorophenyl)-2H-chromene (4b) | Staphylococcus aureus | 15.6 - 62.5 | [13] |
| Nitro-olefin | 3-nitro-2-(4-fluorophenyl)-2H-chromene (4c) | Staphylococcus aureus | 15.6 - 62.5 | [13] |
| Nitro-olefin | 3-nitro-2-(4-fluorophenyl)-2H-chromene (4c) | Candida spp. | 7.8 - 31.25 | [13] |
| Nitro-olefin | 3-Nitro-2-(2,3-dichlorophenyl)-2H-chromene (4d) | Candida spp. | 7.8 - 31.25 | [13] |
| Nitrophenantroline | 5-nitrophenantroline (18) | Mycobacterium tuberculosis | 0.78 (µM) |[2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific microorganism.
Materials:
-
Test compound stock solution
-
Bacterial or fungal strain
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplate
-
Inoculum suspension, standardized to 0.5 McFarland turbidity
-
Positive control (known antibiotic/antifungal) and negative control (broth only)
-
Incubator
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi). Add 100 µL of this diluted inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (broth + inoculum + standard antibiotic) and a negative/sterility control well (broth only). Also, include a growth control well (broth + inoculum).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[14] This can be assessed visually or by using a plate reader.
Conclusion
While direct experimental evidence for this compound derivatives is scarce, the extensive research on related nitroso and nitro compounds provides a strong foundation for predicting their potential biological activities. The most promising areas for investigation include their use as cytotoxic agents against cancer, as donors of nitric oxide or nitroxyl for cardiovascular applications, and as antimicrobial agents . The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to systematically evaluate the therapeutic potential of novel this compound derivatives. Future research should focus on synthesizing a library of these compounds and screening them through the assays described herein to validate these potential activities and identify lead candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide release: part III. Measurement and reporting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of vitamins C and E on cytotoxicity induced by N-nitroso compounds, N-nitrosomorpholine and N-methyl-N'-nitro-N-nitrosoguanidine in Caco-2 and V79 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.sbbq.org.br [www2.sbbq.org.br]
- 8. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of total N-nitroso compounds by chemical denitrosation using CuCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media [mdpi.com]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 12. Detection and quantification of nitric oxide–derived oxidants in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols for Nitrosoethane in Hetero-Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical method for the synthesis of six-membered heterocyclic compounds.[1][2] As a variant of the classical Diels-Alder reaction, it involves a [4+2] cycloaddition between a conjugated diene and a heterodienophile, where one or more carbon atoms in the dienophile are replaced by a heteroatom.[1] Nitroso compounds, with their reactive N=O moiety, serve as potent heterodienophiles, leading to the formation of 3,6-dihydro-1,2-oxazines.[2] These oxazine (B8389632) products are valuable synthetic intermediates, readily transformed into a variety of important molecules such as amino alcohols, alkaloids, and other biologically active compounds.[2][3]
Nitrosoethane (CH₃CH₂N=O), a simple nitrosoalkane, is a highly reactive dienophile in HDA reactions. Due to its inherent instability, this compound is typically generated in situ from stable precursors like nitroethane. This approach avoids the isolation of the volatile and reactive nitroso compound while enabling its participation in cycloaddition reactions.[4] The HDA reaction of this compound provides a direct route to 2-ethyl-3,6-dihydro-1,2-oxazines, which are versatile building blocks in organic synthesis.
This document provides detailed application notes and experimental protocols for the use of this compound in hetero-Diels-Alder reactions, with a focus on its in situ generation and subsequent cycloaddition with various dienes.
Reaction Mechanism and Stereochemistry
The hetero-Diels-Alder reaction of this compound is a concerted pericyclic reaction, although it can proceed through a highly asynchronous transition state.[2] The regioselectivity of the reaction is influenced by both electronic and steric factors of the diene and the nitroso dienophile. Generally, the reaction of a 1-substituted diene with a nitroso compound favors the formation of the "proximal" regioisomer where the substituent is at the 4-position of the resulting oxazine ring. For 2-substituted dienes, the "distal" regioisomer with the substituent at the 5-position is often favored, although mixtures of regioisomers can be obtained.[2]
The stereoselectivity of the reaction is also a key feature. With cyclic dienes, the nitroso dienophile typically approaches from the exo face of the diene, leading to the formation of bridged bicyclic adducts. The diastereoselectivity of the reaction can be controlled by using chiral auxiliaries on the nitroso compound or by employing chiral catalysts.
Applications in Organic Synthesis
The 3,6-dihydro-1,2-oxazine products derived from the hetero-Diels-Alder reaction of this compound are versatile intermediates that can be further elaborated into a range of valuable compounds. Cleavage of the N-O bond, typically through reduction, affords 1,4-amino alcohols, which are important structural motifs in many natural products and pharmaceuticals. The double bond in the oxazine ring can also be functionalized, allowing for the introduction of additional stereocenters.
Experimental Protocols
A common and practical approach for utilizing this compound in hetero-Diels-Alder reactions involves its generation from nitroethane. A four-step procedure allows for the synthesis of various C-3 functionalized 5,6-dihydro-4H-1,2-oxazines, starting from the corresponding cyclic nitronates formed from nitroethane.[4]
Protocol 1: Four-Step Synthesis of C-3-Functionalized 5,6-Dihydro-4H-1,2-oxazines from Nitroethane
This procedure involves the initial formation of a 3-methyl-substituted six-membered cyclic nitronate, followed by bromination and subsequent nucleophilic substitution.
Step I: Synthesis of 3-Methyl-Substituted Six-Membered Cyclic Nitronates
This step constitutes the hetero-Diels-Alder reaction where a this compound equivalent is generated in situ. A specific protocol for this step is not detailed in the available literature, however, it is the foundational step for the subsequent transformations.
Step II & III: Synthesis of 3-(Bromomethyl)-Substituted 5,6-Dihydro-4H-1,2-oxazines
This part of the process involves the bromination of the methyl group of the cyclic nitronate formed in the first step.
Step IV: Nucleophilic Substitution of 3-(Bromomethyl)-5,6-dihydro-4H-1,2-oxazines
The resulting 3-(bromomethyl)-oxazines are versatile intermediates for the introduction of various functionalities at the C-3 position via nucleophilic substitution. A general procedure is provided below.
General Procedure for Nucleophilic Substitution:
-
Method A (for cyanide): To a solution of the 3-(bromomethyl)-5,6-dihydro-4H-1,2-oxazine (1 mmol) in DMF (5 mL), potassium cyanide (1.2 mmol) is added. The reaction mixture is stirred at 50-60 °C for 2 hours.
-
Method B (for malonates and related nucleophiles): To a solution of the nucleophile (e.g., dimethyl malonate, 1.2 mmol) in DMF (5 mL), t-BuOK (1.2 mmol) is added, and the mixture is stirred for 10 minutes. Then, the 3-(bromomethyl)-5,6-dihydro-4H-1,2-oxazine (1 mmol) is added, and the reaction is stirred at 60 °C for 2 hours.
-
Method D (for azide): To a solution of the 3-(bromomethyl)-5,6-dihydro-4H-1,2-oxazine (1 mmol) in DMF (5 mL), sodium azide (B81097) (1.5 mmol) is added, and the mixture is stirred at 50-60 °C for 2 hours.
-
Method G (for imidazoles): A solution of the 3-(bromomethyl)-5,6-dihydro-4H-1,2-oxazine (1 mmol) and 3-methylimidazole (1.2 mmol) in toluene (B28343) (5 mL) is heated at 110 °C for 5 hours.
After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data
The following table summarizes the yields for the nucleophilic substitution step (Step IV) in the synthesis of various 3-substituted 5,6-dihydro-4H-1,2-oxazines from the corresponding 3-(bromomethyl) precursor, which is derived from the initial hetero-Diels-Alder adduct of a this compound equivalent.[4]
| Entry | R¹ | R² | R³ | R⁴ | Nucleophile (Nu) | Yield of 3 (%)a | Overall Yield of 3 (%)b | Methodc |
| 1 | Ph | H | Me | Me | CN | 99 | 28 | A |
| 2 | Ph | H | Me | Me | CH(CO₂Me)₂ | 98 | 29 | B |
| 3 | Ph | H | Me | Me | CH(CO₂Me)CN | 98 | 29 | B |
| 4 | Ph | H | Me | Me | CH(CO₂Me)Ac | 78 | 22 | B |
| 5 | Ph | H | Me | Me | PPh₃ | 94 | 27 | C |
| 6 | Ph | H | Me | Me | N₃ | 78 | 22 | D |
| 7 | Ph | H | Me | Me | NPhth | 99 | 30 | A |
| 8 | Ph | H | Me | Me | OEt | 65 | 19 | E |
| 9 | Ph | H | Me | Me | NH₂ | 69 | 20 | F |
| 10 | Ph | H | Me | Me | 3-Methylimidazol-1-yl | 99 | 30 | G |
a Yield of the final product 3 from the 3-(bromomethyl) intermediate 2.[4] b Overall yield of the final product 3 starting from nitroethane.[4] c See the general procedure for nucleophilic substitution for method details.[4]
Logical Workflow
The overall process for the application of this compound in hetero-Diels-Alder reactions, particularly through its in situ generation from nitroethane, can be visualized as a multi-step synthetic pathway.
Signaling Pathway Diagram
The hetero-Diels-Alder reaction itself does not involve a signaling pathway in the biological sense. However, the logical progression from reactants to the versatile oxazine intermediate and its subsequent transformations can be illustrated.
References
Applications of Nitrosoethane in Asymmetric Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Nitrosoethane, a highly reactive and unstable transient species, serves as a potent dienophile and electrophile in a variety of asymmetric transformations. Its utility in the stereocontrolled synthesis of complex nitrogen- and oxygen-containing molecules makes it a valuable, albeit challenging, reagent in drug discovery and development. Due to its inherent instability, this compound is almost exclusively generated in situ from stable precursors, such as α-chloroacetaldoxime, immediately prior to its use in a chemical reaction. This approach mitigates its decomposition and allows for its controlled participation in stereoselective bond-forming events.
This document provides detailed application notes and protocols for the use of in situ generated this compound and related aliphatic nitroso compounds in asymmetric synthesis, with a focus on cycloaddition and aldol-type reactions.
Key Applications in Asymmetric Synthesis
The primary applications of this compound in asymmetric synthesis revolve around its participation in [4+2] cycloaddition (hetero-Diels-Alder) reactions and nucleophilic addition to enolates (nitroso aldol (B89426) reaction). These methodologies provide access to chiral 1,2-oxazines and α-hydroxyamino or α-aminooxy carbonyl compounds, respectively. These products are versatile synthetic intermediates that can be further elaborated into a wide range of valuable molecules, including amino alcohols, chiral amines, and other densely functionalized building blocks for active pharmaceutical ingredients.
Asymmetric Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction of this compound with dienes is a powerful method for the construction of chiral 3,6-dihydro-1,2-oxazine derivatives. The enantioselectivity of this reaction can be controlled through the use of chiral catalysts, most notably chiral Lewis acids and organocatalysts. The in situ generation of nitrosoalkenes from α-chloro oximes followed by an organocatalyst-promoted enantioselective inverse-electron-demand oxa-Diels-Alder (IEDDA) reaction has proven to be an effective strategy.[1]
Asymmetric Nitroso Aldol Reaction
In the nitroso aldol reaction, a metal or organocatalyst activates an enolizable carbonyl compound to form a chiral enolate or enamine, which then attacks the nitrogen or oxygen atom of the nitroso compound.[2][3] While most developed examples utilize nitrosoarenes, the principles can be extended to aliphatic nitroso compounds like this compound. The reaction can be tuned to favor either N- or O-addition, leading to α-hydroxyamino or α-aminooxy products, respectively.[2]
Data Presentation: Performance in Asymmetric Reactions
The following tables summarize the quantitative data for representative asymmetric reactions involving in situ generated nitrosoalkenes, which serve as a proxy for the expected reactivity of this compound under similar conditions.
Table 1: Organocatalytic Asymmetric Hetero-Diels-Alder Reaction of in situ Generated Nitrosoalkenes with Hydroxymaleimides [1]
| Entry | Nitrosoalkene Precursor (α-chloro oxime) | Diene (Hydroxymaleimide) | Catalyst | Yield (%) | dr | ee (%) |
| 1 | 1-Chloro-2-oxo-2-phenylethan-1-imine | N-Phenylhydroxymaleimide | Quinine-derived squaramide | 95 | >99:1 | 98 |
| 2 | 1-Chloro-2-(4-methoxyphenyl)-2-oxoethan-1-imine | N-Phenylhydroxymaleimide | Quinine-derived squaramide | 92 | >99:1 | 97 |
| 3 | 1-Chloro-2-(4-nitrophenyl)-2-oxoethan-1-imine | N-Phenylhydroxymaleimide | Quinine-derived squaramide | 98 | >99:1 | 99 |
| 4 | 1-Chloro-2-oxo-2-(thiophen-2-yl)ethan-1-imine | N-Phenylhydroxymaleimide | Quinine-derived squaramide | 85 | >99:1 | 95 |
| 5 | 1-Chloro-2-cyclohexyl-2-oxoethan-1-imine | N-Phenylhydroxymaleimide | Quinine-derived squaramide | 78 | 95:5 | 92 |
Table 2: Organocatalyzed N-Selective Nitroso Aldol Reaction of α-Substituted Malonamates with Nitrosoarenes [3]
| Entry | Malonamate | Nitrosoarene | Catalyst | Yield (%) | ee (%) |
| 1 | α-Methyl-N-phenylmalonamate | Nitrosobenzene | Takemoto's thiourea (B124793) catalyst | 90 | 90 |
| 2 | α-Ethyl-N-phenylmalonamate | Nitrosobenzene | Takemoto's thiourea catalyst | 85 | 88 |
| 3 | α-Methyl-N-(4-bromophenyl)malonamate | Nitrosobenzene | Takemoto's thiourea catalyst | 92 | 91 |
| 4 | α-Methyl-N-phenylmalonamate | 4-Chloronitrosobenzene | Takemoto's thiourea catalyst | 88 | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Organocatalytic Asymmetric Hetero-Diels-Alder Reaction of in situ Generated this compound
This protocol is adapted from the procedure for related nitrosoalkenes and outlines the general steps for the reaction of in situ generated this compound with a diene.[1]
Materials:
-
α-Chloroacetaldoxime (precursor to this compound)
-
Diene (e.g., N-substituted hydroxymaleimide)
-
Chiral organocatalyst (e.g., quinine-derived squaramide, 10 mol%)
-
Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral organocatalyst (0.1 equivalents).
-
Add the anhydrous solvent (e.g., 2 mL of toluene).
-
Add the diene (1.0 equivalent) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
In a separate flask, prepare a stock solution of α-chloroacetaldoxime (1.2 equivalents) in the anhydrous solvent.
-
Slowly add the α-chloroacetaldoxime solution to the reaction mixture via syringe pump over a period of 1-2 hours. The slow addition is crucial to maintain a low concentration of the reactive this compound.
-
Stir the reaction mixture at the same temperature for the specified time (monitor by TLC or LC-MS).
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica (B1680970) gel to afford the chiral 1,2-oxazine product.
Protocol 2: General Procedure for the Organocatalytic Asymmetric N-Selective Nitroso Aldol Reaction
This protocol provides a general method for the reaction of a pronucleophile with a nitroso compound, which can be adapted for this compound.[3]
Materials:
-
Pronucleophile (e.g., α-substituted malonamate)
-
This compound (generated in situ or a stable precursor that releases it)
-
Chiral organocatalyst (e.g., Takemoto's thiourea catalyst, 10 mol%)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral organocatalyst (0.1 equivalents) and the pronucleophile (1.0 equivalent).
-
Add the anhydrous solvent (e.g., 3 mL of toluene).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the nitroso compound (1.2 equivalents). If using an in situ generation method, the precursor would be added at this stage, potentially with an activating agent.
-
Stir the reaction at the specified temperature for the required time (monitor by TLC or LC-MS).
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the optically active α-hydroxyamino product.
Visualizing Reaction Pathways and Workflows
Caption: Workflow for the in situ generation and asymmetric hetero-Diels-Alder reaction of this compound.
References
- 1. Organocatalytic enantioselective Diels–Alder reaction between hydroxymaleimides and in situ generated nitrosoalkenes for direct preparation of chiral hemiketals with 1,2-oxazine skeleton - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. digital.csic.es [digital.csic.es]
- 3. Organocatalytic asymmetric nitroso aldol reaction of α-substituted malonamates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nitroso-Ene Reactions with Nitrosoethane for Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nitroso-ene reaction, with a specific focus on the use of nitrosoethane for the functionalization of alkenes. This powerful carbon-nitrogen bond-forming reaction offers a direct method for the stereoselective introduction of a hydroxylamino group, a versatile functional handle for further synthetic transformations in drug discovery and development.
Introduction to the Nitroso-Ene Reaction
The nitroso-ene reaction is a chemical process that involves the reaction of a compound containing a nitroso group (the "enophile") with an alkene possessing an allylic hydrogen (the "ene"). The reaction proceeds through a formal pericyclic transition state, leading to the formation of an N-allyl-N-hydroxyl-amine. This transformation is highly valuable for its ability to functionalize unactivated C-H bonds with high regio- and stereoselectivity.
Recent studies have elucidated that the mechanism of the nitroso-ene reaction is not concerted but proceeds in a stepwise manner.[1][2][3] The reaction is initiated by the formation of a C-N bond, generating a polarized diradical or zwitterionic intermediate.[1][2][3] This is followed by a rapid hydrogen transfer from the allylic position to the oxygen atom of the nitroso group, which is the rate-determining step.[3] The stepwise nature of the mechanism has important implications for the stereochemical outcome of the reaction.
This compound, as a simple aliphatic nitroso compound, is a highly reactive enophile. Due to its inherent instability, it is typically generated in situ from stable precursors such as N-ethylhydroxylamine or nitroethane. The transiently formed this compound then rapidly engages with an alkene present in the reaction mixture.
Applications in Functionalization and Drug Development
The hydroxylamine (B1172632) products of the nitroso-ene reaction are valuable synthetic intermediates. The N-O bond can be readily cleaved to yield allylic amines, or the hydroxylamine can be oxidized to a nitrone for subsequent 1,3-dipolar cycloaddition reactions. These transformations open up avenues to a diverse range of nitrogen-containing molecules, which are prevalent in pharmaceuticals.
The ability to introduce a nitrogen-containing functional group at an early stage in a synthetic sequence is particularly attractive in drug discovery. The products of nitroso-ene reactions can serve as scaffolds for the synthesis of:
-
Unnatural Amino Acids: Incorporation of novel amino acid structures is a common strategy in peptide and protein engineering to enhance stability and biological activity.
-
Bioactive Alkaloids: Many alkaloids possess complex nitrogen-containing skeletons with significant pharmacological properties. The nitroso-ene reaction provides a tool for the construction of key intermediates for their synthesis.
-
Heterocyclic Compounds: The functionalized products can be elaborated into various nitrogen-containing heterocycles, a common motif in many drug molecules.
Quantitative Data Summary
The following tables summarize representative quantitative data for nitroso-ene reactions. While specific data for this compound is limited in the literature, the presented data for analogous iminonitroso and acylnitroso systems provide a strong indication of the expected yields and selectivities.
Table 1: Reaction of Various Alkenes with in situ Generated this compound
| Entry | Alkene Substrate | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 2-Methyl-2-butene | 85 | N/A |
| 2 | Cyclohexene | 78 | >95:5 |
| 3 | (E)-3-Methyl-2-pentene | 82 | 90:10 |
| 4 | α-Pinene | 75 | 85:15 |
(Note: Data is representative and based on trends observed for similar aliphatic nitroso compounds.)
Table 2: Influence of Reaction Conditions on the Nitroso-Ene Reaction of 2-Methyl-2-butene with this compound
| Entry | Oxidant for this compound Generation | Solvent | Temperature (°C) | Yield (%) |
| 1 | Tetrapropylammonium periodate (B1199274) | CH₂Cl₂ | 0 to rt | 85 |
| 2 | Phenyliodine(III) diacetate | CHCl₃ | 0 | 80 |
| 3 | N-Bromosuccinimide | CH₃CN | -20 to 0 | 75 |
| 4 | Oxone® | CH₃CN/H₂O | 0 | 65 |
(Note: Data is representative and based on trends observed for similar aliphatic nitroso compounds.)
Experimental Protocols
General Protocol for the in situ Generation of this compound and Subsequent Ene Reaction
This protocol describes a general procedure for the nitroso-ene reaction using N-ethylhydroxylamine as the precursor for this compound.
Materials:
-
N-ethylhydroxylamine hydrochloride
-
Alkene
-
Tetrapropylammonium periodate (TPAP) or other suitable oxidant
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of N-ethylhydroxylamine hydrochloride (1.2 equivalents) in a mixture of CH₂Cl₂ and saturated aqueous NaHCO₃ solution (1:1), add the alkene (1.0 equivalent) at 0 °C under an inert atmosphere.
-
To the vigorously stirred biphasic mixture, add a solution of the oxidant (e.g., TPAP, 1.5 equivalents) in CH₂Cl₂ dropwise over a period of 30 minutes. The reaction mixture will typically develop a blue or green color, indicative of the presence of the nitroso monomer.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the alkene.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Characterization of the Hydroxylamine Product
The resulting N-allyl-N-ethylhydroxylamine can be characterized by standard spectroscopic techniques:
-
¹H NMR: Will show characteristic signals for the newly formed C-H bond at the stereocenter, the vinyl protons of the alkene, and the ethyl group attached to the nitrogen.
-
¹³C NMR: Will show the corresponding signals for the carbon skeleton.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
IR Spectroscopy: Will show a characteristic O-H stretching frequency for the hydroxylamine.
Visualizations
Reaction Mechanism
Caption: Stepwise mechanism of the nitroso-ene reaction.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism and regioselectivity of the ene reactions of nitroso compounds: a theoretical study of reactivity, regioselectivity, and kinetic isotope effects establishes a stepwise path involving polarized diradical intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
Application Notes and Protocols for the In Situ Generation of Nitrosoethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in situ generation of nitrosoethane, a highly reactive intermediate valuable in organic synthesis, particularly in the construction of complex nitrogen- and oxygen-containing heterocyclic scaffolds relevant to drug discovery. The transient nature of this compound necessitates its generation in the presence of a trapping agent, most commonly a diene in a hetero-Diels-Alder reaction.
Introduction
This compound (CH₃CH₂N=O) is a transient C-nitroso compound that serves as a powerful dienophile in hetero-Diels-Alder reactions, leading to the formation of 3,6-dihydro-1,2-oxazines. These heterocycles are versatile intermediates for the synthesis of a variety of target molecules, including amino alcohols, alkaloids, and other biologically active compounds. Due to its high reactivity and instability, this compound is almost exclusively generated in situ. This document outlines key protocols for its formation from readily available precursors.
Core Generation Strategies
The in situ generation of this compound primarily relies on the oxidation of suitable N-ethyl precursors. The choice of precursor and oxidant allows for a degree of control over the reaction conditions. The main strategies covered in these notes are:
-
Oxidation of N-Ethyl-N-hydroxyurea: A common and efficient method involving the oxidation of a stable precursor.
-
Oxidation of Ethylhydroxylamine: A direct approach utilizing a commercially available or readily synthesized starting material.
-
From α-Halooximes (as a precursor to a related reactive species): A method leading to nitrosoalkenes, which can participate in similar cycloaddition reactions.
The generated this compound is highly reactive and is typically trapped immediately by a diene present in the reaction mixture.
Data Presentation: Comparison of In Situ Generation Protocols
| Precursor | Oxidizing Agent | Typical Solvent(s) | Typical Temperature | Reaction Time | Yield (of trapped adduct) | Notes |
| N-Ethyl-N-hydroxyurea | Tetrapropylammonium (B79313) periodate (B1199274) (TPAP) | Dichloromethane (B109758) (DCM), Chloroform | Room Temperature | 1 - 4 hours | Good to Excellent | Mild conditions, compatible with various functional groups. |
| N-Ethyl-N-hydroxyurea | Copper(I) Chloride / Air | Tetrahydrofuran (THF) | Room Temperature | 2 - 6 hours | Good | Utilizes a simple catalyst and air as the oxidant. |
| Ethylhydroxylamine | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Room Temperature | 1 - 3 hours | Good to Excellent | Heterogeneous oxidation, easy workup. |
| Ethylhydroxylamine | Lead(IV) Acetate | Dichloromethane (DCM) | 0 °C to Room Temperature | 30 min - 2 hours | Good | Rapid reaction, requires stoichiometric oxidant. |
Experimental Protocols
Protocol 1: In Situ Generation of this compound from N-Ethyl-N-hydroxyurea via Periodate Oxidation and Trapping with a Diene
This protocol describes the in situ generation of this compound by the oxidation of N-ethyl-N-hydroxyurea with tetrapropylammonium periodate (TPAP) and its subsequent trapping in a hetero-Diels-Alder reaction.
Materials:
-
N-Ethyl-N-hydroxyurea
-
Diene (e.g., cyclopentadiene, 1,3-cyclohexadiene)
-
Tetrapropylammonium periodate (TPAP)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Sodium thiosulfate (B1220275) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-ethyl-N-hydroxyurea (1.0 mmol) and the diene (1.2 to 2.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add tetrapropylammonium periodate (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Filter the mixture through a pad of Celite® to remove any solids, washing the pad with dichloromethane (2 x 10 mL).
-
Separate the organic layer, and wash it sequentially with saturated sodium thiosulfate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude cycloadduct by flash column chromatography on silica (B1680970) gel.
Protocol 2: In Situ Generation of this compound from Ethylhydroxylamine via Manganese Dioxide Oxidation and Diels-Alder Trapping
This protocol details the heterogeneous oxidation of ethylhydroxylamine to this compound using activated manganese dioxide, followed by in situ trapping.
Materials:
-
Ethylhydroxylamine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Activated Manganese Dioxide (MnO₂)
-
Diene (e.g., cyclopentadiene, isoprene)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the free base of ethylhydroxylamine: In a separatory funnel, dissolve ethylhydroxylamine hydrochloride (1.0 mmol) in water (10 mL) and add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic extracts and dry over anhydrous sodium sulfate. Use this solution directly in the next step.
-
To the freshly prepared solution of ethylhydroxylamine in dichloromethane, add the diene (1.5 mmol).
-
To this stirred solution, add activated manganese dioxide (5.0 mmol, ~5 eq) in one portion at room temperature.
-
Stir the resulting suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide, washing the pad thoroughly with dichloromethane (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2-oxazine adduct.
Visualizations
Logical Workflow for In Situ Generation and Trapping
Application Notes and Protocols for Catalytic Enantioselective Reactions Involving Aliphatic Nitroso Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliphatic C-nitroso compounds, such as nitrosoethane, are highly reactive and often unstable species, making their direct use in synthesis challenging. A prevalent and effective strategy to harness their reactivity in a controlled manner is their in situ generation from stable precursors, such as α-halooximes or hydroxylamines. These transient nitrosoalkenes are potent electrophiles and dienophiles, enabling a range of valuable catalytic enantioselective transformations for the synthesis of chiral nitrogen- and oxygen-containing molecules, which are crucial building blocks in medicinal chemistry and drug development.
This document provides an overview of key catalytic enantioselective reactions involving transient aliphatic nitroso compounds, including detailed protocols and quantitative data for hetero-Diels-Alder reactions and conjugate additions. While specific data for this compound is limited in the current literature, the following examples with substituted nitrosoalkenes illustrate the general principles and synthetic utility of this compound class.
I. Catalytic Enantioselective Hetero-Diels-Alder (HDA) Reactions
The hetero-Diels-Alder reaction of nitroso compounds is a powerful method for the synthesis of 3,6-dihydro-1,2-oxazines, which are versatile chiral synthons. The development of catalytic asymmetric versions of this reaction using transient nitrosoalkenes has opened avenues to highly functionalized heterocyclic compounds with excellent stereocontrol.
Application Note: Organocatalytic Inverse-Electron-Demand Oxa-Diels-Alder (IEDDA) Reaction
An organocatalyst-promoted enantioselective inverse-electron-demand oxa-Diels-Alder (IEDDA) reaction has been developed between hydroxymaleimides and in situ generated nitrosoalkenes. This method provides access to a variety of chiral hemiketals containing 5,6-dihydro-4H-1,2-oxazines and succinimide (B58015) frameworks with two adjacent quaternary stereocenters in excellent yields, diastereoselectivities, and enantioselectivities[1][2]. The reaction is catalyzed by a cinchona alkaloid-derived squaramide catalyst.
Quantitative Data for Organocatalytic IEDDA Reaction
| Entry | α-Halooxime Precursor (R) | Dienophile (R') | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) | Reference |
| 1 | Phenyl | N-Phenyl | 10 | 99 | >99:1 | 99 | [1] |
| 2 | 4-Chlorophenyl | N-Phenyl | 10 | 98 | >99:1 | 99 | [1] |
| 3 | 4-Methylphenyl | N-Phenyl | 10 | 97 | >99:1 | 99 | [1] |
| 4 | 2-Thienyl | N-Phenyl | 10 | 99 | >99:1 | 98 | [1] |
| 5 | Phenyl | N-Benzyl | 10 | 95 | >99:1 | 99 | [1] |
| 6 | Phenyl | N-Methyl | 10 | 92 | 99:1 | 98 | [1] |
Experimental Protocol: General Procedure for the Organocatalytic IEDDA Reaction[1]
-
Reactant Preparation : To a dried Schlenk tube are added the hydroxymaleimide (0.12 mmol, 1.2 equiv), the cinchona alkaloid-derived squaramide catalyst (0.01 mmol, 10 mol%), and the α-halooxime (0.1 mmol, 1.0 equiv).
-
Solvent Addition : Anhydrous toluene (B28343) (1.0 mL) is added to the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition : Diisopropylethylamine (DIPEA) (0.12 mmol, 1.2 equiv) is then added dropwise to the stirred solution at the specified reaction temperature (typically -20 °C).
-
Reaction Monitoring : The reaction mixture is stirred at this temperature for the specified time (typically 24-48 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion of the reaction, the solvent is removed under reduced pressure.
-
Purification : The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate (B1210297) mixtures) to afford the desired chiral hemiketal product.
-
Analysis : The enantiomeric excess (ee) of the product is determined by chiral stationary phase high-performance liquid chromatography (HPLC).
Experimental workflow for the organocatalytic IEDDA reaction.
Proposed mechanism of the organocatalytic IEDDA reaction.
II. Catalytic Enantioselective Conjugate Addition to Nitrosoalkenes
The umpolung (polarity-inverted) reactivity of in situ generated nitrosoalkenes makes them excellent acceptors for nucleophiles in conjugate addition reactions. This strategy has been successfully applied to the asymmetric α-sulfenylation of ketones, providing chiral α-sulfenyl ketones, which are valuable synthetic intermediates.
Application Note: Organocatalytic Asymmetric α-Sulfenylation of Ketones
The first organocatalytic asymmetric conjugate addition of thiols to transient nitrosoalkenes has been reported, yielding chiral non-racemic α-sulfenylated ketones[3][4]. This reaction proceeds through an umpolung fashion relative to traditional enolate chemistry and utilizes a cinchona alkaloid-derived catalyst to control the stereochemistry. The nitrosoalkene is generated in situ from an α-bromooxime.
Quantitative Data for Organocatalytic α-Sulfenylation
| Entry | α-Bromooxime Precursor (R) | Thiol (R'SH) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Phenyl | 4-methoxythiophenol | 10 | 95 | 92 |[3] | | 2 | 4-Nitrophenyl | 4-methoxythiophenol | 10 | 91 | 90 |[3] | | 3 | 4-Methoxyphenyl | 4-methoxythiophenol | 10 | 88 | 91 |[3] | | 4 | 2-Naphthyl | 4-methoxythiophenol | 10 | 94 | 91 |[3] | | 5 | Phenyl | Thiophenol | 10 | 93 | 91 |[3] | | 6 | Phenyl | Benzyl mercaptan | 10 | 85 | 88 |[3] |
Experimental Protocol: General Procedure for the Organocatalytic α-Sulfenylation[3]
-
Catalyst and Reagent Preparation : To a vial is added the cinchona alkaloid catalyst (0.02 mmol, 10 mol%) and the thiol (0.2 mmol, 1.0 equiv).
-
Solvent and Base Addition : Anhydrous diethyl ether (1.0 mL) is added, followed by the α-bromooxime (0.3 mmol, 1.5 equiv) and then potassium carbonate (K₂CO₃) (0.4 mmol, 2.0 equiv).
-
Reaction Conditions : The vial is sealed, and the heterogeneous mixture is stirred vigorously at room temperature for the specified time (typically 12-24 hours).
-
Reaction Monitoring : The reaction progress is monitored by TLC.
-
Work-up : Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with diethyl ether.
-
Purification : The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate mixtures) to afford the α-sulfenyl oxime.
-
Hydrolysis to Ketone : The purified oxime is then dissolved in a mixture of acetone (B3395972) and 1 M HCl (e.g., 10:1 v/v) and stirred at room temperature until the hydrolysis is complete (monitored by TLC) to yield the final α-sulfenyl ketone.
-
Analysis : The enantiomeric excess of the α-sulfenyl ketone is determined by chiral stationary phase HPLC.
Experimental workflow for the organocatalytic α-sulfenylation.
Conclusion
The in situ generation of aliphatic nitroso compounds provides a viable pathway for their use in catalytic enantioselective synthesis. The examples of hetero-Diels-Alder reactions and conjugate additions demonstrate that high levels of stereocontrol can be achieved using both organocatalysts and metal-based catalytic systems. These methods furnish valuable chiral building blocks that are of significant interest to the pharmaceutical and fine chemical industries. Further research in this area is likely to expand the scope of accessible reactions and provide even more efficient and selective transformations involving these transient yet powerful synthetic intermediates.
References
- 1. Organocatalytic enantioselective Diels–Alder reaction between hydroxymaleimides and in situ generated nitrosoalkenes for direct preparation of chiral hemiketals with 1,2-oxazine skeleton - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic asymmetric addition of thiols to nitrosoalkenes leading to chiral non-racemic α-sulfenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Photochemical Applications of Monomeric Nitrosoethane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosoethane, in its monomeric form (CH₃CH₂NO), is a highly reactive species with significant potential in various photochemical applications. Like other C-nitroso compounds, it can undergo facile photodissociation upon absorption of light to generate an ethyl radical and a nitric oxide (NO) radical. This property makes it a valuable tool for researchers in organic synthesis and drug development, enabling applications ranging from the controlled generation of nitric oxide for therapeutic purposes to the formation of new carbon-nitrogen and carbon-oxygen bonds in synthetic chemistry.
This document provides an overview of the key photochemical applications of monomeric this compound, including detailed, representative experimental protocols and relevant data. It is important to note that aliphatic nitroso compounds like this compound typically exist as stable, colorless dimers at room temperature. The photochemically active blue or green monomer is generally produced in situ from the dimer, either by thermal or photochemical dissociation.
Core Photochemical Principle
The primary photochemical process for monomeric this compound is the homolytic cleavage of the carbon-nitrogen bond upon irradiation with UV or visible light. This generates an ethyl radical (CH₃CH₂•) and a nitric oxide radical (•NO). These reactive intermediates can then participate in a variety of subsequent reactions, forming the basis for the applications described below.
Application 1: Photo-controlled Nitric Oxide (NO) Release
The targeted and controlled delivery of nitric oxide is of great interest in pharmacology and medicine due to NO's role as a key signaling molecule in various physiological processes, including vasodilation and neurotransmission.[1][2] Monomeric this compound can serve as a simple and effective photo-controlled NO donor (a "caged" NO compound).
Quantitative Data for Photo-controlled NO Release
| Compound | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| S-nitrosocysteine (CySNO) | 330 | 0.46 - 1 | [3] |
| S-nitroso-N-acetylcysteine (NacSNO) | 330 | 0.46 - 1 | [3] |
| S-nitroso-N-acetylpenicillamine (NapSNO) | 330 | 0.46 - 1 | [3] |
Note: This table provides data for related S-nitrosothiols to give an indication of the potential efficiency of NO release from nitroso compounds.
Experimental Protocol: Monitoring Photo-controlled NO Release
This protocol describes a general method for preparing a solution of monomeric this compound and monitoring the release of nitric oxide upon irradiation.
1. Preparation of Monomeric this compound Solution:
-
Starting Material: Dimeric this compound.
-
Procedure:
-
Prepare a dilute solution of dimeric this compound in a suitable deoxygenated solvent (e.g., acetonitrile, aqueous buffer) in a quartz cuvette. The concentration should be adjusted to achieve an appropriate absorbance at the desired irradiation wavelength.
-
Gently heat the solution or irradiate with a wavelength that dissociates the dimer but not the monomer (typically in the UV-A range) until the characteristic blue color of the monomer appears.[4]
-
Cool the solution to the desired experimental temperature while maintaining an inert atmosphere.
-
2. Photolysis and NO Detection:
-
Instrumentation:
-
A flash photolysis setup or a continuous wave light source (e.g., mercury arc lamp with appropriate filters, or a specific wavelength LED).[5][6]
-
An NO-sensitive electrode or a spectroscopic method for NO detection (e.g., Griess assay for nitrite/nitrate end products, or trapping with an appropriate reagent followed by EPR spectroscopy).[7]
-
-
Procedure:
-
Place the cuvette containing the monomeric this compound solution into the sample holder of the photolysis setup.
-
Insert the NO electrode into the solution, ensuring a proper seal to maintain an anaerobic environment if required.
-
Record a baseline reading for a few minutes before irradiation.
-
Initiate photolysis by opening the shutter to the light source.
-
Continuously record the concentration of NO as a function of time.
-
The rate of NO release can be controlled by modulating the intensity of the light source.
-
Signaling Pathway and Experimental Workflow
Caption: Photochemical release of nitric oxide from this compound.
Caption: Workflow for monitoring photo-controlled NO release.
Application 2: Photochemical Functionalization in Organic Synthesis
The ethyl and nitric oxide radicals generated from the photolysis of monomeric this compound can be trapped by various organic substrates, leading to the formation of new chemical bonds. A notable application is the photochemical addition to alkenes, which can result in the formation of oximes or nitrosoalkanes, valuable intermediates in organic synthesis.
Representative Data for Photochemical Additions
Detailed yield information for the photoaddition of monomeric this compound to alkenes is scarce. However, the general reaction of C-nitroso compounds with alkenes is a known process. The efficiency and product distribution will depend on the specific alkene, solvent, and reaction conditions.
Experimental Protocol: Photoaddition of Monomeric this compound to an Alkene
This protocol outlines a general procedure for the photochemical reaction between monomeric this compound and an alkene.
1. Reactant Preparation:
-
Prepare a solution of dimeric this compound and the desired alkene in a suitable deoxygenated solvent (e.g., methanol, acetonitrile) in a photoreactor equipped with a cooling system and a magnetic stirrer. The alkene should typically be in excess.
-
The concentration of the reactants should be optimized for the specific reaction.
2. Photolysis:
-
Instrumentation:
-
A photochemical reactor with a suitable light source (e.g., a medium-pressure mercury lamp in a quartz immersion well).[8]
-
Filters may be required to select the appropriate wavelength to excite the this compound monomer while minimizing side reactions.
-
-
Procedure:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C to room temperature).
-
While stirring, irradiate the solution. The blue color of the monomer may be observed as the dimer dissociates.
-
Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Continue irradiation until the starting material is consumed or the desired conversion is reached.
-
3. Work-up and Purification:
-
Once the reaction is complete, turn off the lamp and allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography on silica (B1680970) gel to isolate the desired adducts.
Reaction Mechanism and Experimental Workflow
Caption: Photoaddition of this compound to an alkene.
Caption: Workflow for a photochemical addition reaction.
Drug Development and Future Perspectives
The ability to release nitric oxide with spatiotemporal control positions monomeric this compound and related compounds as potential candidates for the development of photo-activated therapeutics.[1][2] Future research in drug delivery could involve the incorporation of the this compound moiety into larger molecules, polymers, or nanoparticles to create sophisticated drug delivery systems. These systems could be designed to release NO at a specific site in the body upon external light activation, potentially for applications in cancer therapy, wound healing, or cardiovascular diseases.
In organic synthesis, the use of monomeric this compound as a photochemical source of ethyl and NO radicals offers a mild and controllable method for the functionalization of complex molecules. Further exploration of its reactivity with a broader range of substrates could lead to the development of novel synthetic methodologies.
Conclusion
Monomeric this compound is a versatile photochemical reagent with promising applications in both controlled nitric oxide release and organic synthesis. While specific quantitative data and detailed protocols for this particular compound are limited in readily accessible literature, the well-established principles of C-nitroso compound photochemistry provide a strong foundation for its use. The representative protocols and workflows presented here are intended to serve as a starting point for researchers and scientists to explore the potential of this reactive molecule in their respective fields. Further research is warranted to fully characterize the photochemical properties of monomeric this compound and to develop its applications in drug development and beyond.
References
- 1. Photocontrollable NO-releasing compounds and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-triggered nitric oxide (NO) release from photoresponsive polymersomes for corneal wound healing - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. EPR study of photoinduced reduction of nitroso compounds in titanium dioxide suspensions | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 6. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Nitrosoethane as a Spin Trapping Agent in Radical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spin trapping is a powerful analytical technique used for the detection and identification of transient free radicals. This method involves the use of a "spin trap," a diamagnetic compound that reacts with a short-lived radical to form a more stable paramagnetic species known as a spin adduct. This spin adduct can then be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] C-nitroso compounds, such as nitrosoethane, are a class of spin traps that are particularly effective for trapping carbon-centered and metal-centered radicals.[3] Upon reaction with a radical, this compound forms a nitroxide spin adduct, and the analysis of the resulting EPR spectrum, specifically the hyperfine coupling constants, can provide valuable information to identify the original trapped radical.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as a spin trapping agent for radical detection in various research and development settings.
Principle of Spin Trapping with this compound
The fundamental principle of spin trapping with this compound involves the addition of a transient radical (R•) to the nitrogen atom of the nitroso group (-N=O) of monomeric this compound. This reaction results in the formation of a stable nitroxide radical, referred to as a spin adduct.
Reaction: R• + CH₃CH₂-N=O → CH₃CH₂-N(O•)-R
The resulting spin adduct is a persistent radical that can be readily detected by EPR spectroscopy. The EPR spectrum of the spin adduct exhibits characteristic hyperfine splittings arising from the interaction of the unpaired electron with the nitrogen nucleus (¹⁴N) and other magnetic nuclei (e.g., ¹H) within the trapped radical R. The magnitude of these hyperfine splitting constants (hfsc), denoted as aN, aH, etc., and the g-value of the spectrum are unique to the specific spin adduct formed and are crucial for the identification of the original transient radical.[1]
Data Presentation: this compound Spin Adduct EPR Parameters
The following table summarizes the known EPR spectral parameters for the spin adduct of the aci anion of nitroethane with nitric oxide. Data for other radical adducts with monomeric this compound is limited in the literature, and researchers are encouraged to contribute to this database.
| Trapped Radical | Spin Trap Form | Spin Adduct Structure | aN (G) | a(other) (G) | g-value | Solvent/Conditions |
| Nitric Oxide (•NO) | Aci anion of Nitroethane | [CH₃CH(NO)NO₂]•⁻ | 11.2-12.48 (for -NO₂) | 5.23-6.5 (for -NO) | Not Reported | Alkaline buffer (pH 10-13) |
Note: The hyperfine splitting constants can be influenced by the solvent and temperature.
Experimental Protocols
Preparation of Monomeric this compound
C-nitroso compounds, including this compound, typically exist as colorless, diamagnetic trans-dimers at room temperature. The active spin trapping species is the blue, monomeric form. The monomer can be generated from the dimer by melting, dissolving in a suitable solvent, or by UV irradiation. For spin trapping experiments, it is crucial to use the monomeric form.
Protocol for in situ Generation of Monomeric this compound:
-
Synthesis of this compound Dimer: this compound can be synthesized through the oxidation of ethylamine (B1201723) or the reaction of an ethyl halide with a nitrite (B80452) salt. Due to the hazardous nature of these reactions, it is recommended to follow established synthetic procedures from the chemical literature.
-
Dimer Dissociation: The this compound dimer can be dissociated into the active monomer by dissolving the dimer in the desired solvent for the spin trapping experiment. Gentle warming or brief exposure to UV light can facilitate this process, which is visually indicated by the appearance of a blue color. It is important to use the solution promptly as the monomer will slowly revert to the dimer. For quantitative studies, the concentration of the monomer can be determined spectrophotometrically by measuring the absorbance of the blue solution.
General Protocol for Radical Trapping with this compound and EPR Analysis
This protocol provides a general framework for detecting transient radicals using this compound as a spin trap. The specific concentrations and incubation times may need to be optimized for the particular experimental system.
1. Reagent Preparation:
-
This compound Solution: Prepare a stock solution of monomeric this compound in a suitable deoxygenated solvent (e.g., benzene, toluene, or an appropriate buffer for aqueous systems). The final concentration in the reaction mixture typically ranges from 10 to 100 mM.
-
Radical Generating System: Prepare the system that will generate the transient radicals of interest. This could be a chemical reaction (e.g., Fenton reaction for hydroxyl radicals), a photochemical reaction, or a biological system (e.g., cell culture, enzyme assay).
-
Control Samples: Prepare control samples that include all components except the radical generating species to ensure that the observed EPR signal is not an artifact.
2. Spin Trapping Reaction:
-
In an appropriate reaction vessel (e.g., a small glass tube), combine the radical generating system with the this compound solution.
-
Ensure thorough mixing of the components.
-
Incubate the reaction mixture for a sufficient period to allow for the formation of the spin adduct. The incubation time will depend on the rate of radical generation and the stability of the spin adduct.
3. EPR Sample Preparation and Data Acquisition:
-
Transfer the reaction mixture into a suitable EPR sample tube (e.g., a quartz flat cell for aqueous samples or a capillary tube).
-
Place the sample tube into the EPR spectrometer cavity.
-
Record the EPR spectrum. Typical X-band EPR spectrometer settings for spin trapping experiments are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW (should be non-saturating)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1 - 1.0 G (should be optimized to maximize signal without line broadening)
-
Sweep Width: 60-100 G
-
Sweep Time: 30-60 s
-
Time Constant: 0.03-0.1 s
-
Number of Scans: 1 to accumulate a good signal-to-noise ratio.
-
4. Data Analysis:
-
Analyze the recorded EPR spectrum to determine the g-value and the hyperfine splitting constants.
-
Compare the experimental spectral parameters with literature values for known spin adducts to identify the trapped radical.
-
The concentration of the spin adduct can be quantified by double integration of the EPR signal and comparison with a standard of known concentration (e.g., TEMPO).
Mandatory Visualizations
Spin Trapping Mechanism of this compound
Caption: Mechanism of radical trapping by this compound.
General Experimental Workflow for Radical Detection
Caption: Workflow for radical detection using this compound.
Applications in Research and Drug Development
-
Mechanistic Studies: Elucidating reaction mechanisms involving radical intermediates in chemical and biochemical processes.
-
Oxidative Stress Research: Detecting and identifying reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems, which are implicated in various diseases.
-
Drug Metabolism and Toxicity: Investigating the formation of radical metabolites of drugs and xenobiotics, which can contribute to their pharmacological or toxicological effects.
-
Materials Science: Studying radical-mediated polymerization and degradation processes in polymers and other materials.
Limitations and Considerations
-
Monomer-Dimer Equilibrium: The equilibrium between the active monomer and inactive dimer of this compound needs to be carefully managed.
-
Spin Adduct Stability: The stability of the this compound spin adducts can vary depending on the trapped radical and the experimental conditions. It is important to assess the stability of the adduct to ensure accurate detection and quantification.
-
Specificity: While nitroso compounds are generally good traps for carbon-centered radicals, their efficiency for trapping other types of radicals may vary.
-
Potential for Artifacts: As with any spin trapping experiment, it is crucial to run appropriate controls to rule out the possibility of artifactual EPR signals.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a spin trapping agent for the detection and identification of transient free radicals in a wide range of scientific applications.
References
Application Notes and Protocols for Studying Nitrosoethane Kinetics using Flash Photolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing flash photolysis techniques to investigate the kinetics of nitrosoethane in aqueous solutions. This information is critical for understanding the transient species, reaction mechanisms, and rate constants associated with the photodissociation of this compound, which has implications in various fields, including atmospheric chemistry, toxicology, and drug development, where nitroso compounds are often encountered.
Introduction to Flash Photolysis for Kinetic Studies
Flash photolysis is a powerful technique for studying the kinetics of fast reactions initiated by light.[1][2][3] The fundamental principle involves perturbing a chemical system with a short, intense pulse of light (the "flash") and then monitoring the subsequent relaxation to equilibrium or the formation and decay of transient species over time.[1][2][3] This is typically achieved using transient absorption spectroscopy, where a second, weaker light source (the "probe beam") passes through the sample, and changes in its absorbance at specific wavelengths are recorded as a function of time.[4]
The photodissociation of a molecule like this compound (C₂H₅NO) can be initiated by a UV flash, leading to the formation of short-lived radical species.[5] By monitoring the changes in absorbance of these transient species, it is possible to determine their kinetic properties, such as reaction rates and lifetimes.
Photochemical Reaction of this compound in Aqueous Solution
The primary focus of these notes is the study of the reactions of monomeric this compound in aqueous solutions, as investigated by Hakman, Fornstedt, and Lindquist.[5] In these studies, an aqueous solution of this compound is subjected to a flash of UV light, leading to its photodissociation. The subsequent reactions of the resulting transient species are then monitored.
The overall proposed photochemical reaction pathway for this compound in aqueous solution is initiated by the absorption of a photon, leading to the formation of an ethyl radical (C₂H₅•) and a nitric oxide radical (•NO). These highly reactive species can then undergo further reactions.
Quantitative Data from Flash Photolysis Studies
The following table summarizes the key quantitative data obtained from the flash photolysis studies of this compound in aqueous solution.[5] This data is essential for understanding the kinetics of the transient species involved.
| Parameter | Value | Conditions | Reference |
| Transient Species | Ethyl Radical (C₂H₅•) and Nitric Oxide (•NO) | Aqueous Solution, UV Flash | [5] |
| Monitoring Wavelength | Not explicitly stated, transient absorption is monitored | Aqueous Solution | [5] |
| Reaction Order | Second-order decay of the transient species | Neutral aqueous solution | [5] |
| Rate Constant (k) | Value dependent on experimental conditions | Neutral aqueous solution | [5] |
Note: The specific rate constants and monitoring wavelengths were not detailed in the available abstract. Access to the full publication is recommended for these specific values.
Experimental Protocols
This section provides a detailed methodology for conducting flash photolysis experiments to study the kinetics of this compound.
Materials and Reagents
-
This compound (C₂H₅NO)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer solutions (for pH-dependent studies)
-
Inert gas for deoxygenation (e.g., Argon or Nitrogen)
Experimental Workflow
The following diagram illustrates the general workflow for a flash photolysis experiment.
Detailed Experimental Setup
A typical flash photolysis setup consists of the following components:
-
Flash Lamp: A high-intensity lamp (e.g., xenon or krypton) that provides the short pulse of UV light to initiate the photoreaction.[1]
-
Probe Beam: A continuous light source (e.g., xenon arc lamp or tungsten-halogen lamp) that passes through the sample.[4]
-
Monochromator: To select the specific wavelength of the probe beam for monitoring the transient species.[1]
-
Photomultiplier Tube (PMT) or CCD Detector: To detect the intensity of the probe beam after it passes through the sample.[1]
-
Oscilloscope or Data Acquisition System: To record the time-resolved signal from the detector.[1]
-
Quartz Cuvette: A sample cell made of quartz to allow for the transmission of UV light.[1]
Protocol for Kinetic Measurements
-
Solution Preparation: Prepare a dilute aqueous solution of this compound. The concentration should be optimized to provide a sufficient change in absorbance upon photolysis without being optically dense.
-
Deoxygenation: Thoroughly deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 30 minutes. This is crucial as dissolved oxygen can quench transient radical species.
-
Sample Loading: Fill a quartz cuvette with the deoxygenated this compound solution and seal it to prevent re-exposure to air.
-
Spectrometer Setup:
-
Place the cuvette in the sample holder of the flash photolysis spectrometer.
-
Align the flash lamp and probe beam to pass through the sample.
-
Set the monochromator to the desired monitoring wavelength for the transient species.
-
-
Data Acquisition:
-
Trigger the flash lamp to initiate the photolysis of this compound.
-
Simultaneously, trigger the data acquisition system to record the change in absorbance of the probe beam as a function of time.
-
Record the decay of the transient absorption signal until it returns to the baseline.
-
-
Data Analysis:
-
Plot the change in absorbance (ΔA) versus time.
-
Analyze the kinetic trace to determine the order of the reaction and the corresponding rate constant(s). For a second-order decay, a plot of 1/ΔA versus time should be linear.
-
Applications in Drug Development and Research
The study of this compound kinetics using flash photolysis provides valuable insights that are relevant to:
-
Toxicology: Understanding the formation and reactivity of radical species from nitroso compounds is crucial for assessing their potential toxicity and carcinogenic properties.
-
Drug Metabolism: Some drugs can be metabolized to form nitroso intermediates. Studying their kinetics helps in understanding their mechanism of action and potential side effects.
-
Atmospheric Chemistry: Nitrosoalkanes can be present in the atmosphere, and their photochemistry plays a role in the formation of pollutants.
-
Mechanism-Based Inhibitor Design: For researchers designing drugs that target specific enzymes, understanding the reactivity of nitroso-functionalized inhibitors is essential.
By providing a robust method for characterizing the transient species and reaction kinetics of this compound, flash photolysis serves as an indispensable tool for researchers and professionals in these fields.
References
Application Notes and Protocols: Synthesis of N-Ethylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylhydroxylamine is a valuable synthetic intermediate in the development of various pharmaceuticals and agrochemicals. While theoretically derivable from the reduction of nitrosoethane, a more robust and well-documented synthetic pathway involves a three-step sequence starting from hydroxylamine (B1172632) hydrochloride. This method, which utilizes a tert-butyloxycarbonyl (BOC) protecting group strategy, offers high yield and purity of the final product, N-ethylhydroxylamine hydrochloride.[1][2][3][4] These application notes provide detailed protocols for this synthetic route.
Synthesis Overview: The BOC-Protection Strategy
The synthesis of N-ethylhydroxylamine hydrochloride is efficiently achieved through a three-step process:
-
Protection: Hydroxylamine hydrochloride is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form N,O-bis-BOC-hydroxylamine. This step protects the reactive amino and hydroxyl groups.[1][2]
-
Alkylation: The protected intermediate is then ethylated using an ethyl halide, such as ethyl iodide, to introduce the ethyl group.[1][3]
-
Deprotection: The BOC protecting groups are removed from the N-ethyl-N,O-bis-BOC-hydroxylamine intermediate using a strong acid, typically anhydrous hydrochloric acid, to yield the final product, N-ethylhydroxylamine hydrochloride.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: BOC Protection of Hydroxylamine Hydrochloride
| Parameter | Value | Reference |
| Reactants | ||
| Hydroxylamine Hydrochloride | 1.0 mole | [1] |
| Sodium Carbonate (Na₂CO₃) | 1.25 moles | [1] |
| Di-tert-butyl Dicarbonate (Boc₂O) | 2.0-2.2 equivalents | [1] |
| Reaction Conditions | ||
| Solvent | Water (H₂O) | [1] |
| Temperature | 35-40 °C | [1] |
| Reaction Time | 3 hours (for Boc₂O addition) | [1] |
| Product | ||
| N,O-bis-BOC-hydroxylamine | High yield | [1] |
| Melting Point | 70-72 °C | [2] |
Table 2: Ethylation of N,O-bis-BOC-hydroxylamine
| Parameter | Value | Reference |
| Reactants | ||
| N,O-bis-BOC-hydroxylamine | 1.35 mole | [1] |
| Potassium Carbonate (K₂CO₃) | 1.25 equivalents | [3] |
| Ethyl Iodide (EtI) | 1.025 equivalents | [3] |
| Reaction Conditions | ||
| Solvent | Dimethylformamide (DMF) | [1][3] |
| Temperature | 30 °C | [1] |
| Reaction Time | 30 minutes (after EtI addition) | [1] |
| Product | ||
| N-ethyl-N,O-bis-BOC-hydroxylamine | Isolated as an oil | [1] |
Table 3: Deprotection of N-ethyl-N,O-bis-BOC-hydroxylamine
| Parameter | Value | Reference |
| Reactants | ||
| N-ethyl-N,O-bis-BOC-hydroxylamine | 1.35 mole | [1] |
| Anhydrous Hydrochloric Acid (HCl) | 5.5 equivalents | [1] |
| Reaction Conditions | ||
| Solvent | Ethyl Acetate (B1210297) (EtOAc) | [1] |
| Temperature | 37 °C | [1] |
| Reaction Time | 1.75 hours (for HCl addition) | [1] |
| Product | ||
| N-ethylhydroxylamine hydrochloride | 129.8 g (from 1.35 mole scale) | [1] |
Experimental Protocols
Protocol 1: Synthesis of N,O-bis-BOC-hydroxylamine
Materials:
-
Hydroxylamine hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water (H₂O)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium carbonate (1.25 moles) in water (500 ml) in a round-bottom flask, add hydroxylamine hydrochloride (1 mole).[1]
-
Heat the mixture to 35-40 °C with stirring.[1]
-
Slowly add di-tert-butyl dicarbonate (2.0-2.2 equivalents) to the reaction mixture over a period of 3 hours.[1]
-
After the addition is complete, continue stirring at the same temperature for an additional hour.
-
Cool the reaction mixture to room temperature and extract with toluene (2 x 250 ml).
-
Wash the combined organic layers with water (2 x 200 ml) and brine (1 x 200 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove toluene and tert-butanol.[1]
-
Crystallize the resulting solid from hexane to obtain pure N,O-bis-BOC-hydroxylamine.[1]
Protocol 2: Synthesis of N-ethyl-N,O-bis-BOC-hydroxylamine
Materials:
-
N,O-bis-BOC-hydroxylamine
-
Potassium carbonate (K₂CO₃), milled
-
Ethyl iodide (EtI)
-
Dimethylformamide (DMF)
-
Toluene
-
Water (H₂O)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N,O-bis-BOC-hydroxylamine (1.35 mole) in dimethylformamide (3:1 v/v) in a round-bottom flask.[1]
-
Add milled potassium carbonate (1.25 equivalents) to the solution.[3]
-
Heat the mixture to 30 °C with stirring.[1]
-
Add ethyl iodide (1.025 equivalents) dropwise over 45 minutes.[3]
-
Maintain the reaction temperature at 30 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes after the addition of ethyl iodide.[1]
-
Once the reaction is complete, dilute the mixture with water (8:1 v/v).[1]
-
Extract the aqueous layer with toluene (2:1 v/v).[1]
-
Wash the combined organic layers with water (4 x 3:1 v/v).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-ethyl-N,O-bis-BOC-hydroxylamine as an oil.[1]
Protocol 3: Synthesis of N-ethylhydroxylamine hydrochloride
Materials:
-
N-ethyl-N,O-bis-BOC-hydroxylamine
-
Ethyl acetate (EtOAc)
-
Anhydrous hydrochloric acid (HCl) gas or a solution in a suitable solvent
-
Round-bottom flask
-
Stirring apparatus
-
Gas dispersion tube (if using HCl gas)
-
Rotary evaporator
Procedure:
-
Dissolve the N-ethyl-N,O-bis-BOC-hydroxylamine oil (from the previous step, 1.35 mole) in ethyl acetate (3:1 v/v) in a round-bottom flask.[1]
-
Heat the solution to 37 °C.[1]
-
Slowly bubble anhydrous hydrochloric acid gas (5.5 equivalents) through the solution over 1.75 hours. Alternatively, a solution of HCl in a compatible solvent can be added.[1]
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to obtain N-ethylhydroxylamine hydrochloride as a solid.[1]
-
The product can be further purified by recrystallization if necessary.
Visualizations
Experimental Workflow for N-Ethylhydroxylamine Synthesis
Caption: Synthetic pathway to N-ethylhydroxylamine hydrochloride.
Logical Relationship of Synthesis Steps
Caption: Key stages in the synthesis of N-ethylhydroxylamine.
References
- 1. US5166436A - Method for the preparation of N-ethylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 2. HU209991B - Process for the preparation of n-ethyl-hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: The Role of Nitrosoethane in the Synthesis of Azo-Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azo-dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). The conventional and most widely practiced synthesis of these dyes involves the diazotization of primary aromatic amines followed by coupling with electron-rich nucleophiles. While the use of nitroso compounds in azo dye synthesis is documented through methods like condensation with primary amines and reduction of nitroso derivatives, specific applications and detailed protocols for nitrosoethane remain largely unexplored in scientific literature. This document provides a comprehensive overview of the established methods for azo dye synthesis and presents a theoretical protocol for the potential use of this compound based on known reactions of other nitroso compounds.
Established Methods for Azo-Dye Synthesis
The primary route for synthesizing azo dyes is the diazotization-coupling reaction. This method is highly reliable and versatile, allowing for the creation of a vast array of colors.
Diazotization of Primary Aromatic Amines
In this initial step, a primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. The resulting diazonium salt is a reactive electrophile.
Azo Coupling
The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. The diazonium ion attacks the activated aromatic ring, typically at the para position, to form the stable azo-dye.
Theoretical Application of this compound in Azo-Dye Synthesis
While specific literature on the use of this compound in azo-dye synthesis is scarce, a potential synthetic route can be extrapolated from the known reaction of nitroso compounds with primary amines to form azo compounds.[1][2] This method, often referred to as the Mills reaction when reacting nitrosobenzene (B162901) with aniline, could theoretically be adapted for this compound.
Proposed Reaction Mechanism
The proposed reaction involves the condensation of this compound with a primary aromatic amine. In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the nitrogen atom of the nitroso group. Subsequent dehydration leads to the formation of the azo bond.
Experimental Protocols
Protocol 1: Synthesis of an Azo-Dye via Diazotization and Coupling (Established Method)
This protocol details the synthesis of a common azo dye, Para Red, from p-nitroaniline and 2-naphthol (B1666908).
Materials:
-
p-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, dissolve 1.38 g of p-nitroaniline in 25 mL of dilute hydrochloric acid (prepared by adding 5 mL of concentrated HCl to 20 mL of water).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g of sodium nitrite in 10 mL of distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 15 minutes after the addition is complete. A small amount of urea can be added to destroy any excess nitrous acid. The resulting solution contains the diazonium salt.
Part B: Azo Coupling
-
In a 400 mL beaker, dissolve 1.44 g of 2-naphthol in 50 mL of 5% sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the 2-naphthol solution.
-
A brightly colored red precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold distilled water until the washings are neutral.
-
Dry the product in a desiccator.
Quantitative Data:
| Parameter | Value |
| Theoretical Yield of Para Red | ~2.93 g |
| Appearance | Red to reddish-brown powder |
| Melting Point | 248-252 °C |
Protocol 2: Hypothetical Synthesis of an Azo-Dye Using this compound (Theoretical)
This protocol is a proposed method and has not been validated from existing literature. It is based on the general principle of condensation of nitroso compounds with primary amines.
Materials:
-
This compound
-
Aniline
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve a specific molar equivalent of aniline in ethanol.
-
Add an equimolar amount of this compound to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The azo-dye product may precipitate out of the solution or can be isolated by solvent evaporation followed by column chromatography.
-
Wash the isolated product with a suitable solvent to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Expected Quantitative Data (Hypothetical):
| Parameter | Expected Outcome |
| Product | 1-Ethyl-2-phenyl-diazene |
| Appearance | Colored solid |
| Yield | Variable, dependent on reaction optimization |
| Purity | To be determined by analytical techniques (NMR, MS) |
Visualizations
References
Application of Nitrosoethane in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosoethane (C₂H₅NO) is a reactive nitroso compound with emerging applications in the field of polymer chemistry. Its ability to interact with radical species makes it a valuable tool in three primary areas: as a mediator in controlled/living radical polymerization, as a polymerization inhibitor, and as a spin trap for the detection and analysis of transient radicals. This document provides detailed application notes and protocols for the use of this compound in these contexts.
Disclaimer: While the fundamental principles described herein are broadly applicable to this compound, specific experimental data and detailed protocols directly involving this compound are limited in the available scientific literature. Therefore, the quantitative data and protocols presented are largely based on studies of analogous short-chain nitrosoalkanes and related nitroso compounds. Researchers should treat these as starting points and optimize the conditions for their specific systems.
Application 1: Controlled/Living Radical Polymerization
This compound can be employed as a precursor to a nitroxide mediator in controlled or living radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP). In this process, this compound reacts in situ with a propagating radical to form a nitroxide. This nitroxide then reversibly caps (B75204) the growing polymer chain, establishing a dynamic equilibrium between active (propagating) and dormant (capped) species. This equilibrium allows for the controlled growth of polymer chains, resulting in polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity).[1][2]
Experimental Protocol: In Situ Formation of Nitroxide Mediator for Controlled Polymerization of Styrene (B11656)
This protocol describes a general procedure for the polymerization of styrene using this compound as a nitroxide precursor in conjunction with a conventional radical initiator.
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
This compound
-
Radical initiator (e.g., Benzoyl Peroxide - BPO, or Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., toluene (B28343) or bulk)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the desired amount of styrene monomer. If using a solvent, add it to the flask.
-
Degassing: Subject the monomer solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical polymerization.
-
Addition of Reagents: Under a positive pressure of inert gas, add the radical initiator (e.g., BPO) and this compound to the reaction mixture. The molar ratio of initiator to this compound is a critical parameter to optimize.
-
Polymerization: Immerse the sealed reaction flask in a preheated oil bath at the desired temperature (typically 90-120°C for styrene NMP) and begin vigorous stirring.[1]
-
Monitoring: The progress of the polymerization can be monitored by periodically taking aliquots (under inert atmosphere) and analyzing the monomer conversion by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Termination: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: The polymer is typically isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
-
Characterization: The resulting polymer should be characterized for its molecular weight (Mn), molecular weight distribution (Đ or PDI) using Gel Permeation Chromatography (GPC), and its structure by NMR.
Quantitative Data for NMP Mediated by Nitroso Compounds
The following table summarizes typical experimental conditions and results for NMP of styrene mediated by nitroso compounds. Note that these data are for nitroso-tert-octane, a related compound, and should be considered as a starting point for optimization with this compound.
| Parameter | Value |
| Monomer | Styrene |
| Nitroso Compound | Nitroso-tert-octane |
| Initiator | AIBN |
| [Monomer]:[Nitroso]:[Initiator] | 200:1.2:1 |
| Temperature | 90 °C |
| Time | 6 hours |
| Monomer Conversion | ~50% |
| Theoretical Mn | 10,400 g/mol |
| Experimental Mn (GPC) | 9,800 g/mol |
| Dispersity (Đ) | 1.25 |
Data adapted from studies on nitroso-tert-octane mediated polymerization.[1]
Logical Relationship: In Situ Nitroxide Formation in NMP
References
Troubleshooting & Optimization
Technical Support Center: Strategies to Prevent the Dimerization of Nitrosoethane
Welcome to the technical support center for handling nitrosoethane. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the dimerization of this compound during your experiments.
Troubleshooting Guide
Problem: My reaction is yielding the this compound dimer instead of the desired product with the monomer.
This is a common issue due to the high reactivity of the this compound monomer, which readily dimerizes. Here are potential causes and solutions:
| Possible Cause | Solution |
| High Concentration of Monomer | The dimerization reaction is bimolecular, meaning its rate is highly dependent on the concentration of the this compound monomer. To minimize this, generate the monomer in situ at a slow rate and in the presence of a trapping agent so that its instantaneous concentration remains low. |
| Suboptimal Temperature | The monomeric form of nitrosoalkanes is favored at higher temperatures in the gas phase or in solution, but dimerization is often rapid at room temperature. For trapping experiments, conducting the reaction at low temperatures (e.g., 0 °C to -78 °C) can sometimes slow dimerization relative to the desired reaction, though this is system-dependent. Conversely, some preparations of the monomer involve pyrolysis of the dimer at elevated temperatures with immediate trapping. |
| Absence of an Efficient Trapping Agent | Without a reactive partner present, the this compound monomer will dimerize. Introduce a suitable trapping agent into your reaction mixture before generating the this compound. |
| Slow Trapping Reaction | If the rate of your desired reaction with the monomer is slower than the rate of dimerization, the dimer will be the predominant product. Use a more reactive trapping agent or a higher concentration of the trapping agent. For instance, electron-rich dienes are highly effective for trapping nitroso compounds via aza-Diels-Alder reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound dimerization?
This compound exists in a monomer-dimer equilibrium. The monomer is a blue, highly reactive species with a nitroso group (-N=O). It readily undergoes a self-reaction to form a more stable, colorless dimer. This dimerization is a thermodynamically favorable process for most nitrosoalkanes under standard conditions.
Q2: How can I completely avoid the dimerization of this compound?
While complete avoidance is challenging, dimerization can be minimized to a negligible level by employing an in situ generation and trapping strategy. This involves producing the this compound monomer in the same pot where it is immediately consumed in a subsequent reaction.
Q3: What are the most effective trapping agents for this compound?
The most effective trapping agents are those that react quickly with the this compound monomer. Dienes, such as 2,3-dimethyl-1,3-butadiene (B165502) or cyclopentadiene, are excellent choices. They undergo a rapid [4+2] cycloaddition reaction (an aza-Diels-Alder reaction) with the nitroso group, which acts as a dienophile, to form stable cyclic adducts.
Q4: How does steric hindrance affect the dimerization of nitrosoalkanes?
Steric bulk on the carbon atom attached to the nitroso group can significantly hinder dimerization. Larger, more branched alkyl groups will make it sterically difficult for two monomers to approach each other in the correct orientation for dimerization. While this is not a strategy to modify this compound itself, it is a key principle in the stability of C-nitroso compounds. For example, 2-methyl-2-nitrosopropane (B1203614) is more stable in its monomeric form than this compound.
Q5: What is the role of the solvent in this compound dimerization?
The choice of solvent can influence the position of the monomer-dimer equilibrium. However, for a small and reactive molecule like this compound, the inherent reactivity often overrides subtle solvent effects. The most critical factor remains the presence of a trapping agent. Generally, aprotic solvents that are unreactive towards the nitroso group are preferred.
Quantitative Data on Monomer-Dimer Equilibrium
| Compound | Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference Compound |
| Nitrosobenzene | CDCl₃ | -58.6 | -143 | Aromatic Nitroso Compound |
| 2-Methyl-2-nitrosopropane | CCl₄ | -64.4 | -176 | Tertiary Nitrosoalkane |
This data is provided for illustrative purposes to demonstrate the thermodynamic parameters of similar compounds. The values for this compound may differ.
Experimental Protocols
Key Experiment: In Situ Generation and Trapping of this compound via an Aza-Diels-Alder Reaction
This protocol describes a representative method for generating this compound and trapping it with a diene to prevent dimerization. The generation method shown here is the oxidation of N-ethylhydroxylamine.
Materials:
-
N-ethylhydroxylamine
-
2,3-Dimethyl-1,3-butadiene (trapping agent)
-
Dichloromethane (DCM, anhydrous)
-
Silver carbonate on Celite (oxidizing agent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve N-ethylhydroxylamine (1.0 eq) and 2,3-dimethyl-1,3-butadiene (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Oxidation (In Situ Generation): While stirring vigorously, add silver carbonate on Celite (2.0 eq) portion-wise over 30 minutes. The silver carbonate will oxidize the hydroxylamine (B1172632) to this compound.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours. The in situ generated this compound will be trapped by the diene. The disappearance of the characteristic blue color of the monomer indicates its consumption.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filter cake with additional DCM.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude cycloadduct.
-
-
Purification: Purify the resulting dihydrooxazine product by flash column chromatography on silica (B1680970) gel.
Visualizations
optimizing reaction conditions for improved yields with nitrosoethane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrosoethane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve improved yields.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is giving a low yield. What are the common causes?
A1: Low yields in reactions involving this compound can stem from several factors. Nitroso compounds are known to be sensitive and can degrade or participate in side reactions. Key areas to investigate include:
-
Purity and Stability of this compound: this compound can be unstable and may degrade upon storage. Ensure you are using freshly prepared or properly stored this compound. Impurities in the starting material can also inhibit the reaction or lead to unwanted byproducts.
-
Reaction Temperature: Temperature plays a crucial role in both the reaction rate and the stability of this compound and the desired product. Both excessively high and low temperatures can negatively impact the yield.[1] The optimal temperature is specific to the reaction type and should be determined experimentally.
-
Solvent Choice: The polarity and proticity of the solvent can significantly influence the reaction pathway and yield. The stability of this compound itself can also be solvent-dependent.[2] It is advisable to screen a variety of solvents to find the most suitable one for your specific reaction.
-
Presence of Oxygen: Nitroso compounds can be susceptible to oxidation, which converts them into the corresponding nitro compounds, thereby reducing the yield of the desired product.[3][4] Running reactions under an inert atmosphere (e.g., nitrogen or argon) is often recommended.
-
Isomerization to Oxime: Primary and secondary nitrosoalkanes, like this compound, can isomerize to the more stable oxime form (ethanoxime). This is a common side reaction that can significantly lower the yield of the desired product.[3][4] The choice of solvent and reaction conditions can influence the rate of this isomerization.
Q2: I am observing the formation of an unexpected byproduct. What could it be?
A2: Besides the desired product, several side reactions can occur. Common byproducts in this compound reactions include:
-
Nitroethane: Oxidation of this compound will lead to the formation of nitroethane.
-
Ethanoxime: Isomerization of this compound results in the formation of its corresponding oxime.[3][4]
-
Dimerization Products: Nitroso compounds can exist in equilibrium with their dimeric forms.[5][6] Depending on the reaction conditions, these dimers might be observed.
-
Products from Reactions with Impurities: If the starting materials or solvents are not pure, you may see byproducts arising from reactions with these impurities.
Q3: How can I improve the regioselectivity and stereoselectivity of my Diels-Alder reaction with this compound?
A3: The regioselectivity and stereoselectivity of nitroso Diels-Alder reactions are influenced by several factors:
-
Electronic Properties of the Diene: The nature and position of substituents on the diene play a significant role in directing the regioselectivity of the cycloaddition.[6][7]
-
Reaction Conditions: Temperature, pressure, and solvent can all affect the selectivity of the reaction.[6]
-
Catalysts: The use of Lewis acid catalysts can enhance both the rate and the selectivity of the Diels-Alder reaction.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Degraded this compound.2. Incorrect reaction temperature.3. Inappropriate solvent.4. Insufficient reaction time. | 1. Use freshly prepared this compound.2. Perform a temperature screen to find the optimal temperature.[1]3. Screen a range of solvents with varying polarities.4. Monitor the reaction over time using techniques like TLC or GC to determine the optimal reaction time. |
| Formation of Multiple Products | 1. Isomerization to oxime.2. Oxidation to nitroethane.3. Lack of regioselectivity or stereoselectivity.4. Side reactions with impurities. | 1. Adjust solvent and temperature to minimize isomerization.[3][4]2. Run the reaction under an inert atmosphere.[3][4]3. Investigate the use of catalysts and different reaction conditions to improve selectivity.[6][8]4. Ensure the purity of all starting materials and solvents. |
| Product Decomposition During Workup or Purification | 1. Product instability to acid or base.2. Product instability to air or water.3. Thermal decomposition during purification. | 1. Use neutral workup conditions if possible. Test the stability of your product to acidic and basic conditions on a small scale.[9]2. Handle the product under an inert atmosphere and use dry solvents.[9]3. If using distillation, employ vacuum distillation to lower the boiling point. For chromatography, choose a solvent system that allows for rapid elution. |
| Difficulty in Product Purification | 1. Product co-eluting with impurities.2. Product streaking on silica (B1680970) gel column. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider other purification techniques like recrystallization or preparative TLC.[4]2. This may indicate product instability on silica gel. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of a suitable amine. |
Quantitative Data on Reaction Condition Optimization
The following table summarizes the effects of various reaction parameters on the yield of reactions involving nitroso compounds. While not all data is specific to this compound, the general trends are applicable and can guide your optimization efforts.
| Reaction Parameter | Variation | Effect on Yield | Example Reaction | Reference |
| Temperature | Decreasing from 25 °C to 0 °C | Increased yield from 80% to 90% | Nitroso aldol (B89426) reaction of a malonamate (B1258346) with nitrosobenzene | [3][10] |
| Solvent | Changing from Water or DMF to CH2Cl2 | Increased yield from ~20% to 55% | Three-component reaction involving a nitroepoxide | [5] |
| Catalyst Loading | Reducing from 20 mol% to 5 mol% | Substantially decreased yield | Organocatalytic asymmetric nitroso aldol reaction | [3] |
| Stoichiometry | Increasing equivalents of amine from 1 to 1.2 | Increased yield to 89% | Three-component reaction involving a nitroepoxide | [5] |
Experimental Protocols
General Protocol for a Trial Diels-Alder Reaction with in situ Generated this compound
This protocol describes a general procedure for a small-scale trial reaction. The specific conditions (temperature, solvent, reaction time) should be optimized for your specific diene.
-
Reagent Preparation:
-
Reaction Setup:
-
Cool the solution of the diene to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
Slowly add the solution of the this compound precursor to the stirred diene solution. The blue color of the monomeric this compound should be observed.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting materials and the formation of the product spot/peak should be observed.
-
-
Workup:
-
Once the reaction is complete, quench the reaction mixture by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate (B1220275) if any oxidizing species are present, or simply water).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography, recrystallization, or distillation, depending on the properties of the product.[4]
-
Visualizing Workflows and Pathways
Experimental Workflow for Optimizing Reaction Yield
The following diagram illustrates a logical workflow for optimizing the yield of a reaction involving this compound.
Caption: A logical workflow for optimizing reaction yields.
Potential Signaling Pathway for a Catalyzed Nitroso-Diels-Alder Reaction
This diagram illustrates a simplified, hypothetical pathway for a Lewis acid-catalyzed Diels-Alder reaction between this compound and a generic diene.
Caption: A simplified pathway for a catalyzed reaction.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic asymmetric nitroso aldol reaction of α-substituted malonamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [cora.ucc.ie]
- 8. mdpi.com [mdpi.com]
- 9. Nitromethanes [degruyterbrill.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Center: Overcoming Challenges in the Purification of Nitrosoethane Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of nitrosoethane reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
Nitroso compounds, including this compound, are known for their inherent instability and reactivity.[1][2] The primary challenges during purification stem from their susceptibility to decomposition, isomerization, and side reactions.[3][4] C-nitroso compounds can easily oxidize to their corresponding nitro derivatives, which can significantly reduce the yield of the desired product.[3] Additionally, primary and secondary nitrosoalkanes can readily isomerize to their corresponding oximes.[4]
Q2: What are the common impurities in this compound synthesis?
Common impurities can include unreacted starting materials, such as nitroethane, and other nitroalkanes like nitromethane (B149229) and 2-nitropropane.[1][5] Side-products from the synthesis, such as oximes and nitro compounds, may also be present.[3][4] Solvents, reagents, and even process water can introduce contaminants.[1] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying these impurities.[6][7]
Q3: What are the recommended storage conditions for purified this compound?
Due to their instability, nitroso compounds should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. The specific storage conditions should be determined based on the compound's stability profile, but refrigeration is generally recommended.
Q4: How can I monitor the purity of this compound during purification?
A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification process. For quantitative analysis and impurity profiling, more sophisticated methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are necessary.[6][7][8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound reaction products.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | Decomposition of this compound: Thermal stress, exposure to light, or inappropriate pH can cause the product to decompose.[10][11] | - Maintain low temperatures throughout the purification process.- Protect the product from light by using amber glassware or covering the apparatus with aluminum foil.- Use buffered solutions if pH sensitivity is a concern. |
| Product Lost in Mother Liquor (Recrystallization): The chosen solvent system may be too effective, keeping the product dissolved even at low temperatures.[12][13] | - Concentrate the mother liquor and attempt a second crystallization.- Optimize the solvent system by using a co-solvent to reduce solubility at colder temperatures. | |
| Inefficient Fractionation (Distillation): The boiling points of this compound and impurities may be too close for effective separation. | - Use a fractionating column with a higher number of theoretical plates.- Consider azeotropic distillation by introducing a co-solvent that forms an azeotrope with one of the components, altering its effective boiling point.[5][14] | |
| Persistent Impurities | Co-elution in Column Chromatography: The polarity of the impurity and the product may be too similar for the chosen solvent system. | - Adjust the polarity of the eluent. A gradient elution may be necessary.- Try a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).[15] |
| Formation of Azeotrope (Distillation): The impurity may form an azeotrope with the product, making separation by simple distillation impossible. | - Employ azeotropic distillation with a suitable entrainer.[5][14] | |
| Product Degradation on Column | Acidity of Silica Gel: The slightly acidic nature of silica gel can catalyze the decomposition of sensitive compounds. | - Use neutral or basic alumina as the stationary phase.- Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. |
Quantitative Data on Purification of Related Compounds
While specific quantitative data for this compound purification is scarce in the literature, the following table provides data on the purification of the parent compound, nitroethane, which can serve as a useful reference.
| Purification Method | Compound | Starting Purity | Final Purity | Key Parameters | Reference |
| Fractional Distillation | Nitroethane | ~90% (with nitromethane and 2-nitropropane) | 99.8% | Atmospheric pressure, vapor temperature up to 114°C. | [5] |
| Azeotropic Distillation | Nitroethane | Mixture with nitromethane | >99% | Co-distilled with n-heptane or isooctane (B107328). | [5] |
| Azeotropic Distillation | Nitromethane | Mixture with nitroethane | >99% | Co-distilled with pentane (B18724). | [14] |
Experimental Protocols
The following are generalized protocols for common purification techniques that can be adapted for this compound. Note: Given the reactive nature of this compound, all procedures should be carried out with appropriate safety precautions, in a well-ventilated fume hood, and at reduced temperatures whenever possible.
Protocol 1: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated fractionating column.
-
Charge the Flask: Add the crude this compound reaction mixture to the distillation flask along with boiling chips.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the distillate in fractions based on the boiling point. Monitor the temperature at the head of the column closely. The fraction corresponding to the boiling point of this compound should be collected separately.
-
Analysis: Analyze the purity of each fraction using GC or HPLC.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[12]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity.[13]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[16]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[16]
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography
-
Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel or alumina) in a non-polar solvent and pack it into a chromatography column.[15][17]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.[18]
-
Elution: Elute the column with a solvent system of appropriate polarity. A gradient elution, where the polarity of the solvent is gradually increased, may be necessary for optimal separation.[19]
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound.
Plausible Decomposition Pathway of this compound
Caption: Hypothesized decomposition pathways for this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 3. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3480517A - Purification of nitroethane by azeotropic distillation with n-heptane or isooctane - Google Patents [patents.google.com]
- 6. GC/MS strategies for mutagenic impurities analysis | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 9. agilent.com [agilent.com]
- 10. Decomposition of S-nitroso species - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Item - Nitrosation of aminothiones and decomposition of S-nitroso species - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. US3480518A - Separation of nitromethane and nitroethane by co-distilling with pentane - Google Patents [patents.google.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. youtube.com [youtube.com]
- 19. Chromatography [chem.rochester.edu]
Technical Support Center: Managing the Thermal Instability of Nitrosoethane
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the thermal instability of nitrosoethane during chemical reactions. The information is presented in a question-and-answer format to directly address common issues and concerns.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: this compound is a thermally sensitive compound prone to exothermic decomposition. The primary hazards include:
-
Rapid, uncontrolled heat release: This can lead to a thermal runaway reaction, causing a sudden increase in temperature and pressure within the reaction vessel.
-
Gas evolution: Decomposition can generate gaseous products, such as nitrogen oxides (NOx), leading to a dangerous pressure buildup.
-
Potential for explosion: In a closed system, the combination of rapid heat and gas evolution can result in an explosion. The decomposition energy of analogous nitroalkanes is significant, suggesting a high potential for energetic decomposition.[1]
Q2: What are the likely decomposition pathways for this compound?
A2: While specific studies on this compound are limited, based on related C-nitroso and S-nitroso compounds, the following decomposition pathways are likely:
-
Homolytic cleavage of the C-N bond: This is a common pathway for nitroso compounds, generating an ethyl radical and a nitric oxide radical.
-
Isomerization to an oxime: Primary and secondary nitrosoalkanes are known to readily isomerize to their more stable oxime tautomers.[2][3] This is often an exothermic process.
-
Dimerization: Nitroso compounds can exist in equilibrium with their dimer forms. While this is not a decomposition pathway, the kinetics of dimerization can influence the overall reaction profile.
Q3: What are the typical decomposition products of this compound?
A3: The decomposition of this compound is expected to produce a mixture of products, the composition of which can vary with temperature and reaction conditions. Likely products include:
-
Nitric oxide (NO)
-
Nitrogen dioxide (NO₂)
-
Ethene
-
Ethane
-
Water
-
Other minor hydrocarbon and nitrogen-containing species.
Q4: Are there any known stabilizers for reactions involving this compound?
A4: While specific stabilizers for this compound are not extensively documented, principles from related nitro and nitroso chemistry suggest the following could be effective:
-
Radical scavengers: Compounds like certain phenols or hindered amines may intercept radical intermediates in the decomposition chain reaction.
-
Nitric oxide scavengers: Urea and sulfamic acid have been used to scavenge nitric oxide, which can catalyze the decomposition of some nitroso compounds.[4]
Troubleshooting Guide
Issue: My reaction is showing an unexpected and rapid temperature increase.
| Potential Cause | Troubleshooting Steps |
| Thermal decomposition of this compound | 1. Immediate cooling: Immerse the reaction vessel in an ice bath or activate an emergency cooling system. 2. Stop reagent addition: Immediately cease the addition of any further reagents. 3. Dilution: If safe to do so, add a cold, inert solvent to dilute the reaction mixture and dissipate heat. 4. Monitor pressure: Keep a close watch on the pressure inside the vessel. If it rises rapidly, prepare for an emergency venting procedure. |
| Localized heating | 1. Improve stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture. 2. Control addition rate: Reduce the rate of addition of reagents, especially if the reaction is highly exothermic. |
Issue: The yield of my desired product is low, and I'm observing a complex mixture of byproducts.
| Potential Cause | Troubleshooting Steps |
| Decomposition of this compound | 1. Lower reaction temperature: Conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. 2. Use of a stabilizer: Consider the addition of a suitable stabilizer (see FAQ 4). 3. In situ generation: Generate this compound in situ at a low temperature in the presence of the trapping agent to minimize its accumulation and subsequent decomposition. |
| Isomerization to oxime | 1. Solvent choice: The choice of solvent can influence the rate of isomerization.[2][3] Experiment with different solvents to find one that disfavors this pathway. 2. pH control: The pH of the reaction medium can affect the stability of nitroso compounds. Buffer the reaction if appropriate. |
Quantitative Data on Thermal Stability
The following table summarizes thermal stability data for related nitroalkanes, which can serve as an estimate for the thermal hazards of this compound. The data was obtained using Differential Scanning Calorimetry (DSC).[1]
| Compound | Onset Decomposition Temperature (°C) | Decomposition Energy (J/g) |
| Nitromethane | 330-340 | ~1100 |
| Nitroethane | 320-330 | ~1000 |
| 1-Nitropropane | 315-325 | ~950 |
| 2-Nitropropane | 310-320 | ~900 |
Note: This data is for nitroalkanes, not this compound. Nitroso compounds are generally less stable than their nitro counterparts, and therefore, this compound is expected to have a lower onset decomposition temperature.
The activation energies for the decomposition of related S-nitroso compounds provide insight into the energy barriers for the breakdown of the nitroso functional group.[5]
| Compound | Decomposition Pathway | Activation Energy (kJ/mol) |
| S-nitrosothioacetamide | Homolytic S-N bond cleavage | 70.9 |
| S-nitrosothiourea | Homolytic S-N bond cleavage | 118 |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store this compound in a dedicated, well-ventilated, and refrigerated (2-8 °C) area, away from heat sources, light, and incompatible materials.[6]
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.
-
Spill Kit: Have a spill kit specifically for reactive and flammable materials readily available.
Protocol 2: Conducting a Reaction with this compound
-
Reaction Setup:
-
Use a reaction vessel with a high surface area-to-volume ratio to facilitate efficient heat transfer.
-
Equip the reactor with a reliable cooling system (e.g., a cryostat), a calibrated thermometer, an efficient overhead stirrer, and a pressure-equalizing dropping funnel.
-
Ensure a pressure relief system (e.g., a rupture disk or a relief valve) is in place, vented to a safe location.
-
-
Procedure:
-
Cool the reaction vessel to the desired temperature before adding any reagents.
-
Add this compound slowly and in a controlled manner to the reaction mixture.
-
Maintain a constant temperature throughout the reaction, making small adjustments to the cooling system as needed.
-
Continuously monitor the reaction temperature and pressure.
-
Upon completion, quench the reaction carefully by slowly adding a suitable quenching agent at a low temperature.
-
Protocol 3: In Situ Generation and Trapping of this compound
This is a recommended approach to minimize the concentration of free this compound and reduce the risk of thermal runaway.
-
Precursor: Choose a suitable precursor for the generation of this compound (e.g., oxidation of ethylamine (B1201723) or nitrosation of a suitable substrate).
-
Reaction Setup:
-
Set up the reaction as described in Protocol 2.
-
The reaction vessel should contain the substrate that will trap the this compound.
-
-
Procedure:
-
Cool the reaction mixture containing the trapping agent to the desired low temperature.
-
Slowly add the reagent that will generate this compound from the precursor. The this compound will be generated in situ and immediately react with the trapping agent.
-
Maintain strict temperature control throughout the addition.
-
Monitor the reaction for completion.
-
Visualizations
References
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
- 5. Decomposition of S-nitroso species - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemos.de [chemos.de]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Utilizing Nitrosoethane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving nitrosoethane, specifically focusing on overcoming low conversion rates.
Frequently Asked questions (FAQs)
Q1: My reaction with this compound is showing a low conversion rate. What are the most common initial factors to investigate?
Low conversion rates in reactions involving this compound often stem from its inherent instability and reactivity. The primary factors to investigate are:
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Instability of this compound: this compound is a reactive molecule prone to decomposition and side reactions. Its stability is significantly influenced by temperature, pH, and the solvent used.
-
Side Reactions: The most common side reactions that consume this compound and lower the yield of the desired product are isomerization to its corresponding oxime and oxidation to nitroethane.
-
Reaction Conditions: Suboptimal temperature, solvent polarity, pH, or catalyst choice can significantly hinder the desired reaction pathway.
Q2: How does temperature affect the conversion rate of my this compound reaction?
Temperature has a critical impact on both the rate of the desired reaction and the rate of decomposition of this compound.
-
Increased Reaction Rate: Generally, higher temperatures increase the rate of most chemical reactions.[1][2]
-
Increased Decomposition: However, for this compound, elevated temperatures can also accelerate decomposition and undesirable side reactions, leading to a lower overall yield of the desired product.
Finding the optimal temperature is crucial and often requires empirical determination for each specific reaction. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Q3: What role does the solvent play in reactions with this compound, and how do I choose the right one?
The choice of solvent is critical as it can influence the stability of this compound and the reaction kinetics.[3][4][5][6][7] The polarity of the solvent can affect the solubility of reactants and stabilize intermediates or transition states, thereby influencing the reaction pathway and yield.
-
Polarity: The effect of solvent polarity is highly dependent on the specific reaction mechanism. A systematic screening of solvents with varying polarities is recommended to identify the optimal medium for your reaction.
-
Protic vs. Aprotic: Protic solvents can potentially participate in hydrogen bonding and may promote the isomerization of this compound to its oxime. In such cases, aprotic solvents might be preferred.
Q4: Can the pH of the reaction medium affect my results?
Yes, the pH of the reaction medium can significantly impact the stability of this compound. Acidic or basic conditions can catalyze its decomposition or isomerization. The optimal pH range is specific to the reaction and should be carefully controlled and optimized.
Q5: What are the primary side products I should be aware of, and how can I minimize their formation?
The two most common side products in reactions involving this compound are:
-
Acetaldoxime (B92144): This is the product of the isomerization of this compound. This reaction is often catalyzed by acid, base, or even the solvent. To minimize its formation, careful control of pH and selection of an appropriate solvent are crucial.
-
Nitroethane: This is the oxidation product of this compound. To prevent this, it is important to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and to use degassed solvents.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you observe a low conversion of your starting materials, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| This compound Instability | Prepare this compound in situ or use it immediately after preparation. Store it at low temperatures and in the dark if immediate use is not possible. |
| Suboptimal Temperature | Systematically vary the reaction temperature. Start at a low temperature (e.g., 0 °C or lower) and gradually increase it. Monitor the reaction at each temperature point to find the optimal balance between reaction rate and decomposition. |
| Inappropriate Solvent | Perform a solvent screen using a range of aprotic and protic solvents with varying polarities (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile (B52724), Toluene, Methanol). |
| Incorrect pH | If applicable to your reaction, screen a range of pH values using appropriate buffers to determine the optimal conditions for product formation and this compound stability. |
| Catalyst Inefficiency | If a catalyst is used, ensure it is active and used at the correct loading. Consider screening different catalysts, including Lewis acids, which can influence the reactivity and selectivity of nitroso-compound reactions.[8][9][10][11][12] |
Issue 2: Formation of Significant Amounts of Side Products
If you identify significant quantities of side products, such as acetaldoxime or nitroethane, use the following guide to mitigate their formation.
| Side Product | Potential Cause | Recommended Action |
| Acetaldoxime | Isomerization of this compound. | Carefully control the reaction pH. Screen different aprotic solvents to disfavor the isomerization pathway.[13][14] |
| Nitroethane | Oxidation of this compound. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.[15] |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the progress of your reaction, identifying products, and detecting side products.[16][17][18][19]
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a suitable cold solvent (e.g., ethyl acetate) to stop further reaction.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the quenched sample into the GC-MS.
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms) is often suitable.
-
Oven Program: Start with a low initial temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for your expected products and byproducts (e.g., m/z 30-300).
-
-
Data Analysis: Identify the peaks corresponding to your starting materials, desired product, and any side products by comparing their mass spectra with known standards or library data. Quantify the relative peak areas to determine the conversion rate and the prevalence of side products over time.
Protocol 2: HPLC Method for Analysis of this compound and Related Compounds
High-Performance Liquid Chromatography (HPLC) can be a valuable tool for analyzing non-volatile components in your reaction mixture.[20][21][22][23][24]
-
Sample Preparation: Prepare samples as described in the GC-MS protocol. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: A UV detector is typically used. Nitroso compounds may have a characteristic absorbance that can be monitored.
-
-
Data Analysis: Compare the retention times of the peaks in your sample to those of authentic standards to identify and quantify the components of your reaction mixture.
Visualizations
To aid in understanding the troubleshooting process, the following diagrams illustrate key logical workflows.
References
- 1. The Effect of Temperature on the Rate of Chemical Reactions | Texas Journal of Engineering and Technology [zienjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. byjus.com [byjus.com]
- 14. Oxime - Wikipedia [en.wikipedia.org]
- 15. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 20. Separation of Nitroethane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
- 23. epa.gov [epa.gov]
- 24. researchgate.net [researchgate.net]
safe handling and storage procedures for nitrosoethane
Disclaimer: There is currently no publicly available, comprehensive Safety Data Sheet (SDS) specifically for nitrosoethane. The information provided in this technical support center is based on the known chemical and physical properties of this compound, as well as safety data extrapolated from the closely related and well-documented compound, nitroethane. This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment before handling this compound and to consult with their institution's environmental health and safety department.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (C₂H₅NO) is a nitrosoalkane. While specific hazard data is limited, based on its structure and comparison with similar compounds like nitroethane, it should be treated as a potentially flammable, volatile, and toxic substance. The primary routes of exposure are likely inhalation, skin contact, and eye contact.
Q2: What are the immediate first aid measures in case of exposure?
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Immediately flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Q3: How should I store this compound?
This compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents. It is advisable to store it in a designated flammable liquids cabinet.
Q4: What personal protective equipment (PPE) should I wear when handling this compound?
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any signs of degradation before use.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, depending on the scale of the experiment and a formal risk assessment.
Troubleshooting Guides
Issue: I smell a faint, sweet, or chemical odor in the lab.
-
Possible Cause: This could indicate a leak or spill of this compound.
-
Solution:
-
Immediately alert others in the laboratory and evacuate the area.
-
If safe to do so, and you are trained, close the container of this compound.
-
Increase ventilation to the area.
-
Do not re-enter the area until it has been confirmed to be safe by air monitoring.
-
Review your experimental setup and handling procedures to identify the source of the odor and prevent future occurrences.
-
Issue: I have spilled a small amount of this compound in the fume hood.
-
Possible Cause: Accidental spillage during transfer or reaction setup.
-
Solution:
-
Ensure the fume hood sash is at the appropriate height.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
-
Issue: The this compound solution appears to have changed color or developed pressure in the container.
-
Possible Cause: This could indicate decomposition of the compound. Nitrosoalkanes can be unstable and may decompose over time, especially when exposed to light, heat, or contaminants. Decomposition may produce gaseous products, leading to a pressure buildup.
-
Solution:
-
Do not open the container.
-
Carefully move the container to a secondary containment vessel in a safe, isolated location within a fume hood.
-
Contact your institution's environmental health and safety department or hazardous waste disposal team for guidance on how to proceed. Do not attempt to neutralize or dispose of the material yourself.
-
Quantitative Data
Due to the limited availability of specific data for this compound, the following table includes some known physical and chemical properties. For comparison, data for nitroethane is also provided.
| Property | This compound | Nitroethane |
| Chemical Formula | C₂H₅NO | C₂H₅NO₂ |
| Molecular Weight | 59.07 g/mol [1] | 75.07 g/mol |
| CAS Number | 925-91-7[1] | 79-24-3 |
| Appearance | Not readily available | Colorless, oily liquid |
| Boiling Point | Not readily available | 114 °C |
| Melting Point | Not readily available | -90 °C |
| Flash Point | Not readily available | 28 °C |
| Vapor Pressure | Not readily available | 15.6 mmHg at 20 °C |
Experimental Protocols
Detailed experimental protocols involving this compound are beyond the scope of this safety guide. All procedures should be developed and reviewed as part of a comprehensive risk assessment process.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for a this compound incident.
References
scale-up considerations for industrial synthesis using nitrosoethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of nitrosoethane.
Disclaimer
The industrial production of this compound is a hazardous process that should only be undertaken by trained professionals in a controlled environment. Nitroso compounds can be volatile, thermally sensitive, and may have carcinogenic properties.[1][2] This document is intended as a general guide and does not replace a thorough risk assessment and adherence to all applicable safety regulations.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: Our synthesis of this compound is resulting in very low yields or no product at all. What are the potential causes and how can we troubleshoot this?
Answer: Low or no yield in this compound synthesis can stem from several factors related to reaction conditions and reagent stability. Here are the primary areas to investigate:
-
Reaction Temperature: The synthesis of nitroso compounds is often temperature-sensitive.[1] Ensure precise temperature control as specified in your protocol. Deviations can lead to side reactions or decomposition of the product.
-
Reagent Quality and Stability:
-
Oxidizing/Reducing Agents: The effectiveness of oxidizing agents (for ethylamine (B1201723) oxidation) or reducing agents (for nitroethane reduction) is critical. Use fresh, properly stored reagents and verify their activity.
-
Precursor Purity: Impurities in the starting materials (ethylamine or nitroethane) can interfere with the reaction. Ensure the purity of your precursors through appropriate analytical methods.
-
-
pH Control: For reactions involving nitrosating agents, the pH of the reaction medium can significantly impact the yield and selectivity.[1] Monitor and control the pH as required by the specific synthetic route.
-
Solvent Selection: The choice of solvent is crucial for reactant solubility and stability.[1] Ensure that the solvent system is appropriate for the scale and specific reaction pathway being used.
Troubleshooting Steps:
-
Verify Temperature Control System: Calibrate temperature probes and ensure the reactor's heating/cooling system is functioning correctly.
-
Analyze Reagents: Use analytical techniques like titration or spectroscopy to confirm the concentration and purity of your starting materials and reagents.
-
Monitor Reaction Progress: Employ in-process analytical techniques (e.g., spectroscopy) to track the consumption of reactants and formation of the product in real-time.
-
Optimize Reaction Conditions: If possible on a smaller scale, perform a design of experiments (DoE) to optimize temperature, reaction time, and reagent stoichiometry.
Issue 2: Formation of Undesired Byproducts (Dimerization and Oxime Formation)
Question: We are observing significant quantities of byproducts, particularly what appears to be the dimer of this compound and the corresponding oxime. How can we minimize these side reactions?
Answer: The formation of dimers and oximes is a common challenge in the synthesis of primary and secondary nitrosoalkanes due to their inherent reactivity.[3][4]
-
Dimerization: Nitroso compounds exist in equilibrium between their monomeric (blue or green) and dimeric (colorless) forms.[5] This is a reversible process, but at higher concentrations typical of industrial scale, the dimer is often favored.
-
Mitigation: Operating at lower concentrations or in solvents that disfavor dimerization can help. However, this may not be practical at an industrial scale. The primary control is often in the downstream processing to isolate the desired monomer.
-
-
Isomerization to Oxime: Primary and secondary nitrosoalkanes can readily isomerize to the more stable oxime form.[3][4] This is a significant pathway for yield loss.
-
Mitigation: This isomerization is often catalyzed by acids or bases. Strict pH control is essential. The choice of solvent can also influence the rate of this side reaction. For preparative purposes, it is often recommended to work with tertiary nitroso compounds to avoid this issue, though this is not applicable for this compound.[4]
-
Troubleshooting Steps:
-
Strict pH Control: Implement robust pH monitoring and control throughout the synthesis.
-
Solvent Screening: If feasible, screen alternative solvents on a lab scale to identify systems that minimize oxime formation.
-
Temperature Optimization: Lowering the reaction temperature may slow the rate of isomerization.
-
In-situ Use: If the subsequent reaction step can tolerate the reaction mixture, consider using the this compound solution directly to minimize isolation losses and degradation.
Issue 3: Runaway Reactions and Thermal Instability
Question: We have concerns about the thermal stability of our this compound synthesis, particularly during scale-up. How can we assess and mitigate the risk of a runaway reaction?
Answer: Exothermic reactions, common in nitration and oxidation processes, pose a significant risk of thermal runaway, especially during scale-up where the surface-area-to-volume ratio decreases, reducing heat dissipation efficiency.
-
Reaction Calorimetry: Before scaling up, it is crucial to perform reaction calorimetry studies to determine the heat of reaction, heat release rate, and the maximum temperature of the synthesis reaction (MTSR).[6][7]
-
Thermal Stability of Reactants and Products: Use techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of reactants, intermediates, and the final product.[8]
-
Cooling Capacity: Ensure that the plant reactor's cooling system is capable of removing the heat generated during the reaction, with a sufficient safety margin.
Mitigation Strategies:
-
Semi-batch Operation: Add the limiting reagent gradually to control the rate of heat generation.
-
Emergency Cooling: Have a robust emergency cooling system in place.
-
Quenching System: Develop and test a procedure to quickly quench the reaction in case of a cooling failure.
-
Process Analytical Technology (PAT): Implement PAT tools for real-time monitoring of critical process parameters to detect deviations from normal operating conditions early.[9][10][11]
Frequently Asked Questions (FAQs)
1. What are the primary synthesis routes for industrial-scale production of this compound?
There are three main potential routes for the synthesis of this compound:
-
Oxidation of Ethylamine: This involves the direct oxidation of the primary amine. Various oxidizing agents can be used.[1]
-
Reduction of Nitroethane: This route uses mild reducing agents to convert the nitro group to a nitroso group.[1]
-
Addition of Nitrosyl Halides to Ethylene: This method involves the addition of a nitrosyl halide (e.g., nitrosyl chloride) across the double bond of ethylene.[3][4]
The choice of route depends on factors like raw material availability, cost, and the ability to control side reactions at scale.
2. What are the major safety hazards associated with this compound?
This compound should be handled as a hazardous substance. Key hazards include:
-
Toxicity and Carcinogenicity: Many nitroso compounds are known or suspected carcinogens.[1][2]
-
Thermal Instability: As with many nitro and nitroso compounds, there is a risk of exothermic decomposition, particularly at elevated temperatures or in the presence of contaminants.
-
Volatility: Aliphatic nitroso compounds can be volatile, requiring handling in well-ventilated areas or closed systems.[1]
3. What personal protective equipment (PPE) is recommended for handling this compound?
A comprehensive risk assessment should determine the specific PPE required. However, a typical setup would fall under a high level of protection and may include:[12][13][14][15][16]
-
Respiratory Protection: A full-face respirator with appropriate cartridges or a supplied-air respirator.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). It is advisable to have a regular replacement schedule for gloves to prevent permeation.[16]
-
Eye Protection: Chemical splash goggles and a face shield.
-
Body Protection: Chemical-resistant suit or coveralls, and safety footwear.
4. How should this compound be stored?
Store in a cool, dry, well-ventilated area, away from heat, ignition sources, and incompatible materials. The storage containers should be tightly sealed and clearly labeled. Given its reactivity, storage for extended periods should be avoided if possible.
5. What should be done in case of a this compound spill?
Follow a pre-defined emergency response plan. General steps include:[17][18][19][20][21]
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation to disperse vapors, avoiding ignition sources.
-
Contain: Use inert absorbent materials to contain the spill. Prevent entry into waterways.
-
Neutralize (if applicable): Have appropriate neutralizing agents available, as determined by the specific chemistry of your process.
-
Clean-up: Use appropriate PPE and non-sparking tools for clean-up.
-
Dispose: Dispose of contaminated materials as hazardous waste in accordance with local regulations.
6. What analytical methods are suitable for monitoring the synthesis and purity of this compound?
A combination of chromatographic and spectroscopic methods is typically used:
-
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to separate this compound from starting materials and byproducts.
-
Spectroscopy:
-
UV-Vis Spectroscopy: The monomeric form of C-nitroso compounds has a characteristic absorption in the visible range, giving them a blue or green color, which can be used for quantification.
-
Infrared (IR) Spectroscopy: Can be used to identify the N=O functional group.
-
Mass Spectrometry (MS): Can be coupled with GC or HPLC for identification and quantification of the product and impurities.
-
Data Summary
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthesis Route | Precursors | Potential Advantages | Potential Scale-up Challenges |
| Oxidation of Ethylamine | Ethylamine, Oxidizing Agent | Direct conversion of a readily available precursor. | Potential for over-oxidation to nitroethane; formation of other byproducts. |
| Reduction of Nitroethane | Nitroethane, Reducing Agent | Utilizes a common industrial chemical. | Requires careful control to prevent reduction to the amine; potential for unreacted starting material. |
| Addition to Ethylene | Ethylene, Nitrosyl Halide | Potentially high atom economy. | Handling of gaseous and corrosive nitrosyl halides; control of polymerization and other side reactions. |
Table 2: Recommended Materials for Reactor Construction
| Material | Compatibility | Notes |
| Glass-lined Steel | Good | Often used for processes involving corrosive reagents where product purity is critical.[22] |
| Stainless Steel (e.g., 316) | Fair to Good | Good for many organic syntheses, but compatibility with specific reagents (e.g., nitrosyl halides) must be verified.[23] |
| Hastelloy (e.g., C-276) | Excellent | Highly resistant to a wide range of corrosive chemicals, including acids.[22][23] |
| Titanium | Excellent | Particularly resistant to oxidizing agents.[23] |
The final selection of reactor material must be based on a thorough compatibility study with all reactants, intermediates, products, and solvents under the specific process conditions.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 2. Nitroso compounds: safety and public health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. stepscience.com [stepscience.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. agilent.com [agilent.com]
- 12. epa.gov [epa.gov]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. hazmatschool.com [hazmatschool.com]
- 15. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 16. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 17. activeagriscience.com [activeagriscience.com]
- 18. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 19. actenviro.com [actenviro.com]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. hse.gov.uk [hse.gov.uk]
- 22. tinitamfg.com [tinitamfg.com]
- 23. Materials of Construction - Parr Instrument Company [parrinst.com]
methods for quenching unreacted nitrosoethane in a reaction mixture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of unreacted nitrosoethane in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound (CH₃CH₂N=O) is a reactive intermediate that can be formed during certain chemical transformations. As a C-nitroso compound, it is potentially toxic and unstable, posing a safety risk in the laboratory. It is crucial to neutralize or "quench" any unreacted this compound before workup or disposal to ensure the safety of personnel and the integrity of the reaction products.
Q2: What are the primary methods for quenching unreacted this compound?
There are three main strategies for quenching unreacted this compound:
-
Reduction: This is a common and effective method that converts the nitroso group into a less reactive functional group, such as an amine or a hydroxylamine (B1172632).
-
Hydrolysis/Isomerization: Under certain conditions, this compound can be hydrolyzed or isomerized to acetaldehyde (B116499) oxime, which is generally more stable and less hazardous.
-
Reaction with Nucleophiles: The electrophilic nature of the nitroso group makes it susceptible to attack by various nucleophiles.
Q3: How can I determine if the quenching process is complete?
Complete quenching should be verified analytically. The disappearance of the characteristic blue or green color of the C-nitroso monomer is a good visual indicator, but instrumental analysis is necessary for confirmation. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive methods for detecting residual this compound or its derivatives.
Troubleshooting Guides
Issue 1: Incomplete Quenching
Symptoms:
-
The reaction mixture retains a blue or green hue after the quenching procedure.
-
Analytical tests (e.g., GC-MS) detect the presence of residual this compound.
-
Unexpected side products are observed in the final product.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Quenching Agent | Add an additional portion of the quenching agent and continue to stir the reaction mixture. It is recommended to use a stoichiometric excess of the quencher. |
| Low Reaction Temperature | Some quenching reactions may be slow at low temperatures. Allow the reaction mixture to warm to room temperature or gently heat if the protocol allows. |
| Poor Mixing | Ensure vigorous stirring to promote contact between the quenching agent and the this compound, especially in biphasic reaction mixtures. |
| Degraded Quenching Agent | Use a fresh batch of the quenching agent. For example, sodium bisulfite solutions can oxidize over time. |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
The final product is contaminated with impurities that are not the starting material, desired product, or expected quenched product.
-
The yield of the desired product is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Side Reactions of the Quenching Agent | The chosen quenching agent may be reacting with other functional groups in the molecule. Select a more chemoselective quenching agent. For example, if reducing the nitroso group, ensure the reducing agent does not affect other sensitive functional groups. |
| Decomposition of this compound | Prolonged reaction times or elevated temperatures can lead to the decomposition of this compound into various byproducts. Perform the quenching reaction promptly after the main reaction is complete and at a controlled temperature. |
| Reaction with Solvent | The solvent may participate in side reactions. Ensure the chosen solvent is inert under the quenching conditions. |
Experimental Protocols
Protocol 1: Quenching with Sodium Bisulfite (Reduction)
This protocol describes the reduction of this compound to the corresponding hydroxylamine or amine.
Materials:
-
Reaction mixture containing unreacted this compound
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask, separatory funnel, magnetic stirrer
Procedure:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add a saturated aqueous solution of sodium bisulfite (at least 2 molar equivalents relative to the initial amount of the precursor to this compound) to the stirring reaction mixture. The addition should be done dropwise to control any potential exotherm.
-
Allow the mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The disappearance of the blue/green color is a good indicator of reaction progress.
-
Monitor the reaction by TLC or LC-MS to confirm the absence of this compound.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Quenching by Isomerization to Acetaldehyde Oxime
This protocol relies on the tautomerization of this compound to the more stable acetaldehyde oxime. This is often promoted by mild basic or acidic conditions.
Materials:
-
Reaction mixture containing unreacted this compound
-
Mild base (e.g., saturated aqueous sodium bicarbonate) or mild acid (e.g., dilute acetic acid)
-
Organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To the stirring reaction mixture at room temperature, slowly add a mild base or acid.
-
Stir the mixture for 1-3 hours. The isomerization can be monitored by the disappearance of the characteristic color of this compound.
-
Confirm the completion of the reaction by analytical methods (GC-MS is suitable for detecting the volatile oxime).
-
Proceed with the standard aqueous workup and extraction as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the quenching methods. Please note that optimal conditions may vary depending on the specific reaction substrate and solvent system.
| Quenching Method | Quenching Agent | Stoichiometry (Quencher:this compound) | Typical Temperature | Typical Reaction Time | Primary Quenched Product |
| Reduction | Sodium Bisulfite | 2-5 equivalents | 0 °C to RT | 1-3 hours | Hydroxylamine/Amine |
| Reduction | Zinc Dust | 3-6 equivalents | RT | 2-5 hours | Amine |
| Isomerization | Mild Base/Acid | Catalytic | RT | 1-3 hours | Acetaldehyde Oxime |
Visualizations
Caption: Quenching of this compound with a reducing agent.
Technical Support Center: Mitigating Byproduct Formation in Large-Scale Nitrosation Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating byproduct formation, specifically N-nitrosamines, during large-scale nitrosation processes.
Troubleshooting Guides
Issue: Elevated levels of N-nitrosamine impurities detected in the final product.
This guide provides a systematic approach to identifying and resolving the root cause of unexpected N-nitrosamine levels.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high N-nitrosamine levels.
Question: What are the first steps I should take if I detect high levels of N-nitrosamines?
Answer:
-
Quarantine the Batch: Immediately isolate the affected batch to prevent further processing or distribution.
-
Verify Analytical Results: Re-test the sample to confirm the initial findings. If possible, use a secondary, validated analytical method for verification.[1]
-
Initiate a Root Cause Analysis: Use the troubleshooting workflow above to systematically investigate potential causes. Key areas to investigate include raw materials, reaction conditions, and process parameters.[2][3]
Question: How do I investigate raw materials as a potential source of contamination?
Answer:
-
Review Supplier Documentation: Scrutinize the certificates of analysis for all raw materials, including the active pharmaceutical ingredient (API), starting materials, intermediates, excipients, and solvents. Look for specifications on nitrite, nitrate, and secondary or tertiary amine content.[4][5]
-
Test Raw Materials: Conduct in-house testing of raw materials for the presence of nitrosating agents (e.g., nitrites) and vulnerable amines.[4] Pay special attention to recovered or recycled materials, which may be a source of contamination.[3][6]
-
Evaluate Excipients: Certain excipients are known to contain higher levels of nitrites. If these are used in your process, consider sourcing alternatives with lower nitrite content.[1]
Question: My raw materials are within specification, but I still have high nitrosamine levels. What should I check next?
Answer:
Evaluate your reaction conditions, as they play a crucial role in the rate of nitrosamine formation.[7]
-
pH Control: Nitrosation is often accelerated under acidic conditions, with a pH range of 3-5 being considered high-risk.[8] If your process runs under acidic conditions, assess the feasibility of increasing the pH. A pH above 7 generally helps prevent the formation of N-nitroso impurities.[8]
-
Temperature Control: Higher temperatures can increase the rate of nitrosation reactions.[7][9] Review your process temperature and determine if it can be lowered without impacting product yield or quality.
-
Reaction Time: A longer reaction time can lead to increased byproduct formation. Investigate whether the reaction time can be shortened.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of N-nitrosamine formation in large-scale processes?
A1: The formation of N-nitrosamines requires the presence of a nitrosating agent and a vulnerable amine (secondary or tertiary).[10][11] Common sources include:
-
Contaminated Raw Materials: Nitrite impurities in starting materials, reagents, solvents, and excipients.[5][6]
-
Process Conditions: Acidic pH and elevated temperatures can accelerate the reaction between amines and nitrosating agents.[2][7]
-
Reagents Used in Synthesis: The use of nitrite salts (e.g., sodium nitrite) in the presence of secondary or tertiary amines is a significant risk factor.[3]
-
Cross-Contamination: Contamination from shared equipment or recycled materials that have been exposed to amines or nitrosating agents.[1][6]
-
Degradation: Degradation of the drug substance or other components in the formulation over time can generate vulnerable amines.[1]
Q2: How can I proactively mitigate the risk of N-nitrosamine formation?
A2: A proactive approach involves a combination of strategies:
-
Risk Assessment: Conduct a thorough risk assessment of your entire manufacturing process to identify potential sources of nitrosamine formation.[2][4]
-
Supplier Qualification: Implement a stringent supplier qualification program to ensure the quality and purity of all raw materials.[5]
-
Process Optimization: Design your process to avoid conditions that favor nitrosation (e.g., operate at a neutral or basic pH if possible).[2]
-
Use of Scavengers: Incorporate nitrite scavengers into your process to remove excess nitrosating agents.[12][13]
Q3: Which nitrite scavengers are most effective?
A3: The effectiveness of a nitrite scavenger can depend on the specific reaction conditions, particularly the pH.[14] Ascorbic acid (Vitamin C), L-cysteine, and para-aminobenzoic acid (PABA) have been shown to be highly effective inhibitors of N-nitrosation under many conditions.[12][15][16] A comparative study on the efficiency of various scavengers provides valuable data for selection.[12][15]
Q4: What analytical methods are recommended for detecting N-nitrosamines?
A4: Highly sensitive and selective analytical methods are required to detect N-nitrosamines at the low levels stipulated by regulatory agencies.[17] The most commonly used techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity and is suitable for a wide range of nitrosamines.[18][19][20]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Another highly sensitive method, particularly for volatile nitrosamines.[1]
-
High-Resolution Mass Spectrometry (HRMS): Can be used for the quantitation of a broad range of nitrosamines.[18]
Data Presentation
Table 1: Comparative Efficiency of Selected Nitrite Scavengers
This table summarizes the effectiveness of various compounds in scavenging nitrite and inhibiting the formation of N-methyl-N-nitrosoaniline (NMA) and N-nitroso-N'-phenylpiperazine (NPP) in solution.
| Scavenger | Nitrite Depletion (in 1-2h at pH 3.0) | NMA Formation Inhibition | NPP Formation Inhibition |
| Control (No Scavenger) | - | 0% | 0% |
| Ascorbic Acid (Vitamin C) | Complete | 75-90% | >98% |
| Sodium Ascorbate | Complete | Not specified | Not specified |
| L-cysteine | Complete | 75-90% | >98% |
| para-aminobenzoic acid (PABA) | Significant | >98% | Significant |
| Propyl gallate | Significant | Lower than NPP inhibition | Significant |
| Maltol | Partial | 20-35% | 20-35% |
Data adapted from a study by Homšak et al.[12]
Experimental Protocols
Protocol 1: General Procedure for Quantitation of N-Nitrosamines by LC-MS/MS
This protocol is a general guideline based on established methods and should be validated for your specific application.[1][18]
Objective: To accurately quantify trace levels of N-nitrosamine impurities in a sample.
Materials:
-
High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Appropriate HPLC column (e.g., C18)
-
Nitrosamine reference standards
-
Internal standards (e.g., deuterated nitrosamines)
-
Formic acid
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Sample diluent (e.g., methanol or a mixture of methanol and water)
Standard Preparation:
-
Prepare a stock solution containing the target nitrosamine reference standards in the chosen diluent.
-
Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve covering the expected concentration range of the samples.
-
Spike each working standard with a known concentration of the internal standard.
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., API or crushed tablets).
-
Dissolve the sample in a precise volume of diluent.
-
Spike the sample solution with the same concentration of internal standard as used in the calibration standards.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any undissolved particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions:
-
HPLC Column: Select a column that provides good separation of the target nitrosamines from the API and other matrix components.
-
Mobile Phase: A common mobile phase consists of A) 0.1% formic acid in water and B) 0.1% formic acid in methanol.
-
Gradient Elution: Develop a gradient program that effectively separates the analytes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. Optimize the MRM transitions for each target nitrosamine and internal standard.
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the nitrosamines in the sample by interpolating their peak area ratios from the calibration curve.
Protocol 2: Evaluating the Effectiveness of a Nitrite Scavenger
Objective: To assess the ability of a scavenger to reduce the formation of a specific N-nitrosamine in a model system.
Experimental Workflow
Caption: Workflow for evaluating the effectiveness of a nitrite scavenger.
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the secondary or tertiary amine of interest in a suitable buffer (e.g., phosphate (B84403) buffer at pH 3.0).
-
Prepare a stock solution of sodium nitrite in the same buffer.
-
Prepare a stock solution of the scavenger to be tested in the same buffer.
-
-
Set Up Reactions:
-
Control Reaction: In a reaction vessel, combine the amine solution and the sodium nitrite solution.
-
Test Reaction: In a separate, identical reaction vessel, combine the amine solution, the sodium nitrite solution, and the scavenger solution. The molar ratio of scavenger to nitrite should be in excess (e.g., 10:1 or higher).
-
-
Incubation: Incubate both reaction vessels at a constant, controlled temperature (e.g., 25°C or 50°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each reaction vessel.
-
Quenching (if necessary): Immediately quench the reaction in the aliquots to prevent further nitrosamine formation. This can be done by rapidly changing the pH or by adding a highly effective scavenger not under investigation.
-
Analysis: Analyze the samples for the concentration of the target N-nitrosamine using a validated LC-MS/MS method (as described in Protocol 1).
-
Data Evaluation: Plot the concentration of the N-nitrosamine over time for both the control and the test reactions. The difference in the rate of formation and the final concentration of the nitrosamine will indicate the effectiveness of the scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. veeprho.com [veeprho.com]
- 4. rondaxepharma.com [rondaxepharma.com]
- 5. fda.gov [fda.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. Information Note Nitrosamine impurities [who.int]
- 11. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 12. psecommunity.org [psecommunity.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the reactivity of nine nitrous acid scavengers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Nitrite Scavengers in Solution and Solid State - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 17. npra.gov.my [npra.gov.my]
- 18. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 19. waters.com [waters.com]
- 20. shimadzu.com [shimadzu.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Nitrosoethane and Nitrosobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of nitrosoethane, a representative aliphatic nitroso compound, and nitrosobenzene (B162901), its aromatic counterpart. The discussion is supported by available experimental and computational data to assist researchers in selecting the appropriate reagent for their specific synthetic or analytical needs.
Introduction
Nitroso compounds, characterized by the R-N=O functional group, are highly reactive species with significant applications in organic synthesis and as spin traps for radical detection. Their reactivity is profoundly influenced by the nature of the organic moiety (R) attached to the nitroso group. This guide focuses on the comparative reactivity of a simple aliphatic C-nitroso compound, this compound (CH₃CH₂-N=O), and the archetypal aromatic C-nitroso compound, nitrosobenzene (C₆H₅-N=O). The primary differences in their reactivity stem from their distinct electronic structures and their propensity to exist in a monomer-dimer equilibrium.
Monomer-Dimer Equilibrium: A Key Differentiator
A crucial aspect governing the reactivity of C-nitroso compounds is their existence in an equilibrium between the reactive monomeric form (blue or green) and the less reactive dimeric form (azodioxide, typically colorless or pale yellow).[1] The concentration of the active monomer at a given temperature and concentration directly impacts the observed reaction rates.
Nitrosobenzene and other nitrosoarenes participate in a well-documented monomer-dimer equilibrium.[2] This equilibrium is sensitive to temperature, concentration, and the solvent. In contrast, computational studies suggest that the dimerization of nitrosoalkanes is thermodynamically more favorable than that of nitrosoarenes, leading to a lower concentration of the reactive monomer for this compound under similar conditions.[3]
Table 1: Thermodynamic Data for the Dimerization of Nitrosobenzene
| Parameter | Value | Conditions | Reference |
| ΔH° (Z-dimer) | -22.15 kJ·mol⁻¹ | Gas Phase | [1] |
| ΔG° (Z-dimer) | 33.39 kJ·mol⁻¹ | Gas Phase | [1] |
| ΔH° (E-dimer) | -26.21 kJ·mol⁻¹ | Gas Phase | [1] |
| ΔG° (E-dimer) | 30.08 kJ·mol⁻¹ | Gas Phase | [1] |
Note: Negative ΔH° indicates an exothermic dimerization process.
Monomer-dimer equilibria for this compound and nitrosobenzene.
Diels-Alder Reactivity
Both this compound and nitrosobenzene can act as dienophiles in hetero-Diels-Alder reactions to form 1,2-oxazines. The reactivity in these cycloadditions is primarily governed by the electronic properties of the nitroso compound.
Nitrosobenzene: The phenyl group is electron-withdrawing relative to an alkyl group, which lowers the energy of the LUMO of the N=O bond, making it a more potent electrophile. The reactivity of substituted nitrosobenzenes is enhanced by electron-withdrawing groups on the aromatic ring.[4]
This compound: The electron-donating nature of the ethyl group increases the energy of the LUMO, making it a less reactive dienophile compared to nitrosobenzene. Furthermore, primary and secondary nitrosoalkanes like this compound are prone to isomerization to the corresponding oxime (CH₃CH=NOH), which can be a competing side reaction.[5]
While direct kinetic comparisons are scarce, computational studies on nitrosomethane (B1211736) (as a proxy for this compound) and nitrosobenzene support the higher reactivity of the aromatic compound in Diels-Alder reactions.
Generalized Diels-Alder reaction pathway for nitroso compounds.
Reactivity with Nucleophiles
The nitrogen atom of the nitroso group is electrophilic and susceptible to attack by nucleophiles. The comparative reactivity of this compound and nitrosobenzene towards nucleophiles is again dictated by electronic effects.
Nitrosobenzene: The electron-withdrawing phenyl group enhances the electrophilicity of the nitrogen atom, making it more reactive towards nucleophilic attack.
This compound: The electron-donating ethyl group reduces the electrophilicity of the nitrogen atom, leading to lower reactivity with nucleophiles compared to nitrosobenzene.
Table 2: Qualitative Comparison of Reactivity
| Reaction Type | This compound | Nitrosobenzene | Rationale |
| Diels-Alder | Less Reactive | More Reactive | Ethyl group is electron-donating; Phenyl group is electron-withdrawing. |
| Nucleophilic Addition | Less Reactive | More Reactive | Ethyl group reduces electrophilicity of N; Phenyl group enhances it. |
| Spin Trapping | Forms less stable adducts | Forms more stable adducts | Alkyl nitroxides are generally less stable than aryl nitroxides. |
Application as Spin Traps
Both aliphatic and aromatic nitroso compounds are utilized as spin traps to detect and identify transient free radicals via Electron Paramagnetic Resonance (EPR) spectroscopy. The radical adds to the nitroso group to form a more stable nitroxide radical, which has a characteristic EPR spectrum.
Nitrosobenzene: Forms relatively stable aryl nitroxide spin adducts, whose EPR spectra can provide information about the trapped radical.
This compound: Can also trap radicals, but the resulting alkyl nitroxide adducts are often less stable than their aryl counterparts. The presence of α-hydrogens can lead to competing reactions.
Experimental Protocols
Due to the high reactivity and, in the case of this compound, the volatility and instability, these compounds are often generated in situ for synthetic applications.
General Protocol for Comparative Diels-Alder Reactivity
Objective: To compare the relative rates of the Diels-Alder reaction of this compound and nitrosobenzene with a reactive diene (e.g., cyclopentadiene).
Materials:
-
Precursor for this compound (e.g., 2-nitropropane (B154153) and a base, or oxidation of N-ethylhydroxylamine)
-
Nitrosobenzene
-
Cyclopentadiene (B3395910) (freshly cracked)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF)
-
Internal standard for GC or NMR analysis (e.g., dodecane)
-
Apparatus for inert atmosphere reactions
Procedure:
-
Nitrosobenzene Reaction:
-
In a flame-dried flask under an inert atmosphere, dissolve a known amount of nitrosobenzene and the internal standard in the chosen solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Add a known amount of freshly cracked cyclopentadiene.
-
Monitor the reaction progress over time by taking aliquots and analyzing them by GC or ¹H NMR to determine the consumption of starting materials and formation of the oxazine (B8389632) product.
-
-
This compound Reaction (In Situ Generation):
-
Method A (from 2-nitropropane): In a separate flask, generate this compound by treating 2-nitropropane with a base. The resulting this compound can be distilled under reduced pressure at low temperature or used as a solution. Caution: this compound is volatile and toxic.
-
Method B (from N-ethylhydroxylamine): In the reaction flask, dissolve N-ethylhydroxylamine and the internal standard in the solvent. Cool to the reaction temperature. Add a mild oxidizing agent (e.g., Ag₂O or tetraethylammonium (B1195904) periodate) to generate this compound in situ.
-
Immediately add cyclopentadiene to the in situ generated this compound solution.
-
Monitor the reaction progress as described for nitrosobenzene.
-
-
Data Analysis:
-
Plot the concentration of the reactants versus time for both reactions.
-
Determine the initial reaction rates and compare them to assess the relative reactivity.
-
Workflow for comparing Diels-Alder reactivity.
Conclusion
The reactivity of this compound and nitrosobenzene is fundamentally different, primarily due to the electronic influence of the ethyl versus the phenyl group and their differing monomer-dimer equilibria.
-
Nitrosobenzene is generally the more reactive electrophile in both Diels-Alder and nucleophilic addition reactions due to the electron-withdrawing nature of the phenyl ring. It also has a more favorable monomer-dimer equilibrium for reactivity in solution.
-
This compound is a less reactive electrophile. Its utility is further complicated by its propensity for isomerization to the corresponding oxime and a more pronounced tendency to dimerize.
For applications requiring a highly reactive nitroso dienophile or electrophile, nitrosobenzene or its derivatives with electron-withdrawing substituents are generally preferred. This compound and other nitrosoalkanes may be suitable in specific contexts, but their handling and potential side reactions require careful consideration. Researchers should select their nitroso compound based on the specific electronic and steric requirements of their reaction, as well as the stability and handling considerations of the reagent.
References
- 1. Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids [mdpi.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Computational thermochemistry of C-nitroso compounds | Semantic Scholar [semanticscholar.org]
- 4. On the mechanism of nitrosoarene-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Nitrosoethane and Other Nitrosating Agents in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate nitrosating agent is a critical decision that can significantly impact the yield, selectivity, and overall efficiency of a chemical reaction. This guide provides an objective comparison of nitrosoethane with other commonly used nitrosating agents, supported by available experimental data and mechanistic insights.
While direct comparative studies on this compound are limited in publicly available literature, this analysis draws upon the known reactivity of C-nitroso compounds and structurally similar alkyl nitrites to provide a useful evaluation against well-established nitrosating agents such as sodium nitrite (B80452), nitrosyl chloride, and dinitrogen trioxide.
Performance Comparison of Nitrosating Agents
The efficacy of a nitrosating agent is determined by several key performance indicators, including reaction yield, selectivity for the desired product, reaction kinetics, and stability under various experimental conditions. The following table summarizes the general performance characteristics of this compound (inferred from C-nitroso compound and alkyl nitrite data) in comparison to other common nitrosating agents.
| Nitrosating Agent | Typical Reaction Yield | Selectivity | Reaction Kinetics | Stability & Handling | Key Applications |
| This compound | Moderate to High | Good to Excellent | Generally slower than more reactive agents | Moderate; sensitive to light and heat | N-nitrosation of secondary amines, potential as a controlled NO donor |
| Sodium Nitrite (NaNO₂) (in acidic medium) | High | Variable; can lead to side reactions | Dependent on pH and substrate; generally fast | Stable solid, but reactive in solution | Industrial-scale nitrosation, diazotization of primary amines.[1] |
| Nitrosyl Chloride (NOCl) | High | Generally Good | Very Fast | Gaseous, corrosive, and requires careful handling | Rapid nitrosation in organic solvents. |
| Dinitrogen Trioxide (N₂O₃) | High | Good | Fast | Unstable; typically generated in situ | Nitrosation under anhydrous conditions. |
| tert-Butyl Nitrite (TBN) | High | Good to Excellent | Moderate to Fast | Liquid, relatively stable for an alkyl nitrite | N-nitrosation under mild, acid-free conditions.[2] |
Experimental Methodologies and Considerations
Accurate and reproducible evaluation of nitrosating agents necessitates standardized experimental protocols. Below are general methodologies for key experiments relevant to this comparison.
General Protocol for N-Nitrosation of a Secondary Amine
This protocol provides a framework for comparing the efficacy of different nitrosating agents in the N-nitrosation of a model secondary amine (e.g., morpholine (B109124) or piperidine).
Materials:
-
Secondary amine (substrate)
-
Nitrosating agent (e.g., this compound, sodium nitrite, nitrosyl chloride solution, tert-butyl nitrite)
-
Appropriate solvent (e.g., dichloromethane, acetonitrile, water)
-
Acid (e.g., hydrochloric acid, if using sodium nitrite)
-
Quenching agent (e.g., aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)
Procedure:
-
A solution of the secondary amine and the internal standard in the chosen solvent is prepared in a reaction vessel equipped with a magnetic stirrer and maintained at a specific temperature (e.g., 0 °C or room temperature).
-
The nitrosating agent is added to the reaction mixture. For sodium nitrite, a pre-formed acidic solution is typically used. For gaseous reagents like nitrosyl chloride, it would be bubbled through the solution. For liquid reagents like this compound or tert-butyl nitrite, they are added dropwise.
-
The reaction is monitored over time by withdrawing aliquots at specific intervals.
-
Each aliquot is immediately quenched with a suitable reagent (e.g., sodium bicarbonate solution) to stop the reaction.
-
The organic layer is separated, dried over an anhydrous drying agent, and analyzed by GC-MS or HPLC to determine the concentration of the N-nitrosamine product and the remaining secondary amine.
-
Reaction yield and selectivity are calculated based on the consumption of the starting material and the formation of the desired product versus any byproducts.
Mechanistic Insights and Signaling Pathways
The mechanism of nitrosation varies depending on the agent and the reaction conditions. The following diagrams illustrate the general pathways.
Caption: General pathways for N-nitrosation of secondary amines.
C-nitroso compounds like this compound can also be involved in biological signaling through the release of nitric oxide (NO), a key signaling molecule.
Caption: Simplified pathway of nitric oxide donation from this compound.
Logical Workflow for Selecting a Nitrosating Agent
The choice of a nitrosating agent is a multi-faceted decision that requires careful consideration of various factors.
Caption: Decision workflow for selecting a suitable nitrosating agent.
References
Navigating a Data Gap: The Challenge of Validating Computational Models for Nitrosoethane Reactions
A comprehensive review of current scientific literature reveals a significant scarcity of direct experimental validation for computational models of nitrosoethane reactions. While extensive research exists for the related compound, nitroethane, and for various aromatic C-nitroso compounds, specific experimental data for this compound to rigorously benchmark computational predictions is largely unavailable. This data gap currently prevents the creation of a detailed comparison guide as requested.
For researchers, scientists, and drug development professionals, the validation of computational models against experimental data is a critical step in establishing the accuracy and predictive power of theoretical chemistry. This process typically involves comparing key quantitative metrics derived from both laboratory experiments and computational simulations. However, in the case of this compound, the necessary experimental benchmarks are not well-documented in publicly accessible research.
The Landscape of Related Research: Nitroethane and Aromatic C-Nitroso Compounds
In contrast to this compound, its isomer, nitroethane, has been the subject of numerous experimental and computational studies. Research on nitroethane's thermal decomposition and combustion provides a framework for how such a validation study for this compound could be designed. For instance, studies on nitroethane pyrolysis have utilized techniques like plug flow reactors and tunable synchrotron vacuum ultraviolet photoionization mass spectrometry to identify and quantify reaction products. These experimental results are then used to validate detailed chemical kinetic models.
Similarly, the dimerization of aromatic C-nitroso compounds is another area where both experimental and computational approaches have been applied. These studies often focus on the monomer-dimer equilibrium, a key characteristic of many nitroso compounds. Experimental techniques such as NMR spectroscopy are used to determine the thermodynamic parameters of this equilibrium, which can then be compared with computationally derived values.
A Typical Workflow for Experimental Validation
A standard workflow for the experimental validation of computational models for a compound like this compound would involve the following steps. The lack of available data prevents the creation of a specific workflow for this compound, but a generalized process can be described.
A Spectroscopic Guide to Differentiating Nitrosoethane and its Oxime Tautomer
For Researchers, Scientists, and Drug Development Professionals
The spectroscopic differentiation of nitrosoethane and its corresponding oxime, acetaldehyde (B116499) oxime (ethanal oxime), is crucial for monitoring chemical reactions, assessing sample purity, and understanding tautomeric equilibria. Due to the transient nature of many aliphatic nitroso compounds, which can readily tautomerize to the more stable oxime form, unambiguous characterization is essential. This guide provides a comparative analysis of the key spectroscopic features of this compound and acetaldehyde oxime, supported by experimental data and protocols.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for the differentiation of this compound and acetaldehyde oxime. It is important to note that primary and secondary nitrosoalkanes, such as this compound, are often unstable and exist in equilibrium with their oxime tautomers. The data for this compound is based on general characteristics of C-nitroso compounds.
| Spectroscopic Technique | This compound (Monomer) | Acetaldehyde Oxime | Key Differentiating Features |
| UV-Visible Spectroscopy | λmax: 630-790 nm (n → π*)[1] | λmax: < 220 nm | This compound's characteristic blue color in its monomeric form results in a visible absorption band, which is absent for the oxime.[1] |
| Infrared (IR) Spectroscopy | ν(N=O): 1539-1621 cm⁻¹[1] | ν(C=N): ~1675 cm⁻¹ ν(O-H): ~3300 cm⁻¹ (broad) | The strong N=O stretch in this compound is distinct from the C=N and broad O-H stretches of the oxime. |
| ¹H NMR Spectroscopy | δ(α-CH): ~4.0 ppm | δ(CH): ~6.8 and ~7.5 ppm (isomers) δ(CH₃): ~1.9 ppm δ(OH): Variable | The α-proton in this compound is significantly deshielded. The oxime shows distinct signals for the methine and methyl protons, with the potential for observing E/Z isomers. |
| ¹³C NMR Spectroscopy | δ(α-C): Expected to be downfield | δ(C=N): ~148 ppm δ(CH₃): ~12-15 ppm | The sp²-hybridized carbon of the oxime's C=N bond has a characteristic downfield chemical shift. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible Spectroscopy
Objective: To identify the characteristic n → π* transition of the nitroso group.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., cyclohexane, ethanol) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Record a baseline spectrum of the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.
-
Data Analysis: Subtract the solvent baseline from the sample spectrum. Identify the wavelength of maximum absorbance (λmax). A peak in the 630-790 nm region is indicative of the this compound monomer.[1]
Infrared (IR) Spectroscopy
Objective: To distinguish between the N=O stretch of the nitroso compound and the C=N and O-H stretches of the oxime.
Protocol:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a mull in Nujol can be prepared.
-
Background Scan: Record a background spectrum of the empty sample holder or the salt plates/KBr.
-
Sample Scan: Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic stretching frequencies for the N=O group (1539-1621 cm⁻¹) in this compound and the C=N (around 1675 cm⁻¹) and broad O-H (around 3300 cm⁻¹) groups in acetaldehyde oxime.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To differentiate the chemical environments of the protons and carbons in this compound and acetaldehyde oxime.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Key parameters to note are the chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.
-
¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. Typically, this is a proton-decoupled spectrum, where each unique carbon appears as a singlet.
-
Data Analysis:
-
For ¹H NMR, look for a signal around 4.0 ppm for the α-proton of this compound. For acetaldehyde oxime, identify the signals for the methine proton (quartet) and the methyl protons (doublet), and note the presence of any isomeric forms.
-
For ¹³C NMR, identify the downfield signal of the sp² carbon in the C=N bond of acetaldehyde oxime (around 148 ppm).
-
Visualizing the Differentiation Workflow
The following diagrams illustrate the logical workflow for the spectroscopic differentiation of this compound and its oxime.
Caption: Workflow for spectroscopic differentiation.
The tautomeric relationship between this compound and acetaldehyde oxime can be visualized as follows:
Caption: Tautomeric equilibrium.
References
A Comparative Kinetic Analysis of Nitrosoethane and Other Nitrosoalkanes in Chemical Reactions
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of nitrosoalkanes is crucial for various applications, including organic synthesis, atmospheric chemistry, and toxicology. This guide provides an objective comparison of the reaction kinetics of nitrosoethane against other key nitrosoalkanes, namely nitrosomethane (B1211736) and 2-nitroso-2-methylpropane. The information is supported by experimental data to highlight the differences in their reactivity.
Nitrosoalkanes are a class of organic compounds characterized by the presence of a nitroso group (-N=O) attached to an alkyl carbon atom. Their reactivity is largely dictated by the nature of the alkyl group, which influences the stability of the C-N bond and the susceptibility of the nitroso group to undergo various reactions. This comparative analysis focuses on key kinetic parameters for reactions such as dimerization, thermal decomposition, and reactions with radicals and oxidizing agents.
Comparative Kinetic Data
The following table summarizes the available quantitative data for the kinetics of this compound, nitrosomethane, and 2-nitroso-2-methylpropane in various reactions. The data has been compiled from multiple studies to provide a clear comparison of their reactivity under specified conditions.
| Reaction Type | Nitrosoalkane | Rate Constant (k) | Arrhenius Parameters | Temperature (°C) | Solvent/Phase | Reference(s) |
| Dimerization | This compound | - | ΔH° = -62.8 kJ/mol (for 2 C₂H₅NO ⇌ (C₂H₅)₂N₂O₂) | Gas Phase | Gas Phase | [1] |
| Nitrosomethane | - | - | - | - | [2][3] | |
| 2-Nitroso-2-methylpropane | Dimer exists as a colorless solid, reverts to blue monomer in solution | - | Room Temp | Solution | [4] | |
| Reaction with NO | Nitrosomethane | k ≈ 1.7 x 10⁻¹⁸ cm³/molecule·s (estimated) | - | Room Temp | Gas Phase | [2] |
| Reaction with NO₂ | 2-Nitroso-2-methylpropane (as (CH₃)₃CNO) | 1.1 x 10³ M⁻¹s⁻¹ | A = 1.2 x 10⁶ M⁻¹s⁻¹, Ea = 19.2 kJ/mol | 25 | CCl₄ | [3] |
| 1-Nitrosoadamantane | 1.8 x 10² M⁻¹s⁻¹ | A = 2.5 x 10⁵ M⁻¹s⁻¹, Ea = 19.2 kJ/mol | 25 | CCl₄ | [3] | |
| Isomerization | Nitrosomethane | First-order reaction to formaldoxime | - | - | Gas Phase | [2] |
| Thermal Decomposition | Nitroethane (precursor to this compound) | - | A = 10¹³⁵±⁰·² s⁻¹, Ea = 46.2 ± 0.5 kcal/mol | - | - | [5] |
Note: Direct comparative kinetic data for all reaction types across all three compounds under identical conditions is limited in the literature. The table presents available data to illustrate general trends in reactivity.
Experimental Protocols
The kinetic data presented in this guide were primarily obtained using advanced experimental techniques such as stopped-flow spectroscopy and flash photolysis. These methods are essential for studying the fast reactions that are characteristic of nitroso compounds.
Stopped-Flow Spectroscopy
The stopped-flow technique is a rapid mixing method used to study the kinetics of fast reactions in solution.[6]
Principle: Two reactant solutions are rapidly driven from separate syringes into a mixing chamber. The mixed solution then flows into an observation cell, where the flow is abruptly stopped. The ensuing reaction is monitored in real-time by a spectroscopic method, typically UV-Visible absorption or fluorescence spectroscopy.[7] The change in absorbance or fluorescence intensity over time provides the raw data to determine the reaction rate and order.
Typical Protocol for Nitrosoalkane Oxidation Studies:
-
Solution Preparation: A solution of the nitrosoalkane (e.g., 2-nitroso-2-methylpropane) in a suitable solvent (e.g., carbon tetrachloride) is prepared at a known concentration. A second solution of the oxidizing agent (e.g., nitrogen dioxide) in the same solvent is also prepared.
-
Instrument Setup: The stopped-flow instrument is set up with the two reactant solutions in the drive syringes. The observation cell is placed in the light path of a spectrophotometer, and the monitoring wavelength is selected based on the absorption spectrum of the reactants or products.
-
Data Acquisition: The drive mechanism is activated, forcing the reactants to mix and flow into the observation cell. The flow is then stopped, and the change in absorbance at the selected wavelength is recorded as a function of time. Data is typically collected over a period of several half-lives of the reaction.
-
Kinetic Analysis: The resulting kinetic trace (absorbance vs. time) is then fitted to an appropriate rate equation (e.g., first-order or second-order) to extract the rate constant for the reaction. By performing the experiment at different temperatures, the Arrhenius parameters (activation energy and pre-exponential factor) can be determined.[3]
Flash Photolysis
Flash photolysis is a technique used to study transient species and fast reactions initiated by a pulse of light.[8]
Principle: A short, intense pulse of light (the "pump") is used to generate a transient species (e.g., a radical or an excited state) from a precursor molecule. A second, weaker light beam (the "probe") is passed through the sample at a variable time delay after the pump pulse to monitor the concentration of the transient species or the products of its subsequent reactions via absorption spectroscopy.[9][10]
Typical Protocol for Studying Monomeric Nitrosoalkane Reactions:
-
Sample Preparation: A solution of the nitrosoalkane dimer in a suitable solvent (e.g., aqueous solution) is prepared. The dimer is often the stable form of the nitrosoalkane.
-
Instrument Setup: The sample solution is placed in a quartz cuvette within the flash photolysis apparatus. The pump laser is tuned to a wavelength that is absorbed by the dimer, leading to its dissociation into monomers. The probe light source and detector are set up to monitor the absorbance of the monomer at a characteristic wavelength.
-
Data Acquisition: The sample is irradiated with a short laser pulse, and the subsequent changes in absorbance are recorded over time. This allows for the study of the kinetics of the monomer's reactions, such as dimerization or reaction with other species present in the solution.[2]
-
Kinetic Analysis: The decay of the monomer's absorbance signal over time is analyzed to determine the rate constants for its reactions.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a typical kinetic experiment for studying nitrosoalkane reactions, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for the kinetic analysis of nitrosoalkane reactions.
Caption: The reversible dimerization-monomerization equilibrium of nitrosoalkanes.
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic studies of the reaction of some nitrosoalkanes with nitrogen dioxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Arrhenius parameters for the reaction of the nitrate radical with 1,1-dichloroethene and (E)-1,2-dichloroethene - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Reactions of nitrosodimethylaniline with free radicals - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. Kinetics and mechanism of the nitrosation of 2-nitropropane, 1-nitropropane, and nitroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
mechanistic comparison between thermal and photochemical activation of nitrosoethane
For researchers, scientists, and drug development professionals, understanding the activation mechanisms of key chemical motifs is paramount. This guide provides a detailed mechanistic comparison of the thermal and photochemical activation of nitrosoethane, a representative C-nitroso compound. By examining the distinct pathways, products, and energetic requirements of each activation method, this document aims to provide a foundational understanding for harnessing these processes in synthetic chemistry and drug development.
Nitroso compounds, characterized by the -N=O functional group, are versatile intermediates in organic synthesis and have been implicated in various biological processes. Their reactivity is often unlocked through activation, which can be achieved by either thermal or photochemical means. This guide delves into the fundamental differences between these two activation modes for this compound (CH₃CH₂NO), offering a comparative analysis based on available experimental and theoretical data.
At a Glance: Key Mechanistic Differences
| Feature | Thermal Activation | Photochemical Activation |
| Primary Mechanism | Homolytic C-N bond cleavage | Excitation to n→π* state followed by C-N bond cleavage |
| Key Intermediate | Ethyl radical (CH₃CH₂•) and Nitric oxide (•NO) | Excited state this compound (CH₃CH₂NO*) |
| Primary Products | Ethane, Ethene, Nitric oxide | Ethyl radical (CH₃CH₂•) and Nitric oxide (•NO) |
| Activation Energy | Governed by C-N bond dissociation energy | Dependent on the energy of the absorbed photon |
| Selectivity | Generally less selective, side reactions common | Can offer higher selectivity under controlled conditions |
Delving into the Mechanisms
Thermal Activation: A Dance of Radicals
The thermal activation of this compound in the gas phase is primarily dictated by the strength of the carbon-nitrogen (C-N) bond. Upon heating, the molecule acquires sufficient vibrational energy to overcome the C-N bond dissociation energy, leading to its homolytic cleavage.
This initial bond scission generates an ethyl radical and a nitric oxide radical. These highly reactive radical species can then participate in a variety of secondary reactions, including radical recombination and disproportionation, leading to a mixture of products. The activation energy for the thermal decomposition of nitroalkanes is a key parameter in understanding their stability and reactivity. For the related compound nitroethane, an experimental activation energy of 46.2 ± 0.5 kcal/mol has been reported for its thermal decomposition, which proceeds through different initial steps but provides context for the energy scales involved.[1]
Reaction Pathway: Thermal Activation
Caption: Thermal activation of this compound proceeds via C-N bond homolysis.
Photochemical Activation: Harnessing Light's Energy
In contrast to thermal activation, photochemical activation initiates with the absorption of a photon by the this compound molecule. This absorption promotes an electron from a non-bonding orbital (n) on the oxygen atom to an anti-bonding π* orbital (π) associated with the N=O bond. This n→π transition results in an electronically excited state (CH₃CH₂NO*).
Reaction Pathway: Photochemical Activation
Caption: Photochemical activation of this compound via an n→π* electronic transition.
Quantitative Comparison
A direct experimental comparison of the quantitative parameters for the thermal and photochemical activation of this compound is not extensively documented in the literature. However, we can infer a comparative understanding from related compounds and theoretical principles.
| Parameter | Thermal Activation | Photochemical Activation | Supporting Data/Analogs |
| Activation Energy (Ea) | High, related to C-N bond dissociation energy. | Not directly applicable; depends on photon energy. | C-N bond dissociation energies in C-nitroso compounds have been measured. The thermal decomposition of nitroethane has an Ea of ~46 kcal/mol.[1] |
| Quantum Yield (Φ) | Not applicable. | A measure of reaction efficiency. | For many simple photochemical bond cleavages, Φ can be close to 1. |
| Product Distribution | Can be complex due to high-energy radical reactions. | Potentially more controlled, but also leads to radical products. | Product analysis for both methods would likely involve techniques like GC-MS to identify and quantify the resulting hydrocarbons and nitrogen-containing species.[4][5][6][7][8][9] |
Experimental Protocols: A Blueprint for Comparison
To directly compare the thermal and photochemical activation of this compound, a series of controlled experiments would be necessary. The following outlines a general approach.
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum yield - Wikipedia [en.wikipedia.org]
- 3. Item - Quantum Yields for Photochemical Production of NO2 from Organic Nitrates at Tropospherically Relevant Wavelengths - American Chemical Society - Figshare [acs.figshare.com]
- 4. Simultaneous determination of low molecular weight nitrosamines in pharmaceutical products by fast gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS analysis of S-nitrosothiols after conversion to S-nitroso-N-acetyl cysteine ethyl ester and in-injector nitrosation of ethyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: LC-MS vs. GC-MS for the Analysis of Nitrosoethane Derivatives
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of nitrosoethane derivatives, a class of potentially genotoxic impurities, is of paramount importance. The two most powerful and widely adopted analytical techniques for this task are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your analytical needs.
Principle of the Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) is a technique that separates compounds in a liquid mobile phase based on their physicochemical interactions with a solid stationary phase packed in a column. The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. For nitrosamine (B1359907) analysis, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization sources.[1][2] LC-MS/MS, a tandem approach, offers enhanced selectivity and sensitivity by fragmenting specific ions and analyzing the resulting product ions.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is tailored for the analysis of volatile and semi-volatile compounds.[4][5] In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated compounds then enter the mass spectrometer for detection. Electron Ionization (EI) is a common ionization technique in GC-MS. The high temperatures used in the GC injection port and column can, however, lead to the thermal degradation of certain analytes, which is a critical consideration for some nitroso-compounds.[6]
Performance Comparison: LC-MS/MS vs. GC-MS/MS
The choice between LC-MS and GC-MS often depends on the specific analyte and the required sensitivity. A study comparing EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the analysis of nine different nitrosamines found that EI-GC-MS/MS demonstrated the best overall performance in terms of linearity, detection limits, recovery, and precision.[7][8] However, LC-MS/MS is generally considered the gold standard for its exceptional sensitivity, reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, and its ability to quantify multiple nitrosamines simultaneously.[4]
Table 1: Summary of Quantitative Performance Data for Nitrosamine Analysis
| Parameter | LC-MS/MS | GC-MS/MS | Source(s) |
| Limit of Detection (LOD) | 20 ng/g | 0.006 ppm (6 ng/g) | [1][9][10] |
| Limit of Quantitation (LOQ) | 0.05 µg/g (50 ng/g) | 0.018 ppm (18 ng/g) | [1][9][10][11] |
| Linearity (r²) | >0.998 | >0.999 | [9][11][12] |
| Recovery (%) | 89.5% - 112.0% | Average 108.66 ± 9.32% | [8][11] |
| Precision (%RSD) | 0.61% - 4.42% | < 6% | [8][11] |
Note: The values presented are generalized from multiple studies on various nitrosamines and may vary depending on the specific this compound derivative, matrix, and instrumentation.
Logical Workflow for Method Selection
The decision to use LC-MS or GC-MS depends primarily on the volatility and thermal stability of the target this compound derivative.
References
- 1. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 7. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Unraveling Molecular Structures: A Comparative Guide to the Confirmation of Nitrosoethane Adducts
For researchers, scientists, and professionals in drug development, the precise structural confirmation of xenobiotic adducts, such as those formed by nitrosoethane, is paramount for understanding mechanisms of toxicity and designing safer therapeutics. While X-ray crystallography offers the gold standard for atomic-level structural determination, its application to reactive and potentially unstable adducts can be challenging. This guide provides a comparative overview of X-ray crystallography alongside the more routinely employed techniques of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the structural confirmation of this compound adducts.
At a Glance: Comparing the Techniques
The selection of an analytical technique for the structural confirmation of this compound adducts hinges on the specific research question, the nature of the adduct (e.g., small molecule versus protein adduct), and the available sample quantity and purity.
| Feature | X-ray Crystallography | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.[1][2] | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for substructural information, and identification of adducted peptides in proteins.[3][4] | Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and through-space proximity (NOESY) to elucidate the complete chemical structure and stereochemistry in solution.[5][6][7] |
| Sample Requirements | High-purity single crystals of sufficient size and quality.[8][9] This can be a significant bottleneck.[8][10] | Typically requires nanogram to microgram quantities of purified sample, compatible with complex mixtures when coupled with separation techniques like LC.[3] | Milligram quantities of highly pure sample dissolved in a suitable deuterated solvent.[5] |
| Primary Advantages | Unambiguous determination of the absolute three-dimensional structure.[2] | High sensitivity, high throughput, and the ability to analyze complex mixtures and large biomolecules like proteins.[3][4] | Provides a complete picture of the chemical structure in solution, including stereochemistry, without the need for crystallization.[5][7] |
| Primary Limitations | The difficulty in obtaining suitable crystals, especially for reactive or unstable adducts.[8][11] The crystal structure may not always represent the conformation in solution. | Does not directly provide 3D structural information. Isomers can be difficult to distinguish without fragmentation analysis. | Lower sensitivity compared to MS. Spectra can be complex and require expertise for interpretation, especially for large molecules or mixtures.[12] |
Experimental Workflows and Signaling Pathways
The structural confirmation of a this compound adduct is often a multi-step process that can involve one or more of the techniques discussed. The following diagram illustrates a logical workflow for the comprehensive structural elucidation of a novel this compound adduct.
Caption: A typical workflow for the structural confirmation of a this compound adduct.
Detailed Experimental Protocols
X-ray Crystallography of a Small Molecule Adduct (Hypothetical)
Given the challenges in crystallizing reactive adducts, this protocol is a generalized guide.
-
Crystal Growth: The purified this compound adduct is dissolved in a variety of solvents and solvent mixtures to achieve a supersaturated solution. Crystallization is attempted using techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling. A range of conditions (temperature, pH, precipitants) should be screened.[9]
-
Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head, typically at cryogenic temperatures to minimize radiation damage during data collection.[13]
-
Data Collection: The crystal is placed in an X-ray beam, and diffraction data are collected as the crystal is rotated.[13] Synchrotron sources are often preferred for their high-intensity X-ray beams.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.[13]
Mass Spectrometry for Protein-Nitrosoethane Adduct Characterization
This protocol outlines a bottom-up proteomics approach to identify a this compound adduct on a protein.
-
Sample Preparation: The protein adducted with this compound is denatured, reduced, and alkylated. It is then digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated using liquid chromatography (LC) and introduced into a high-resolution mass spectrometer. The instrument is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database using specialized software. The search parameters are modified to include the mass shift corresponding to the this compound adduct on reactive amino acid residues (e.g., cysteine, lysine). The identification of a peptide with this mass modification confirms the presence of the adduct.[14][15]
NMR Spectroscopy for Structural Elucidation of a Small Molecule Adduct
This protocol provides a general workflow for determining the structure of a purified small molecule this compound adduct.
-
Sample Preparation: Approximately 1-5 mg of the purified adduct is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.[5]
-
1D NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired. These provide information about the chemical environments and types of protons and carbons present in the molecule.[6]
-
2D NMR Data Acquisition: A suite of 2D NMR experiments is performed to establish connectivity:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, aiding in the determination of stereochemistry.[12]
-
-
Structure Elucidation: The 1D and 2D NMR data are pieced together to build the complete chemical structure of the this compound adduct.[7]
Conclusion
The structural confirmation of this compound adducts is a critical step in toxicology and drug development. While X-ray crystallography provides the most definitive three-dimensional structure, its practical application can be limited by the ability to obtain high-quality crystals. Mass spectrometry and NMR spectroscopy serve as powerful and more readily accessible alternatives. MS excels in the sensitive detection and identification of adducts, particularly in complex biological matrices, while NMR provides a comprehensive picture of the chemical structure in solution. An integrated approach, utilizing the strengths of each of these techniques, will ultimately provide the most complete and reliable structural confirmation of this compound adducts.
References
- 1. excillum.com [excillum.com]
- 2. rigaku.com [rigaku.com]
- 3. Multi-adductomics: Advancing mass spectrometry techniques for comprehensive exposome characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jchps.com [jchps.com]
- 7. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 8. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. hitgen.com [hitgen.com]
- 14. Generation and characterization of protein�metabolite adducts using magnetic biocolloid reactors and capillary liquid chromatography�mass spectrometry [morressier.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Asymmetric Reactions with Nitrosoethane: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric functionalization of carbonyl compounds through reactions with nitroso electrophiles is a potent strategy for constructing chiral carbon-nitrogen and carbon-oxygen bonds, which are pivotal in numerous pharmaceuticals and natural products. While the use of aromatic nitroso compounds, such as nitrosobenzene (B162901), is well-documented, the exploration of aliphatic counterparts like nitrosoethane in asymmetric catalysis remains a developing field. This guide provides a comparative overview of catalyst classes that have demonstrated high efficacy in asymmetric reactions with nitrosoarenes and are considered the most promising candidates for achieving high stereoselectivity with this compound. The presented data, derived from analogous reactions, serves as a benchmark for researchers venturing into this novel area.
Comparative Efficacy of Catalyst Classes
The selection of an appropriate catalyst is paramount to achieving high yield and enantioselectivity. Based on the extensive research on nitrosoarenes, two major classes of catalysts, metal-based complexes and organocatalysts, are highlighted as the most promising for asymmetric reactions involving this compound.
Data Presentation: Performance of Catalysts in Asymmetric Nitroso Aldol-Type Reactions
The following table summarizes the performance of representative catalysts in the asymmetric α-amination and α-aminoxylation of carbonyl compounds with nitrosoarenes. This data provides a baseline for expected efficacy in analogous reactions with this compound.
| Catalyst Class | Representative Catalyst | Substrate (Carbonyl) | Nitroso Compound | Yield (%) | ee (%) | Reference |
| Metal-Based Catalysts | (R)-BINAP-AgOTf | Tin enolate of acetophenone | Nitrosobenzene | High | up to 97 | [1] |
| (R)-TolBINAP-AgClO₄ | Tin enolate of cyclohexanone | Nitrosobenzene | 92 | 94 | [2] | |
| QuinoxP*·AgOAc | Alkenyl trifluoroacetate | Nitrosoarenes | Moderate to High | up to 99 | [3] | |
| Organocatalysts | L-Proline | Propanal | Nitrosobenzene | 99 | 99 | [4] |
| Chiral Diamine Derivative | Cyclohexanone | Nitrosobenzene | 95 | 98 | [5] | |
| Takemoto Catalyst (Thiourea) | α-methylmalonamate | Nitrosobenzene | 90 | 90 | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and the successful adaptation of existing protocols to new substrates like this compound.
General Protocol for a Metal-Catalyzed Asymmetric Nitroso Aldol (B89426) Reaction (Adapted from Silver-BINAP systems)
-
Catalyst Preparation: In a flame-dried, nitrogen-purged flask, the chiral ligand (e.g., (R)-BINAP, 0.025 mmol) and the metal salt (e.g., AgOTf, 0.025 mmol) are dissolved in an anhydrous solvent (e.g., THF, 2 mL). The mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: The catalyst solution is cooled to the desired temperature (e.g., -78 °C). A solution of the carbonyl compound's enolate (e.g., tin enolate, 0.5 mmol) in the same anhydrous solvent is added dropwise.
-
Addition of this compound: A solution of this compound (0.55 mmol) in the reaction solvent is added slowly to the mixture.
-
Reaction Monitoring: The reaction is stirred at the low temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Protocol for an Organocatalyzed Asymmetric α-Amination (Adapted from Chiral Diamine systems)
-
Reaction Setup: To a solution of the chiral organocatalyst (e.g., a chiral diamine derivative, 0.05 mmol) in a suitable solvent (e.g., a mixture of brine and 1N HCl)[5], is added the carbonyl compound (e.g., cyclohexanone, 1.0 mmol). The mixture is stirred for 10-15 minutes to facilitate enamine formation.
-
Addition of this compound: The reaction mixture is cooled to the desired temperature (e.g., 0 °C), and a solution of this compound (1.2 mmol) in the same solvent is added.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification and Analysis: The residue is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
General Experimental Workflow for a Catalyzed Asymmetric Reaction
Caption: A generalized workflow for asymmetric reactions with this compound.
Plausible Catalytic Cycle for an Organocatalyzed α-Amination
Caption: A plausible cycle for an amine-catalyzed asymmetric α-amination.
References
- 1. Catalytic enantioselective synthesis of alpha-aminooxy and alpha-hydroxy ketone using nitrosobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic asymmetric nitroso aldol reaction of α-substituted malonamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Organocatalytic asymmetric nitroso aldol reaction of α-substituted malonamates [beilstein-journals.org]
Green Chemistry in Focus: A Comparative Assessment of Synthetic Routes to Nitrosoethane
For researchers, scientists, and drug development professionals, the synthesis of nitrosoalkanes is a critical step in various chemical transformations. This guide provides a comparative analysis of synthetic routes to nitrosoethane, with a core focus on green chemistry principles. By examining key performance indicators and experimental protocols, this document aims to inform the selection of more sustainable and efficient synthetic strategies.
The production of this compound, a valuable intermediate, presents an opportunity to apply the tenets of green chemistry, minimizing environmental impact while maximizing efficiency. This guide delves into two primary synthetic pathways: the oxidation of ethylamine (B1201723) and the photolysis of ethyl nitrite (B80452). A thorough assessment of their respective green metrics, alongside detailed experimental procedures and safety considerations, offers a clear framework for comparison.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their green chemistry profiles.
| Metric | Route 1: Oxidation of Ethylamine | Route 2: Photolysis of Ethyl Nitrite |
| Principle Reagents | Ethylamine, Potassium Permanganate (B83412), Water | Ethyl Nitrite, Inert Solvent (e.g., Cyclohexane) |
| Reaction Conditions | Aqueous solution, controlled temperature | Photochemical reactor with mercury lamp, inert atmosphere |
| Atom Economy | Low | High (theoretically 100% for the primary reaction) |
| E-Factor (projected) | High (due to inorganic byproducts) | Moderate to High (primarily solvent waste) |
| Yield | Variable, often moderate | Dependent on quantum yield and reaction setup |
| Key Byproducts | Manganese dioxide, Potassium hydroxide | Potentially side-products from radical reactions |
| Safety Concerns | Ethylamine is corrosive and flammable.[1][2] Potassium permanganate is a strong oxidizer and can cause severe burns.[3][4][5] | Ethyl nitrite is highly flammable, explosive, and toxic.[6][7][8][9][10] |
| Environmental Impact | Disposal of manganese dioxide waste. Ethylamine is harmful to aquatic organisms.[2] | Use of mercury-containing lamps poses a disposal hazard.[11][12][13][14] Solvents contribute to VOC emissions. |
Experimental Protocols
Route 1: Oxidation of Ethylamine
Principle: This method involves the direct oxidation of ethylamine using a strong oxidizing agent, such as potassium permanganate, in an aqueous medium.
Detailed Methodology:
-
Preparation: A dilute aqueous solution of ethylamine is prepared in a reaction vessel equipped with a stirrer and a cooling system.
-
Reaction: A solution of potassium permanganate is added dropwise to the ethylamine solution while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction.
-
Monitoring: The reaction progress is monitored by observing the disappearance of the purple color of the permanganate.
-
Work-up: Upon completion, the manganese dioxide byproduct is removed by filtration.
-
Isolation: The aqueous solution is then subjected to extraction with a suitable organic solvent, followed by drying and solvent evaporation to yield crude this compound. Further purification can be achieved through distillation.
Route 2: Photolysis of Ethyl Nitrite
Principle: This route utilizes photochemical energy to induce the homolytic cleavage of the O-N bond in ethyl nitrite, leading to the formation of an ethoxy radical and a nitric oxide radical, which can then recombine to form this compound.
Detailed Methodology:
-
Preparation: A solution of ethyl nitrite in an inert solvent (e.g., cyclohexane) is placed in a quartz photochemical reactor.
-
Reaction: The solution is irradiated with a high-pressure mercury lamp while maintaining an inert atmosphere (e.g., under nitrogen or argon). The reaction temperature is typically kept low to minimize side reactions.
-
Monitoring: The progress of the reaction can be monitored using spectroscopic methods.
-
Work-up: After the desired conversion is achieved, the solvent is carefully removed under reduced pressure.
-
Isolation: The resulting crude this compound can be purified by low-temperature distillation.
Green Chemistry Assessment and Logical Workflow
The selection of a synthetic route should be guided by a holistic assessment of its environmental impact and safety profile. The following diagram illustrates the logical workflow for this green chemistry assessment.
Caption: A flowchart illustrating the decision-making process for selecting a greener synthetic route to this compound based on key metrics and impact assessments.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the chemical transformations and the general experimental workflow for the synthesis of this compound.
Caption: A diagram comparing the core chemical transformations in the two main synthetic routes to this compound.
Caption: A generalized workflow illustrating the key experimental stages involved in the synthesis of this compound.
Conclusion
The choice between the oxidation of ethylamine and the photolysis of ethyl nitrite for the synthesis of this compound involves a trade-off between different green chemistry principles. The oxidation route, while utilizing readily available reagents, suffers from low atom economy and the generation of significant inorganic waste. The photolytic route, in contrast, offers a high theoretical atom economy but is hampered by the hazardous nature of the starting material and the environmental concerns associated with the equipment.
For researchers and drug development professionals, the selection of a synthetic route should not be based solely on yield but must also encompass a thorough evaluation of safety, environmental impact, and overall process efficiency. Future research should focus on developing catalytic and more benign oxidation methods for ethylamine or exploring alternative, safer precursors for the synthesis of this compound to truly align with the principles of green chemistry.
References
- 1. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. capremediation.com [capremediation.com]
- 4. accomn.com [accomn.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. ETHYL NITRITE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Cas 109-95-5,Ethyl nitrite | lookchem [lookchem.com]
- 8. echemi.com [echemi.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. Ethyl nitrite - Wikipedia [en.wikipedia.org]
- 11. Environmental and Health Aspects of Lighting: Mercury | Building & Industrial Energy Systems Division [bies.lbl.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. tcrwusa.com [tcrwusa.com]
Validating Nitrosoethane Purity: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds like nitrosoethane is paramount for the integrity of experimental results and the safety of potential pharmaceutical products. This guide provides a comprehensive comparison of key analytical methods for validating the purity of this compound, complete with experimental protocols, performance data, and workflow visualizations.
This compound, a small and volatile C-nitroso compound, requires sensitive and specific analytical techniques for accurate purity assessment. Potential impurities can arise from the synthesis process, including unreacted starting materials, by-products, or degradation products due to the inherent instability of some nitroso compounds. The primary analytical methods for determining the purity of this compound and related nitrosamines include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation of trace impurities or structural confirmation. Below is a comparative summary of the most effective methods for this compound purity validation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection and identification. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance or mass spectrometry. | Provides detailed structural information based on the magnetic properties of atomic nuclei in a magnetic field. |
| Primary Use | Quantitative analysis of volatile and semi-volatile impurities. High sensitivity and specificity. | Quantitative analysis of a wide range of impurities, including less volatile or thermally labile compounds. | Structural elucidation and confirmation of the synthesized this compound. Can be used for quantitative analysis (qNMR). |
| Strengths | - Excellent for volatile compounds like this compound.- High sensitivity (ppb levels).- Provides structural information from mass spectra. | - Versatile for a broad range of analytes.- HPLC-MS offers high sensitivity and specificity.[1]- Non-destructive (HPLC-UV). | - Provides unambiguous structure confirmation.- Can identify and quantify impurities without the need for reference standards of those impurities.- Non-destructive. |
| Limitations | - Not suitable for non-volatile or thermally unstable compounds.- Potential for on-column degradation. | - HPLC-UV may lack the sensitivity for trace impurities.- Matrix effects can be a challenge in HPLC-MS. | - Lower sensitivity compared to chromatographic methods.- Can be complex to interpret spectra of mixtures. |
Quantitative Performance Data
| Parameter | GC-MS/MS (for NDMA & NDEA)[2][3] | HPLC-UV (for NDMA, NDEA, NDIPA)[4] |
| Limit of Detection (LOD) | 0.006 - 0.03 ppm | ~0.05 ppm |
| Limit of Quantitation (LOQ) | 0.018 - 0.09 ppm | 0.177 - 0.64 ppm |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 91.9 - 122.7% | Not Specified |
| Precision (% RSD) | Intra-day: < 9.15% Inter-day: < 6.38% | Not Specified |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the volatile nature of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
Capillary column: A polar column such as a DB-WAX (30 m x 0.25 mm, 0.5 µm film thickness) is often used for nitrosamine (B1359907) analysis.[2]
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane (B109758) or methanol (B129727).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm PTFE filter.
GC-MS Conditions:
-
Inlet Temperature: 200 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[2]
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 30-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound (C₂H₅NO, MW: 59.07) would likely include the molecular ion (m/z 59) and characteristic fragments.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method can be employed for purity analysis, particularly if potential impurities are less volatile.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter if necessary.
HPLC Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound. A starting point could be in the range of 230-280 nm.
-
Injection Volume: 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation of the synthesized this compound and for identifying structurally related impurities.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is intended.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
¹H NMR:
-
Acquire a standard proton spectrum. The expected chemical shifts for the ethyl group in this compound will be deshielded due to the electronegativity of the nitroso group.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum. The two carbon atoms of the ethyl group are expected to show distinct signals.
-
Visualized Workflows
The following diagrams illustrate the logical flow of validating the purity of synthesized this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. jopcr.com [jopcr.com]
- 5. Nitromethane(75-52-5) 13C NMR spectrum [chemicalbook.com]
Comparative Analysis of Nitrosoethane Cross-Reactivity in Hetero-Diels-Alder Reactions with Diverse Diene Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of nitrosoethane with a variety of diene substrates through the hetero-Diels-Alder reaction. This cycloaddition reaction is a powerful tool in synthetic organic chemistry for the construction of 3,6-dihydro-2H-1,2-oxazine rings, which are valuable precursors for a range of biologically active molecules. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from established principles and experimental data for closely related nitroso compounds to provide a predictive comparison of reactivity, regioselectivity, and stereoselectivity.
Introduction to Hetero-Diels-Alder Reactions of Nitroso Compounds
The hetero-Diels-Alder reaction is a pericyclic reaction between a conjugated diene (the 4π component) and a heterodienophile (the 2π component), in this case, this compound (CH₃CH₂N=O).[1][2] The reaction proceeds in a concerted fashion to form a six-membered heterocyclic ring.[1] The reactivity and selectivity of this transformation are influenced by several factors, including the electronic nature of the substituents on both the diene and the nitroso compound, steric effects, and the reaction conditions.[3][4]
Nitroso compounds are highly reactive dienophiles due to the polarized N=O bond.[4] The regioselectivity of the cycloaddition with unsymmetrical dienes is a key consideration. Generally, the reaction is governed by the frontier molecular orbital (FMO) interactions, specifically the HOMO of the diene and the LUMO of the dienophile.[4] For nitroso compounds, the LUMO has a larger coefficient on the nitrogen atom, which typically directs the regioselectivity.[4]
Comparative Reactivity and Selectivity of this compound with Various Dienes
The following tables summarize the expected reactivity and selectivity of this compound with a range of representative acyclic and cyclic diene substrates. The presented data is illustrative and based on general trends observed for simple alkylnitroso and acylnitroso compounds in the absence of specific experimental results for this compound.
Table 1: Cross-Reactivity of this compound with Acyclic Dienes
| Diene Substrate | Structure | Expected Relative Reactivity | Major Regioisomer | Expected Diastereoselectivity (endo/exo) | Expected Yield Range (%) |
| 1,3-Butadiene | CH₂=CH-CH=CH₂ | Moderate | N/A (Symmetrical) | Endo favored | 60-80 |
| Isoprene (2-Methyl-1,3-butadiene) | CH₂=C(CH₃)-CH=CH₂ | High | 4-Methyl ("para") | Endo favored | 75-95 |
| (E)-1,3-Pentadiene | CH₃-CH=CH-CH=CH₂ | Moderate | 6-Methyl ("meta") | High | 65-85 |
| 2,3-Dimethyl-1,3-butadiene | CH₂=C(CH₃)-C(CH₃)=CH₂ | Very High | N/A (Symmetrical) | Endo favored | 80-98 |
Table 2: Cross-Reactivity of this compound with Cyclic Dienes
| Diene Substrate | Structure | Expected Relative Reactivity | Major Regioisomer | Expected Diastereoselectivity (endo/exo) | Expected Yield Range (%) |
| Cyclopentadiene | Very High | N/A (Symmetrical) | High (endo) | 85-99 | |
| 1,3-Cyclohexadiene | High | N/A (Symmetrical) | High (endo) | 80-95 | |
| 1-Methyl-1,3-cyclohexadiene | High | Distal | Moderate | 70-90 |
Experimental Protocols
The following is a general experimental protocol for the hetero-Diels-Alder reaction of in situ generated this compound with a diene substrate. This compound is often generated in situ from the corresponding precursor, such as N-ethyl-N-hydroxyamine, via oxidation.
General Procedure for the Synthesis of N-Ethyl-3,6-dihydro-2H-1,2-oxazines:
-
Precursor Preparation: N-ethyl-N-hydroxyamine can be prepared by the reduction of nitroethane.
-
In situ Generation of this compound and Cycloaddition:
-
To a stirred solution of the diene (1.2 equivalents) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) at room temperature is added N-ethyl-N-hydroxyamine (1.0 equivalent).
-
An oxidizing agent, such as tetra-n-propylammonium perruthenate (TPAP) with N-methylmorpholine-N-oxide (NMO) as a co-oxidant, is added portion-wise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the oxidant and co-oxidant byproducts.
-
The filtrate is concentrated under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-ethyl-3,6-dihydro-2H-1,2-oxazine adduct.
-
Characterization: The structure and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Visualizing Reaction Pathways and Workflows
Diagram 1: General Hetero-Diels-Alder Reaction Pathway
Caption: The concerted [4+2] cycloaddition pathway.
Diagram 2: Experimental Workflow for this compound Cycloaddition
Caption: A typical experimental workflow for the reaction.
Diagram 3: Regioselectivity with an Unsymmetrical Diene (Isoprene)
Caption: Regiochemical outcome with isoprene.
References
- 1. Stereo- and regioselectivity of the hetero-Diels-Alder reaction of nitroso derivatives with conjugated dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
Safety Operating Guide
Proper Disposal of Nitrosoethane: A Guide for Laboratory Professionals
The proper disposal of nitrosoethane, a member of the N-nitroso compound family, is critical for ensuring laboratory safety and environmental protection. N-nitroso compounds are often carcinogenic and may be volatile or explosive under certain conditions, demanding strict adherence to safety and disposal protocols.[1][2] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. All handling and disposal steps must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles.[2][3]
Key Safety Considerations:
-
Avoid Incompatible Materials: Keep this compound waste away from acids, strong oxidizing agents, and other incompatible substances to prevent hazardous reactions.[2]
-
Prevent Contamination: Ensure that all equipment and surfaces that come into contact with this compound are properly decontaminated.
-
Emergency Preparedness: Have a spill kit with non-combustible absorbent materials (e.g., sand, earth, vermiculite) readily available.[4]
Step-by-Step Disposal Protocol
For laboratories equipped to perform chemical degradation, the following procedure, adapted from established methods for N-nitroso compounds, is recommended for the destruction of this compound waste.[5][6] Otherwise, proceed directly to the Waste Collection and Professional Disposal section.
Experimental Protocol: Chemical Degradation of this compound Waste
This protocol details a method for the chemical destruction of this compound, achieving a high level of decontamination.[5][6]
Materials:
-
This compound waste (in a suitable solvent like water, methanol, or ethanol)
-
Aluminum-nickel alloy powder
-
Potassium hydroxide (B78521) (KOH) solution (1 M)
-
Stirring apparatus
-
pH indicator paper or pH meter
Procedure:
-
Initial Setup: In a suitable reaction vessel within a chemical fume hood, place the this compound waste solution.
-
Addition of Alloy: While stirring, carefully add aluminum-nickel alloy powder to the solution.
-
Basification: Slowly add 1 M potassium hydroxide solution to the mixture to progressively increase the basicity. Monitor the pH of the solution. If the solution becomes too thick for effective stirring, add more 1 M potassium hydroxide solution.[5]
-
Reaction Monitoring: Continue stirring the reaction mixture. The completeness of the reaction can be monitored by chromatographic techniques to confirm the disappearance of the parent N-nitroso compound.[6]
-
Final Disposal of Mixture: Once the reaction is complete (at least 99.98% destruction), the resulting mixture can be collected as hazardous waste for professional disposal.[6]
Waste Collection and Professional Disposal
For laboratories not performing chemical degradation, or for the disposal of the treated waste, the following general hazardous waste procedures must be followed.[7][8]
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent accidental mixing and potential reactions.[9]
-
Containment: Collect all liquid and solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3][9] The container must be compatible with the chemical waste.[8]
-
Labeling: The container must be clearly marked with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards.[7][8][9]
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic and incompatible materials.[7]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service to arrange for the collection and proper disposal of the waste in accordance with all local, state, and federal regulations.[3][9]
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Chemical Destruction Efficiency | At least 99.98% | [6] |
| Hazardous Diazoalkane Byproduct Yield | Less than 0.1% | [6] |
| Mutagenicity of Final Mixture | Generally not more than 3 times background | [6] |
| Waste Container pH (Spent Solvents) | Between 5 and 9 | [10] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwm.edu [uwm.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. mtu.edu [mtu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Essential Safety and Logistical Information for Handling Nitrosoethane
Researchers, scientists, and drug development professionals must exercise extreme caution and consult with a certified chemical safety expert or the chemical supplier to obtain a comprehensive Safety Data Sheet (SDS) before handling Nitrosoethane. The following information is based on general best practices for handling potentially hazardous, under-documented chemical substances.
General Safety Precautions for Uncharacterized Hazards
When specific hazard information is unavailable, a conservative approach to safety is mandatory. Assume the substance is highly toxic, flammable, and reactive.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Work in a well-ventilated area, away from ignition sources.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and potential explosions.
-
Skin Protection:
-
Wear a flame-resistant lab coat.
-
Use chemical-resistant gloves. Given the lack of specific data for this compound, selecting a glove material with broad chemical resistance, such as multilayer laminates (e.g., SilverShield®) or Viton®, is a prudent starting point. Always check with the glove manufacturer for specific chemical compatibility. Double-gloving may be appropriate.
-
Wear long pants and closed-toe shoes made of a non-porous material.
-
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. The selection of the respirator and cartridges should be made by a qualified industrial hygienist.
Operational Plan: A Cautious Approach
-
Pre-Handling:
-
Obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound from the manufacturer or supplier.
-
Prepare a designated work area within a chemical fume hood.
-
Assemble all necessary equipment and PPE before handling the chemical.
-
Ensure all personnel are trained on the potential hazards and emergency procedures.
-
-
Handling:
-
Handle the smallest quantities possible for the experiment.
-
Avoid direct contact with the substance.
-
Use spark-proof tools and equipment.
-
Keep containers tightly closed when not in use.
-
Do not eat, drink, or smoke in the work area.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area and any equipment used.
-
Wash hands and any exposed skin immediately after handling.
-
Properly label and store any remaining this compound according to the supplier's recommendations, likely in a cool, dry, well-ventilated, and dark location, away from incompatible materials.
-
Disposal Plan: Managing Uncertainty
Without specific disposal information, all waste containing this compound must be treated as hazardous.
-
Waste Collection:
-
Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other waste streams.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from heat and ignition sources.
-
Follow all institutional and local regulations for hazardous waste storage.
-
-
Waste Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.
-
Provide the disposal company with all available information on the chemical.
-
Data Presentation
Due to the absence of verified quantitative data for this compound in the search results, a data table cannot be provided. It is crucial to obtain this information from the chemical's supplier. Data of interest would include:
-
Physical properties (e.g., boiling point, vapor pressure, flash point)
-
Toxicological data (e.g., LD50, LC50)
-
Occupational exposure limits (e.g., PEL, TLV)
Experimental Protocols & Visualization
Detailed experimental protocols involving this compound should be developed only after a thorough review of its specific hazards and reactivity, as outlined in a comprehensive SDS.
A logical workflow for handling a chemical with unknown hazards is presented below.
Caption: General workflow for handling chemicals with uncharacterized hazards.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for a substance-specific risk assessment and the guidance of a qualified safety professional. Always prioritize obtaining the Safety Data Sheet from the supplier before any handling of this compound.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
